Technical Documentation Center

Trimetazidine-d8 Dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Trimetazidine-d8 Dihydrochloride

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Trimetazidine-d8 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Trimetazidine-d8 Dihydrochloride, focusing on its properties, synthesis, and critical applications...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Trimetazidine-d8 Dihydrochloride, focusing on its properties, synthesis, and critical applications in analytical science. Designed for professionals in drug development and research, this document synthesizes technical data with practical, field-proven insights to support advanced analytical workflows.

Core Identification and Properties

Trimetazidine-d8 Dihydrochloride is the deuterated analog of Trimetazidine Dihydrochloride, an anti-anginal agent. Its primary role in a scientific setting is not therapeutic but analytical; it serves as a high-fidelity internal standard for the quantification of trimetazidine in biological matrices.[1][2]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 1219795-37-5 [1][2][3]

The stable, heavy isotopes of deuterium (d8) incorporated into the molecule render it chemically identical to the parent drug but mass-shifted. This key difference allows a mass spectrometer to distinguish between the analyte (trimetazidine) and the internal standard (trimetazidine-d8), which is the foundational principle of its application.

Table 1: Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 1219795-37-5[1][2][3]
Molecular Formula C₁₄H₁₆D₈Cl₂N₂O₃[2][3]
Molecular Weight ~347.31 g/mol [2][3][4]
Formal Name 1-(2,3,4-trimethoxybenzyl)piperazine-2,2,3,3,5,5,6,6-d8, dihydrochloride[1]
Appearance White to Off-white Solid-
Purity ≥99% deuterated forms (d1-d8)[1]
Solubility Slightly soluble in DMSO, Methanol, and Water[1]

Scientific Rationale and Application

The Critical Role of an Internal Standard

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), results can be skewed by several factors, including sample loss during extraction, variability in instrument injection volume, and ion suppression or enhancement (matrix effects). An ideal internal standard (IS) co-elutes with the analyte and experiences the same physical and chemical variations. Because the IS is added at a known, fixed concentration to every sample, standard, and blank, any variation in its signal can be used to normalize the signal of the analyte. This mathematical correction ensures high accuracy and precision.

Trimetazidine-d8 is considered the "gold standard" for this purpose because, as a stable isotope-labeled (SIL) internal standard, its physicochemical properties are nearly identical to the unlabeled analyte, trimetazidine. This ensures it behaves identically during sample preparation and chromatographic separation, providing the most reliable correction for analytical variability.[5]

Context: Mechanism of Action of Trimetazidine

To appreciate the context of its analytical use, understanding the parent compound's mechanism is crucial. Trimetazidine is a metabolic modulator.[6][7] It inhibits the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key player in the beta-oxidation of free fatty acids.[8][9][10] This inhibition shifts the heart's energy metabolism from fatty acid oxidation toward the more oxygen-efficient pathway of glucose oxidation.[6][11][12] This metabolic switch allows for the production of ATP with lower oxygen consumption, which is beneficial in ischemic conditions like angina pectoris.[12][13]

Bioanalytical Methodology: Quantification in Human Plasma

The quantification of trimetazidine in pharmacokinetic and bioequivalence studies is a primary application for its deuterated analog.[5] The following protocol describes a validated, industry-standard Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Experimental Protocol: UPLC-MS/MS Quantification

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a primary stock solution of Trimetazidine Dihydrochloride and a separate stock of Trimetazidine-d8 Dihydrochloride (Internal Standard) in methanol (e.g., at 1 mg/mL).
  • From the trimetazidine stock, create a series of working standard solutions via serial dilution to build a calibration curve (e.g., 0.05 to 100 ng/mL).[5]
  • Prepare QC samples at low, medium, and high concentrations in blank, pooled human plasma.
  • Prepare an IS working solution by diluting the IS stock solution (e.g., to 50 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
  • Add 20 µL of the IS working solution to each tube (except for blank matrix samples) and vortex briefly. This "spiking" step is critical for accurate quantification.
  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
  • Vortex vigorously for 2 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

3. Chromatographic and Mass Spectrometric Conditions:

  • The following parameters are based on established and validated methods.[5][14]
Table 2: UPLC-MS/MS Method Parameters
ParameterSettingRationale
UPLC System Waters ACQUITY UPLC or equivalentProvides high resolution and rapid separation.
Column UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)C18 is a reverse-phase chemistry that provides excellent retention for trimetazidine.[5]
Mobile Phase Acetonitrile and 5 mM Ammonium Formate (pH 3.5) (40:60, v/v)Isocratic elution provides stable retention times. Ammonium formate aids in protonation for positive ion mode.[5]
Flow Rate 0.3 mL/minOptimal for a 2.1 mm ID column, ensuring sharp peaks.
Column Temp. 40 °CEnsures reproducible retention times by controlling mobile phase viscosity.
Injection Vol. 5 µLA small volume is sufficient for the high sensitivity of the MS system.
Mass Spectrometer Triple Quadrupole (e.g., Sciex or Waters)Required for Multiple Reaction Monitoring (MRM) scans.
Ionization Mode Electrospray Ionization, Positive (ESI+)Trimetazidine contains basic nitrogen atoms that readily accept a proton.
MRM Transitions Trimetazidine: 267.1 → 181.1Trimetazidine-d8: 275.2 → 181.1These precursor→product ion transitions are highly specific and provide excellent sensitivity.[5][14]
Dwell Time 100 msBalances the number of data points across the peak with sensitivity.

4. Data Analysis and Validation:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the Peak Area Ratio (Analyte Area / IS Area).
  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
  • Quantify unknown samples by interpolating their Peak Area Ratio from the calibration curve.
  • The method must be validated according to regulatory guidelines (e.g., ICH M10), assessing linearity, accuracy, precision, selectivity, and matrix effect.[15][16]
Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to final data output in a regulated bioanalytical laboratory.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample/ Calibrator/QC Spike Spike with Trimetazidine-d8 IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract UPLC UPLC Separation (C18 Column) Extract->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Integrate Peak Integration (Analyte & IS) MSMS->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate CalCurve Generate Calibration Curve Calculate->CalCurve Quantify Quantify Unknowns CalCurve->Quantify

Bioanalytical workflow for trimetazidine quantification.

Synthesis and Metabolic Fate

Conceptual Synthesis Pathway

While detailed synthetic procedures are often proprietary, the synthesis of trimetazidine generally involves the reaction of 2,3,4-trimethoxy benzaldehyde with piperazine, often using formic acid as a catalyst in a reductive amination reaction.[17] The deuterated analog would be synthesized using a deuterated piperazine source or other deuterated reagents to introduce the eight deuterium atoms onto the piperazine ring.

Metabolic Pathway of Trimetazidine

Understanding the metabolism of the parent drug is crucial for comprehensive pharmacokinetic analysis. Trimetazidine is metabolized in the liver, with major biotransformations including N-oxidation and O-demethylation, followed by potential conjugation.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Trimetazidine Trimetazidine N_Oxide Trimetazidine-N-Oxide Trimetazidine->N_Oxide Oxidation Desmethyl O-Desmethyl Trimetazidine Trimetazidine->Desmethyl Demethylation Sulfate Sulfate Conjugate Desmethyl->Sulfate Sulfation Glucuronide Glucuronide Conjugate Desmethyl->Glucuronide Glucuronidation

Simplified metabolic pathway of Trimetazidine.

Conclusion

Trimetazidine-d8 Dihydrochloride (CAS: 1219795-37-5) is an indispensable tool for drug development professionals. Its function as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust bioanalytical methods, primarily using UPLC-MS/MS. This ensures the integrity of pharmacokinetic and bioequivalence data, which is fundamental to regulatory submission and the successful clinical development of trimetazidine formulations. The methodologies described herein represent a validated framework for its effective implementation in a regulated scientific environment.

References

  • Trimetazidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Kremneva, E. I., & Bulaeva, N. I. (2010). Trimetazidine in coronary heart disease patients: mechanism of action and controlled trials' results. Cardiovascular Therapy and Prevention, 9(4), 93-99. [Link]

  • What is the mechanism of Trimetazidine Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • Kantor, P. F., Lucien, A., Kozak, R., & Lopaschuk, G. D. (2000). The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase. Circulation Research, 86(5), 580-588. [Link]

  • Chruściel, P., & Rysz, J. (2014). Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease. Drugs, 74(9), 971-980. [Link]

  • Yadav, M., Rao, R., Singhal, P., & Shrivastav, P. S. (2018). Overcoming interference of plasma phospholipids using HybridSPE for the determination of trimetazidine by UPLC-MS/MS. Journal of separation science, 41(4), 935-943. [Link]

  • Marzilli, M. (2001). Trimetazidine: a metabolic agent for the treatment of stable angina. European Heart Journal Supplements, 3(suppl_O), O25-O28. [Link]

  • Kumar, S., & Samal, S. (2024). Trimetazidine: A metabolic modulator and its role in microvascular dysfunction. Medicover Journal of Medicine, 2(1), 1-5. [Link]

  • Trimetazidine-d8 Dihydrochloride | C14H24Cl2N2O3 | CID 76973089. (n.d.). PubChem. [Link]

  • LC/ESI-MS method for the determination of trimetazidine in human plasma: Application to a bioequivalence study on Chinese volunteers. (2009). Request PDF. [Link]

  • Liu, X., et al. (2021). Trimetazidine in Heart Failure. Frontiers in Pharmacology, 12, 795610. [Link]

  • Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. (2023). ResearchGate. [Link]

  • Metabolic study of trimetazidine using ultra- high performance liquid chromatography- tandem mass spectrometry. (n.d.). Semantic Scholar. [Link]

  • Development and validation of Dissolution method for Trimetazidine HCl in Modified Release formulation by RP-HPLC. (2024). Impactfactor.org. [Link]

  • Development and Validation of a RP-HPLC Method for the Analysis of Trimetazidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Forms. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Chowdhury, A., et al. (2013). Validation and Optimization of a Simple RP-HPLC Method for Determination of Trimetazidine in Human Serum and its Application in a Pilot Pharmacokinetic Study. Dhaka University Journal of Pharmaceutical Sciences, 12(1), 73-79. [Link]

  • Maslarska, V. (2014). Quantitative determination of Trimetazidine Dihydrochloride from pharmaceutical forms by reversed phase – HPLC. International Journal of Bio-Pharma and Allied Sciences, 3(1), 1-10. [Link]

  • Leman, L., et al. (2012). Synthesis of isotopically labelled [14C]ZT-1 (Debio-9902), [d3]ZT-1 and (±)-[d3]huperzine A, a new generation of acetylcholinesterase inhibitors. Journal of Labelled Compounds and Radiopharmaceuticals, 55(8), 295-302. [Link]

  • Development and validation of an accessible analytical method for the quantification of trimetazidine dihydrochloride for research purposes. (2021). Request PDF. [Link]

  • Isotope Labelled Compounds. (n.d.). Hexonsynth. [Link]

  • CN102993122A - Novel synthesis path of trimetazidine hydrochloride. (n.d.).
  • CN102850296A - Preparation method of trimetazidine. (n.d.).
  • Patil, S. S., & Pai, N. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research, 4(6), 2888-2894. [Link]

Sources

Exploratory

Deuterium labeling position in Trimetazidine-d8 Dihydrochloride

An In-Depth Technical Guide to the Deuterium Labeling in Trimetazidine-d8 Dihydrochloride This document provides a comprehensive scientific overview of Trimetazidine-d8 Dihydrochloride, a critical isotopically labeled in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Deuterium Labeling in Trimetazidine-d8 Dihydrochloride

This document provides a comprehensive scientific overview of Trimetazidine-d8 Dihydrochloride, a critical isotopically labeled internal standard used in bioanalytical and pharmacokinetic (PK) studies. We will delve into the precise location of the deuterium labels, the scientific rationale for this specific isotopic arrangement, and the analytical methodologies required to verify its structure and purity.

Trimetazidine is an anti-anginal agent that acts as a metabolic modulator.[1][2] It inhibits the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase, which shifts cardiac energy metabolism from fatty acid oxidation towards the more oxygen-efficient pathway of glucose oxidation.[2][3][4] This mechanism improves cellular tolerance to ischemia without altering hemodynamics, making it a valuable therapy for stable angina pectoris.[1][2]

In drug development and clinical monitoring, quantifying the concentration of a drug in biological matrices (e.g., plasma, urine) is paramount. Stable Isotope Labeled (SIL) compounds are the gold standard for use as internal standards (IS) in quantitative mass spectrometry-based assays. Trimetazidine-d8 Dihydrochloride serves this purpose, providing a compound that is chemically identical to the parent drug but with a distinct, higher mass, allowing for precise differentiation and quantification.

Defining the Labeling Position in Trimetazidine-d8

The nomenclature "d8" signifies the incorporation of eight deuterium (²H) atoms into the Trimetazidine molecule. Through definitive chemical analysis and supplier specifications, the precise location of these labels has been established.

IUPAC Name: 2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride[][6]

As the IUPAC name explicitly states, all eight deuterium atoms are located on the piperazine ring, replacing the native hydrogen atoms. The trimethoxybenzyl group remains unlabeled.

Chemical Structure Visualization

The diagram below illustrates the unlabeled Trimetazidine molecule and its deuterated counterpart, highlighting the specific positions of the eight deuterium atoms on the piperazine moiety.

Caption: Comparison of unlabeled and d8-labeled Trimetazidine structures.

Scientific Rationale for Piperazine Ring Labeling

The choice of labeling position is a critical aspect of designing a high-quality internal standard. The primary goal is to place the deuterium atoms at sites that are metabolically stable. If a label is placed on a position that undergoes metabolic cleavage in vivo, the deuterated standard would degrade, leading to inaccurate quantification.

Metabolic Pathways of Trimetazidine

The metabolism of Trimetazidine is relatively limited, with the parent drug being a major excreted product.[7] However, known metabolic transformations include:

  • N-Oxidation: Formation of Trimetazidine-N-oxide.[7]

  • N-Formylation: Creation of N-formyl trimetazidine.[7]

  • O-Demethylation: Removal of one of the methyl groups from the trimethoxybenzyl moiety, followed by conjugation (e.g., sulfation or glucuronidation).[7]

Crucially, the piperazine ring itself is not the primary site of metabolic breakdown. While N-oxidation occurs, the C-H bonds on the piperazine ring are relatively stable. Placing the deuterium labels on this ring minimizes the risk of isotopic loss during biological processing. This ensures that the mass difference between the analyte and the internal standard is maintained throughout sample preparation and analysis, a cornerstone of the isotopic dilution method. This phenomenon is known as the Kinetic Isotope Effect (KIE), where the heavier C-D bond is stronger and less easily cleaved than a C-H bond, further enhancing the stability of the labeled standard.

Analytical Verification Protocols

Confirming the identity, purity, and precise labeling of Trimetazidine-d8 is essential. This is typically achieved through a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and isotopic enrichment of the labeled compound.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution of Trimetazidine-d8 Dihydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of mass accuracy < 5 ppm.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire full scan mass spectra over a range of m/z 100-500.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Compare the observed m/z with the theoretical exact mass.

    • Analyze the isotopic pattern to confirm the incorporation of eight deuterium atoms.

Data Presentation: Expected Mass Data

CompoundFormulaTheoretical [M+H]⁺ (monoisotopic)Observed [M+H]⁺ (example)Mass Error (ppm)
TrimetazidineC₁₄H₂₃N₂O₃⁺267.1703267.1701< 5
Trimetazidine-d8C₁₄H₁₅D₈N₂O₃⁺275.2207275.2205< 5
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information, confirming the exact location of the deuterium labels.

Protocol: ¹H (Proton) NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of Trimetazidine-d8 Dihydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • The key diagnostic feature will be the complete absence of signals corresponding to the piperazine ring protons, which typically appear as broad multiplets in the spectrum of unlabeled Trimetazidine.

    • Confirm the presence of signals for the aromatic protons and the methoxy protons on the trimethoxybenzyl group.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the quality control and application of Trimetazidine-d8 as an internal standard.

G cluster_QC Part 1: Quality Control & Verification cluster_App Part 2: Bioanalytical Application start Receive Trimetazidine-d8 Dihydrochloride hrms HRMS Analysis start->hrms nmr ¹H NMR Analysis start->nmr check_mass Confirm MW & Isotopic Purity (Mass Shift = +8 Da) hrms->check_mass check_nmr Confirm Label Position (Absence of Piperazine Signals) nmr->check_nmr pass QC Passed: Certified Internal Standard check_mass->pass Correct fail QC Failed: Reject Lot check_mass->fail Incorrect check_nmr->pass Correct check_nmr->fail Incorrect add_is Spike with Certified Trimetazidine-d8 IS pass->add_is Release for Use bio_sample Receive Biological Sample (e.g., Plasma, Urine) bio_sample->add_is extract Sample Preparation (e.g., SPE, LLE) add_is->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification (Analyte/IS Peak Area Ratio) lcms->quant result Report Trimetazidine Concentration quant->result

Caption: Workflow for Verification and Use of Trimetazidine-d8.

Conclusion

Trimetazidine-d8 Dihydrochloride is a meticulously designed internal standard where all eight deuterium labels are strategically placed on the metabolically robust piperazine ring. This specific labeling provides the necessary stability for its use in demanding, high-precision quantitative bioanalytical assays. The verification of its molecular weight and label position via Mass Spectrometry and NMR, respectively, are non-negotiable steps to ensure data integrity in pharmacokinetic and clinical studies. This guide provides the foundational knowledge for researchers and drug development professionals to confidently utilize this critical analytical tool.

References

  • Metabolic study of trimetazidine using ultra-high performance liquid chromatography-tandem mass spectrometry. SciELO. [Link]

  • Trimetazidine - Wikipedia. Wikipedia. [Link]

  • Trimetazidine: A metabolic modulator and its role...: Medicover Journal of Medicine. Ovid. [Link]

  • Trimetazidine: a metabolic agent for the treatment of stable angina. Oxford Academic. [Link]

  • What is the mechanism of Trimetazidine Hydrochloride?. Patsnap Synapse. [Link]

  • Trimetazidine-d8 Dihydrochloride | C14H24Cl2N2O3 | CID 76973089. PubChem. [Link]

Sources

Foundational

An In-depth Technical Guide to the Isotopic Purity of Trimetazidine-d8 Dihydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination of isotopic purity for Trimetazidine-d8 Dihydrochloride. It delves into the core...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination of isotopic purity for Trimetazidine-d8 Dihydrochloride. It delves into the core analytical methodologies, the rationale behind experimental choices, and the robust validation required to ensure data integrity.

Introduction: The Critical Role of Isotopic Purity in Drug Development

Trimetazidine, an anti-ischemic agent, functions by modulating cardiac energy metabolism, shifting from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][2][3][4][5] This is achieved through the inhibition of the long-chain 3-ketoacyl-CoA thiolase enzyme.[1][2][3][4] In pharmaceutical research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, isotopically labeled compounds like Trimetazidine-d8 Dihydrochloride are indispensable.[6][7] They serve as ideal internal standards in quantitative bioanalysis due to their chemical identity with the analyte but distinct mass, allowing for precise quantification in complex biological matrices.[6][7][8]

The "d8" designation in Trimetazidine-d8 Dihydrochloride signifies that eight hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium.[9][10][11] The efficacy of this internal standard is directly contingent on its isotopic purity , which is the percentage of the compound that is enriched with the desired isotope compared to its naturally occurring counterparts.[12][13] The presence of unlabeled (d0) or partially labeled isotopologues can significantly compromise the accuracy of quantitative assays, leading to erroneous pharmacokinetic data and potentially impacting drug safety and regulatory approval.[8][12] Therefore, rigorous assessment of isotopic purity is a non-negotiable aspect of quality control.[14][15]

This guide will focus on the two gold-standard analytical techniques for determining isotopic purity: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Core Analytical Methodologies for Isotopic Purity Determination

The characterization of isotopically labeled compounds requires a multi-faceted approach to confirm not only the degree of isotopic enrichment but also the structural integrity of the molecule.[13][16] Combining mass spectrometry and NMR spectroscopy provides a comprehensive evaluation of the isotopic purity of Trimetazidine-d8 Dihydrochloride.[13][16]

Mass Spectrometry: The Quantitative Powerhouse

Mass spectrometry is a powerful technique that separates ions based on their mass-to-charge ratio (m/z), making it exceptionally well-suited for distinguishing between isotopologues.[8][17] High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the preferred method for isotopic purity analysis due to its high precision and accuracy.[8][18][19]

The LC-HRMS workflow is designed to isolate the analyte of interest from potential interferences and then precisely measure its isotopic distribution.

LC-HRMS_Workflow cluster_LC Liquid Chromatography cluster_MS High-Resolution Mass Spectrometry cluster_Data Data Analysis SamplePrep Sample Preparation LC_Separation LC Separation SamplePrep->LC_Separation Inject Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Elute Mass_Analysis Mass Analyzer (e.g., Orbitrap, TOF) Ionization->Mass_Analysis Ion Transfer Detection Detector Mass_Analysis->Detection Ion Separation Spectrum_Acquisition Mass Spectrum Acquisition Detection->Spectrum_Acquisition Peak_Integration Peak Area Integration Spectrum_Acquisition->Peak_Integration Extract Ion Chromatograms Purity_Calculation Isotopic Purity Calculation Peak_Integration->Purity_Calculation Calculate Ratios

Caption: Workflow for Isotopic Purity Determination using LC-HRMS.

A robust protocol for determining the isotopic purity of Trimetazidine-d8 Dihydrochloride using LC-HRMS includes the following steps:

  • Sample Preparation:

    • Accurately weigh and dissolve Trimetazidine-d8 Dihydrochloride in a suitable LC-MS grade solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.[20] This concentration range is crucial to avoid detector saturation, which can distort quantitative accuracy.[20]

    • Prepare a solution of unlabeled Trimetazidine Dihydrochloride as a reference standard.

  • Liquid Chromatography Separation:

    • Utilize a suitable reversed-phase HPLC or UHPLC column to achieve chromatographic separation of the analyte from any impurities.

    • The mobile phase composition and gradient should be optimized to obtain a sharp, symmetrical peak for Trimetazidine. This ensures that co-eluting impurities do not interfere with the mass spectrometric analysis.[21]

  • Mass Spectrometry Acquisition:

    • Employ a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, calibrated for high mass accuracy.[8][21]

    • Use electrospray ionization (ESI) in positive ion mode, as Trimetazidine readily forms a protonated molecule [M+H]+.[8]

    • Acquire data in full scan mode to capture the entire isotopic distribution of the analyte.

  • Data Interpretation and Isotopic Purity Calculation:

    • Extract the ion chromatograms for the unlabeled Trimetazidine (d0) and all its deuterated isotopologues (d1 through d8).

    • Integrate the peak areas for each isotopologue. It is critical to use peak area rather than peak height for accurate quantification.[20]

    • The isotopic purity is calculated using the following formula:

      Isotopic Purity (%) = (Area of d8 peak / Sum of areas of all isotopologue peaks) x 100[20]

    • It's important to correct for the natural abundance of isotopes (e.g., ¹³C) in the molecule, which can contribute to the intensity of the M+1 and M+2 peaks.[22]

The results of the mass spectrometric analysis can be summarized as follows:

IsotopologueTheoretical m/z ([M+H]+)Measured Peak AreaRelative Abundance (%)
Trimetazidine (d0)267.1709ValueValue
Trimetazidine-d1268.1772ValueValue
............
Trimetazidine-d8275.2213ValueValue
Total Sum of Areas 100%

Isotopic Purity (d8): Calculated percentage

Most pharmaceutical applications require an isotopic enrichment level of 95% or higher.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it an excellent tool for confirming the positions of isotopic labels and assessing isotopic enrichment.[13][23][24][25][26] For Trimetazidine-d8, ¹H NMR (Proton NMR) is particularly useful.

In a highly deuterated compound like Trimetazidine-d8, the signals from the remaining protons at the deuterated positions will be significantly reduced in intensity. By comparing the integral of these residual proton signals to the integral of a proton signal from an unlabeled position in the molecule (or an internal standard), the isotopic enrichment can be accurately determined.[14]

NMR_Analysis_Logic cluster_Principle NMR Principle cluster_Method Quantitative Method High_Deuteration High Deuteration (e.g., >98%) Reduced_Signal Greatly Reduced ¹H Signal at Labeled Positions High_Deuteration->Reduced_Signal Integration Integrate Residual ¹H Signal Reduced_Signal->Integration Comparison Compare with Integral of Unlabeled Position or Internal Standard Integration->Comparison Calculation Calculate Isotopic Enrichment Comparison->Calculation

Caption: Logic flow for determining isotopic purity via NMR.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of Trimetazidine-d8 Dihydrochloride in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

    • Add a known quantity of a certified internal standard (e.g., maleic acid) that has a proton signal in a clear region of the spectrum.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal from the internal standard and set its value to the known number of protons.

    • Integrate the residual proton signals at the deuterated positions of the piperazine ring.

    • Integrate the signals from the non-deuterated protons (e.g., on the trimethoxybenzyl group) as an internal reference.

    • The percentage of deuteration at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a fully protonated position.

Conclusion: Ensuring Confidence in Isotopic Purity

The determination of isotopic purity for Trimetazidine-d8 Dihydrochloride is a critical step in its validation as an internal standard for quantitative bioanalysis. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive and robust assessment.[13][16] Mass spectrometry offers precise quantification of the isotopologue distribution, while NMR confirms the location and extent of deuteration.[14][16] By adhering to validated protocols and understanding the principles behind the chosen analytical techniques, researchers can ensure the accuracy and reliability of their experimental data, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Trimetazidine - Wikipedia. [Link]

  • What is the mechanism of Trimetazidine Hydrochloride? - Patsnap Synapse. [Link]

  • Trimetazidine in coronary heart disease patients: mechanism of action and controlled trials' results | Kremneva | Cardiovascular Therapy and Prevention. [Link]

  • Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. [Link]

  • Trimetazidine in Practice: Review of the Clinical and Experimental Evidence - PMC. [Link]

  • Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease - PMC. [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. [Link]

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchGate. [Link]

  • Trimetazidine-d8 Dihydrochloride | C14H24Cl2N2O3 | CID 76973089 - PubChem. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS | Almac. [Link]

  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. [Link]

  • Why Does Mass Spectrometry Allow Us To Determine Isotope Composition? | RevisionDojo. [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed. [Link]

  • NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. [Link]

  • How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide - YouTube. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR - RSC Publishing. [Link]

  • Isotopic analysis by nuclear magnetic resonance - Wikipedia. [Link]

  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed. [Link]

  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments | Analytical Chemistry - ACS Publications - ACS.org. [Link]

  • Newer Process Development of Trimetazidine Dihydrochloride - RJPT. [Link]

  • (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments - ResearchGate. [Link]

  • CN102993122A - Novel synthesis path of trimetazidine hydrochloride - Google P
  • EANM guideline on the validation of analytical methods for radiopharmaceuticals - SEMNIM. [Link]

  • TRIMETAZIDINE DIHYDROCHLORIDE - precisionFDA. [Link]

  • Chemical structure of trimetazidine dihydrochloride - ResearchGate. [Link]

  • Guidelines for Reporting Stable Isotope Data. [Link]

  • CN102850296A - Preparation method of trimetazidine - Google P
  • Recommendations for Reporting Metabolite Data - PMC. [Link]

  • Stable Isotope-labeled Standards - Amerigo Scientific. [Link]

  • Stable Isotopes - Axios Research. [Link]

Sources

Exploratory

Trimetazidine-d8 Dihydrochloride: Mechanistic Principles and Application as a Stable Isotope-Labeled Internal Standard in LC-MS/MS Bioanalysis

Executive Summary Accurate pharmacokinetic profiling of Trimetazidine (TMZ) is critical in clinical drug development and bioequivalence studies. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate pharmacokinetic profiling of Trimetazidine (TMZ) is critical in clinical drug development and bioequivalence studies. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the requisite sensitivity for TMZ quantification, it is inherently vulnerable to matrix effects that compromise data integrity. This technical guide explores the dual mechanisms central to TMZ research: the pharmacological mechanism of TMZ as an anti-ischemic agent, and the analytical mechanism of its Stable Isotope-Labeled (SIL) counterpart, Trimetazidine-d8 dihydrochloride (TMZ-d8) , acting as an internal standard (IS) to create a self-validating quantitative assay.

Pharmacological Baseline: The Trimetazidine Mechanism

To understand the analytical requirements for TMZ, one must first understand its clinical function. Trimetazidine is a cytoprotective metabolic modulator used primarily in the management of angina pectoris[1][2]. Unlike traditional hemodynamic agents that alter heart rate or blood pressure, TMZ acts directly on cardiac energy metabolism[3].

Under normal physiological conditions, the heart derives approximately 70% of its ATP from fatty acid


-oxidation[3]. However, during ischemic or hypoxic events, oxygen availability plummets, rendering fatty acid oxidation highly inefficient[2].

Mechanism of Action: TMZ selectively and reversibly inhibits long-chain 3-ketoacyl-CoA thiolase (3-KAT) , the terminal enzyme in the mitochondrial fatty acid


-oxidation pathway[4][5]. By suppressing 3-KAT, TMZ forces a substrate shift in the myocardium, downregulating fatty acid oxidation and upregulating glucose oxidation[1][4]. Because glucose oxidation consumes significantly less oxygen per molecule of ATP produced, this metabolic shift preserves intracellular ATP levels, reduces intracellular acidosis, and prevents calcium overload during ischemia[2][5].

TMZ_Mechanism Ischemia Ischemia / Hypoxia FAO Fatty Acid β-Oxidation Ischemia->FAO Relies on KAT 3-Ketoacyl-CoA Thiolase (3-KAT) FAO->KAT Mediated by GlucoseOx Glucose Oxidation ATP Efficient ATP Production (O2 Sparing) GlucoseOx->ATP Yields KAT->GlucoseOx Shifts metabolism to TMZ Trimetazidine (TMZ) TMZ->KAT Inhibits

Metabolic shift induced by Trimetazidine via 3-KAT inhibition.

The Bioanalytical Challenge: Matrix Effects in LC-MS/MS

Pharmacokinetic studies of TMZ require highly sensitive assays, often demanding a Lower Limit of Quantification (LLOQ) of < 1.0 ng/mL to accurately capture the terminal elimination phase[6][7]. While LC-MS/MS provides this sensitivity, the analysis of human plasma introduces matrix effects —the alteration of ionization efficiency by co-eluting endogenous compounds (such as phospholipids) in the electrospray ionization (ESI) source[8][9].

Historically, analog internal standards like pseudoephedrine or cetirizine were utilized[6][10]. However, analog standards fail to provide a self-validating system. Because their chemical structures differ from TMZ, they do not perfectly co-elute. Consequently, the analyte and the analog IS experience different micro-environments in the ESI source, leading to disproportionate ion suppression or enhancement, which skews the quantitative peak area ratio.

Trimetazidine-d8 Dihydrochloride: Analytical Mechanism of Action

To achieve absolute quantitative accuracy, Trimetazidine-d8 dihydrochloride (CAS: 1219795-37-5) is employed. TMZ-d8 is synthesized by incorporating eight deuterium (


H) atoms onto the piperazine ring, yielding the formal structure 1-(2,3,4-trimethoxybenzyl)piperazine-2,2,3,3,5,5,6,6-d8, dihydrochloride[11][12].

The causality behind its superiority as an internal standard relies on three physical principles:

  • Chromatographic Co-elution (Identical Physicochemistry): The substitution of hydrogen with deuterium does not significantly alter the molecule's lipophilicity or pKa. Therefore, TMZ and TMZ-d8 exhibit identical retention times on reversed-phase C18 columns[8].

  • Ionization Equivalence (Matrix Effect Compensation): Because they co-elute, TMZ and TMZ-d8 enter the mass spectrometer simultaneously. If endogenous plasma phospholipids suppress the ionization of TMZ by 30%, the ionization of TMZ-d8 is suppressed by exactly 30%[9]. The ratio of their signals remains constant, perfectly compensating for the matrix effect.

  • Mass Discrimination (The +8 Da Shift): The addition of 8 neutrons increases the molecular weight by 8 Daltons. In positive ESI mode, TMZ forms a precursor ion at

    
     267.2, while TMZ-d8 forms a precursor at 
    
    
    
    275.2[13][14]. This mass shift allows the triple quadrupole mass spectrometer to isolate and quantify the two molecules independently via Multiple Reaction Monitoring (MRM) without cross-talk.

IS_Compensation Sample Plasma Sample (TMZ + Matrix) Spike Spike TMZ-d8 IS Sample->Spike Extraction Protein Precipitation Spike->Extraction LC LC Co-elution (Identical RT) Extraction->LC MS ESI-MS/MS Ionization (Matrix Effects) LC->MS MRM_TMZ MRM: m/z 267 -> 181 (Signal Suppressed) MS->MRM_TMZ MRM_IS MRM: m/z 275 -> 189 (Signal Suppressed Equally) MS->MRM_IS Ratio Peak Area Ratio (Accurate Quant) MRM_TMZ->Ratio MRM_IS->Ratio

LC-MS/MS workflow demonstrating matrix effect compensation by TMZ-d8.

Self-Validating Experimental Protocol: Plasma Quantification

The following protocol outlines a highly sensitive LC-MS/MS methodology for TMZ quantification, designed to be a self-validating system where the efficacy of the IS is mathematically proven[8][10][13].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Spike with 10 µL of TMZ-d8 working solution (e.g., 50 ng/mL in methanol) to establish the internal standard baseline.

  • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate plasma proteins[7][10].

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection. (Note: Hybrid solid-phase extraction (SPE) cartridges can be used for further phospholipid removal if extreme sensitivity is required[8][13]).

Step 2: Chromatographic Separation
  • Column: C18 reversed-phase analytical column (e.g., 5 µm, 150 x 2.1 mm)[10].

  • Mobile Phase: Isocratic elution using 2 mM ammonium acetate (pH 3.5) and acetonitrile (40:60, v/v)[13].

  • Flow Rate: 0.3 to 1.0 mL/min, ensuring a rapid run time of < 3.5 minutes[6][7].

Step 3: ESI-MS/MS Detection

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • TMZ MRM Transition:

    
     267.2 
    
    
    
    181.4[13].
  • TMZ-d8 MRM Transition:

    
     275.2 
    
    
    
    189.4 (or corresponding stable fragment)[14].
Step 4: System Suitability & Matrix Factor Validation (The Proof)

To prove the system is self-validating, calculate the Matrix Factor (MF).

  • Calculate

    
    .
    
  • Calculate

    
    .
    
  • Validation Metric: The IS-Normalized Matrix Factor (

    
    ) must fall between 0.85 and 1.15 . A value approaching 1.0 proves that TMZ-d8 is perfectly compensating for any ion suppression occurring in the source, ensuring absolute quantitative trust[8][9].
    

Quantitative Validation Data

When executing the above protocol using TMZ-d8, the analytical method typically yields the following validation parameters, ensuring compliance with stringent regulatory bioanalytical guidelines:

Validation ParameterTypical Value / RangeAnalytical Significance
Lower Limit of Quantification (LLOQ) 0.4 – 1.5 ng/mLEnsures reliable detection during the terminal elimination phase of pharmacokinetics[6][13].
Linear Dynamic Range 1.0 – 300 ng/mLBroad enough to cover the entire therapeutic window for clinical bioequivalence studies[7][13].
Extraction Recovery > 95% for both TMZ & TMZ-d8Validates the efficiency of the protein precipitation / SPE sample preparation step[8][13].
IS-Normalized Matrix Factor 0.95 – 1.05Mathematically proves that TMZ-d8 perfectly compensates for plasma matrix effects[8][9].
Inter/Intra-day Precision (RSD) < 10%Demonstrates the high reproducibility and robustness of the SIL-IS methodology[7][13].

References

  • What is the mechanism of Trimetazidine Hydrochloride? Patsnap Synapse. Available at:[Link]

  • Quantification of trimetazidine in human plasma by liquid chromatography-electrospray ionization mass spectrometry and its application to a bioequivalence study. PubMed. Available at: [Link]

  • Trimetazidine and its Role in Managing Angina. Narayana Health. Available at: [Link]

  • Trimetazidine. Wikipedia. Available at:[Link]

  • The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. PubMed. Available at:[Link]

  • Invited review Partial inhibition of fatty acid β-oxidation with trimetazidine – a novel approach to the treatment of ischemic heart disease. Termedia. Available at: [Link]

  • Quantification of trimetazidine in human plasma by liquid chromatography-electrospray ionization mass spectrometry. Ingenta Connect. Available at: [Link]

  • 39810-10 | Cayman Trimetazidine-d8 (hydrochloride). Neta Scientific. Available at:[Link]

  • Development and Validation of a Simple and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Trimetazidine in Human Plasma. PubMed. Available at:[Link]

  • Sensitive and Rapid Method to Determine Trimetazidine in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • LC/ESI-MS method for the determination of trimetazidine in human plasma: Application to a bioequivalence study. ResearchGate. Available at: [Link]

  • Interest of hair tests to discriminate a tail end of a doping regimen... Case reports involving trimetazidine. PubMed. Available at:[Link]

  • Stable Isotope Labelled NDSRIs (Matrix Effects in LC-MS/MS). Bujno Chemicals. Available at:[Link]

Sources

Foundational

Solubility of Trimetazidine-d8 Dihydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of Trimetazidine-d8 Dihydrochloride in Organic Solvents Introduction Trimetazidine-d8 Dihydrochloride is the deuterated analog of Trimetazidine Dihydrochloride, an anti-ische...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Trimetazidine-d8 Dihydrochloride in Organic Solvents

Introduction

Trimetazidine-d8 Dihydrochloride is the deuterated analog of Trimetazidine Dihydrochloride, an anti-ischemic metabolic agent used in the treatment of angina pectoris.[1] The strategic replacement of eight hydrogen atoms with deuterium isotopes is designed to leverage the kinetic isotope effect (KIE). This substitution strengthens the carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, which can significantly alter the compound's metabolic fate.[2][] This modification often leads to a reduced rate of metabolism, potentially improving the pharmacokinetic profile and enhancing therapeutic efficacy or providing a more stable internal standard for analytical applications.[4][5]

For any compound in the drug development pipeline, solubility is a cornerstone physicochemical property that dictates its behavior from initial synthesis to final formulation.[6] It influences purification, crystallization, the ability to formulate a viable drug product, and ultimately, bioavailability. This is particularly true for active pharmaceutical ingredients (APIs) intended for use in analytical standards, preclinical studies, or formulated medicines.

This technical guide provides a comprehensive analysis of the factors governing the solubility of Trimetazidine-d8 Dihydrochloride in organic solvents. As direct, quantitative solubility data for this specific deuterated compound is not extensively published, this paper synthesizes foundational chemical principles, leverages detailed data from its non-deuterated parent compound, and presents a robust, field-proven methodology for its experimental determination.

Molecular Profile and Physicochemical Fundamentals

To understand the solubility of Trimetazidine-d8 Dihydrochloride, one must first appreciate its fundamental chemical structure.

  • Core Structure: The molecule is a piperazine derivative, featuring a basic nitrogenous scaffold.[7] Amines and their derivatives are generally capable of interacting with organic solvents, with solubility patterns depending on the polarity of the solvent and the size of the aliphatic or aromatic groups.[8][9]

  • Salt Form: Crucially, the compound is a dihydrochloride salt. The protonation of two nitrogen atoms in the piperazine ring creates a highly polar, ionic species. This salt form is fundamental to its solubility profile, making it behave more like an ionic salt than a neutral organic molecule. As a general principle, amine salts are highly soluble in water but exhibit significantly lower solubility in non-polar organic solvents.[10][11]

PropertyTrimetazidine-d8 DihydrochlorideTrimetazidine Dihydrochloride (Parent)
Chemical Name 2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride
CAS Number 1219795-37-5[12]13171-25-0[13]
Molecular Formula C₁₄H₁₄D₈N₂O₃ · 2HClC₁₄H₂₂N₂O₃ · 2HCl
Molecular Weight Approx. 347.31 g/mol [7][14]Approx. 339.26 g/mol [13]
Appearance Typically a white or almost white crystalline powder[15][16]White, crystalline powder[17]

The Influence of Isotopic Substitution on Solubility

While the primary motivation for deuteration in drug development is to alter metabolic pathways, this isotopic substitution can also induce subtle but measurable changes in a compound's physicochemical properties.[18]

The Causality of Deuteration Effects: The replacement of hydrogen with deuterium increases the mass of the atom, which in turn reduces the vibrational frequency of the C-D bond, leading to a lower zero-point energy and a stronger, more stable bond. While the most pronounced effect is on reactions involving C-H/C-D bond cleavage (the KIE), this change can also influence intermolecular interactions that govern solubility.[]

Field-Proven Insights: Research has shown that deuteration can impact properties like melting point, heat of fusion, and solubility. In a notable study involving flurbiprofen, the deuterated analog (FP-d8) exhibited a 2-fold increase in aqueous solubility compared to the parent drug.[2] This was attributed to more favorable interaction energies between the deuterated molecule and water. While Trimetazidine-d8 Dihydrochloride may not exhibit a change of the same magnitude, it is scientifically unsound to assume its solubility is identical to its non-deuterated counterpart. Experimental verification remains paramount.

Solubility Profile of the Non-Deuterated Analog: A Predictive Baseline

The most reliable starting point for estimating the solubility of Trimetazidine-d8 Dihydrochloride is the extensive data available for Trimetazidine Dihydrochloride. As the molecular structures are nearly identical, the general solubility trends are expected to be highly similar.

Pharmacopoeial descriptions characterize Trimetazidine Dihydrochloride as "freely soluble in water, sparingly soluble in alcohol," and "practically insoluble in diethyl ether."[1][15][17] More detailed academic studies provide quantitative data across a range of solvents.

Table 1: Solubility of Trimetazidine Dihydrochloride in Organic Solvents Data synthesized from comprehensive studies by Wang et al. (2018) and qualitative pharmacopoeial reports.[15][17][19]

SolventSolvent TypeQuantitative Solubility (Mole Fraction, x) at 298.15 K (25°C)Qualitative Description
Methanol Polar Protic0.01931Highest solubility among tested organics
Ethanol Polar Protic0.00397Sparingly Soluble[15]
N,N-Dimethylformamide (DMF) Polar Aprotic0.00388Soluble
n-Propanol Polar Protic0.00221Sparingly Soluble
n-Butanol Polar Protic0.00155Slightly Soluble
Isopropyl alcohol Polar Protic0.00139Slightly Soluble
1,4-Dioxane Polar Aprotic0.00043Slightly Soluble
Acetonitrile Polar Aprotic0.00032Very Slightly Soluble
Acetone Polar Aprotic0.00028Very Slightly Soluble
2-Butanone Polar Aprotic0.00021Very Slightly Soluble
Ethyl Acetate Polar Aprotic0.01018Soluble
Toluene Non-Polar0.00004Practically Insoluble
Diethyl Ether Non-PolarNot QuantifiedPractically Insoluble[17]

Expert Analysis: The data clearly demonstrates a strong dependence on solvent polarity and the ability to engage in hydrogen bonding. The highest solubility is observed in methanol, a polar protic solvent capable of solvating both the chloride ions and the protonated nitrogens. Solubility drops significantly in less polar and aprotic solvents, with near-insolubility in non-polar hydrocarbons like toluene. This profile is entirely consistent with that of a polar organic salt.

A Self-Validating Protocol for Experimental Solubility Determination

Given the potential for deuteration to alter solubility, experimental determination is essential for any research or development activities. The following protocol describes a robust and self-validating system based on the isothermal equilibrium method.

Experimental Principle: The thermodynamic solubility is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specified temperature and pressure.[20] This protocol is designed to achieve this equilibrium and quantify the resulting concentration accurately.

Workflow Diagram: Isothermal Solubility Determination

G prep Step 1: Preparation - Select organic solvent of interest. - Add excess Trimetazidine-d8 2HCl solid to a sealed vial with a stir bar. equil Step 2: Equilibration - Agitate slurry at a constant temperature (e.g., 25°C) in a controlled chamber. - Equilibrate for >24 hours to ensure thermodynamic equilibrium is reached. prep->equil Saturated Slurry sep Step 3: Phase Separation - Cease agitation and allow solid to settle. - Centrifuge the vial to pellet excess solid. - Carefully withdraw supernatant using a filter syringe (e.g., 0.22 µm PTFE). equil->sep Equilibrated Mixture quant Step 4: Quantification - Prepare accurate serial dilutions of the clear supernatant. - Analyze dilutions using a validated HPLC-UV method against a standard curve. sep->quant Clear Saturated Solution calc Step 5: Data Reporting - Calculate the concentration in the undiluted supernatant (mg/mL). - Convert to molarity (mol/L). - Report as: Solubility @ Temp T. quant->calc Concentration Data

Caption: Workflow for determining the thermodynamic solubility of Trimetazidine-d8 Dihydrochloride.

Detailed Step-by-Step Methodology:

  • Materials and Reagent Preparation:

    • Causality: The purity of both the solute and the solvent is critical for accurate results. Impurities can act as solubilizing or anti-solubilizing agents.

    • Action: Use high-purity Trimetazidine-d8 Dihydrochloride (>98%) and HPLC-grade or equivalent organic solvents. Prepare a stock solution of known concentration for HPLC calibration.

  • Equilibrium Saturation:

    • Causality: The goal is to achieve a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Insufficient time or agitation will result in an underestimation of solubility. Using excess solid ensures the solution remains saturated throughout the experiment.

    • Action: Add an excess amount of solid Trimetazidine-d8 Dihydrochloride (e.g., 10-20 mg) to a 2 mL glass vial containing 1 mL of the chosen solvent. Seal the vial and place it in an orbital shaker or on a stirring plate within a temperature-controlled chamber (e.g., 25.0 ± 0.1 °C). Agitate vigorously for 24 to 48 hours. Visual confirmation of remaining solid is necessary at the end of the period.

  • Phase Separation:

    • Causality: It is imperative that the solution analyzed for concentration contains no undissolved solid particles, as this would falsely inflate the solubility measurement. Centrifugation followed by filtration provides a robust, two-stage separation.

    • Action: Remove the vials from the shaker and centrifuge at >10,000 x g for 15 minutes to pellet the excess solid. Carefully withdraw an aliquot of the clear supernatant using a new syringe. Attach a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) and dispense the filtered solution into a clean vial for analysis.

  • Quantitative Analysis (HPLC-UV):

    • Causality: A validated, specific, and sensitive analytical method is required to accurately measure the solute concentration. HPLC-UV is ideal for this purpose. A multi-point calibration curve ensures accuracy across the expected concentration range.

    • Action: Prepare a series of dilutions of the filtered supernatant. Analyze these, along with the calibration standards, via HPLC. A typical method for Trimetazidine involves a C18 column with a mobile phase of water and methanol with acid modifiers, and UV detection around 232 nm.[21]

  • Data Calculation and Reporting:

    • Causality: Results must be calculated back to the original, undiluted sample and reported in standard units for comparison and use.

    • Action: Using the linear regression equation from the calibration curve, determine the concentration of the diluted samples. Multiply by the dilution factor to find the concentration of the original saturated solution. Report the final solubility in both mass/volume (mg/mL) and molar (mol/L) units, specifying the temperature.

Conclusion

The solubility of Trimetazidine-d8 Dihydrochloride in organic solvents is governed primarily by its nature as a polar dihydrochloride salt. Its solubility profile is expected to closely mirror that of its non-deuterated parent, exhibiting preferential solubility in polar protic solvents like methanol and very limited solubility in non-polar media. However, the subtle influence of isotopic substitution on intermolecular forces necessitates rigorous experimental verification for any application requiring precise solubility data. The isothermal equilibrium method detailed herein provides a robust and reliable framework for generating high-quality, trustworthy solubility data, empowering researchers in process development, analytical chemistry, and formulation science to make informed, data-driven decisions.

References

  • Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. Filo. [Link]

  • PMC. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. PMC. [Link]

  • Official Monographs for Part I. Trimetazidine Hydrochloride.[Link]

  • European Pharmacopoeia. (2014, April 2). Trimetazidine dihydrochloride. uspbpep.com. [Link]

  • PubChem. Trimetazidine-d8 Dihydrochloride. PubChem. [Link]

  • ResearchGate. (2018). Solubility and Molecular Interactions of Trimetazidine Hydrochloride in 12 Monosolvents and Solvent Mixtures of Methanol + (Ethanol, N , N -Dimethylformamide or Ethyl Acetate). ResearchGate. [Link]

  • ACS Publications. (2018, September 6). Solubility and Molecular Interactions of Trimetazidine Hydrochloride in 12 Monosolvents and Solvent Mixtures of Methanol + (Ethanol, N,N-Dimethylformamide or Ethyl Acetate). Journal of Chemical & Engineering Data. [Link]

  • ACS Figshare. (2018, September 6). Solubility and Molecular Interactions of Trimetazidine Hydrochloride in 12 Monosolvents and Solvent Mixtures of Methanol + (Ethanol, N,N‑Dimethylformamide or Ethyl Acetate). Journal of Chemical & Engineering Data. [Link]

  • Taylor & Francis Online. (2025, December 23). Solubility data determination and model correlation of trimetazidine hydrochloride in three mixed solvents. Taylor & Francis. [Link]

  • Lumen Learning. Properties of amines. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

  • Pharmaffiliates. Trimetazidine-d8 Dihydrochloride. Pharmaffiliates. [Link]

  • Journal of the American Oil Chemists' Society. SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES.[Link]

  • C&EN. From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. C&EN. [Link]

  • MDPI. (2021, January 24). Evaluation of Poorly Soluble Drugs' Dissolution Rate by Laser Scattering in Different Water Isotopologues. MDPI. [Link]

  • PMC. Deuterated drugs; where are we now? PMC. [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Quora. [Link]

  • ResearchGate. (2025, August 7). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]

  • Aosibao. (2025, June 30). Advancements in Drug Solubility Testing You Should Know About. Aosibao. [Link]

Sources

Exploratory

Stability Kinetics and Storage Protocols for Trimetazidine-d8 Dihydrochloride: A Technical Whitepaper

Executive Summary Trimetazidine-d8 dihydrochloride is the deuterium-labeled stable isotope of trimetazidine, a selective long-chain 3-ketoacyl coenzyme A thiolase (HADHA) inhibitor that modulates cellular energy metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimetazidine-d8 dihydrochloride is the deuterium-labeled stable isotope of trimetazidine, a selective long-chain 3-ketoacyl coenzyme A thiolase (HADHA) inhibitor that modulates cellular energy metabolism[1]. In modern pharmacokinetics, it serves as a critical internal standard (IS) for the quantification of trimetazidine via LC-MS/MS. Because the accuracy of mass spectrometry relies entirely on the structural and isotopic integrity of the internal standard, understanding the degradation kinetics, thermodynamic stability, and precise storage requirements of Trimetazidine-d8 is paramount for drug development professionals.

This whitepaper synthesizes field-proven methodologies and authoritative stability data to provide a comprehensive framework for handling, storing, and validating Trimetazidine-d8 dihydrochloride.

Physicochemical Profiling & Isotopic Integrity

The molecular architecture of Trimetazidine-d8 features a fully deuterated piperazine ring. The substitution of protium with deuterium introduces a significant Kinetic Isotope Effect (KIE) . Because carbon-deuterium (C-D) bonds possess a lower zero-point vibrational energy than C-H bonds, the piperazine ring exhibits enhanced resistance to certain metabolic and chemical cleavages.

However, the compound is supplied as a dihydrochloride salt , which drastically increases its hygroscopicity[1]. When exposed to atmospheric moisture, the salt can undergo localized hydration. This moisture ingress not only alters the true mass of the standard (compromising quantitative accuracy) but also lowers the dielectric constant of the micro-environment, facilitating dissolved oxygen interactions that lead to the oxidation of the tertiary amines.

Thermodynamic Stability & Storage Conditions

The stability of Trimetazidine-d8 dihydrochloride is highly phase-dependent.

  • Solid-State Dynamics: In its neat, solid form, the API is exceptionally robust. When stored at -20°C in a tightly sealed, desiccated environment, the compound maintains ≥98% chemical purity and ≥99% isotopic incorporation for over 4 years[2]. It exhibits no significant thermal decomposition even when exposed to dry heat (60°C)[3].

  • Solution-State Dynamics: Trimetazidine-d8 is slightly soluble in water, methanol, and dimethyl sulfoxide (DMSO)[2]. DMSO is the preferred solvent for stock solutions due to its solvating power; however, its extreme hygroscopicity is a major liability. Moisture absorbed by DMSO can trigger hydrolytic micro-environments. Consequently, solution-state storage requires strict thermal suppression (-80°C) and the displacement of oxidative atmospheric gases[1].

Table 1: Thermodynamic Storage Parameters
StateMatrix / SolventRecommended TempMax DurationCritical Handling Notes
Solid Neat API-20°C≥ 4 YearsKeep tightly sealed; highly hygroscopic[2].
Solid Neat API4°CShort-termProtect from moisture and ambient light[1].
Solution DMSO / Methanol-80°C6 MonthsPurge headspace with inert gas (Ar/N2)[1].
Solution DMSO / Methanol-20°C1 MonthMinimize freeze-thaw cycles; aliquot immediately.

Forced Degradation & Stability-Indicating Kinetics

To validate the stability-indicating power of analytical methods, forced degradation studies isolate the specific vulnerabilities of the Trimetazidine-d8 molecule[4].

  • Oxidative Stress (High Vulnerability): The tertiary amines on the piperazine ring are highly susceptible to oxidation. Exposure to 10% H₂O₂ at 60°C for 1 hour results in significant degradation, primarily yielding Trimetazidine N-Oxide Dihydrochloride[4].

  • Acidic/Alkaline Stress (Moderate Stability): The compound is generally stable across a wide pH range. However, prolonged exposure to strong acids (e.g., 0.1N HCl over 24 hours) can induce minor hydrolytic degradation of the piperazine ring[3].

  • Thermal/Photolytic Stress (High Stability): The solid drug exhibits no interference or degradation peaks when subjected to UV/Vis light or dry heat (60°C), confirming its robustness during routine laboratory handling[3].

Table 2: Forced Degradation Stress Profiles
Stress ConditionReagent / EnvironmentTime & TempDegradation LevelPrimary Pathway / Notes
Oxidative 10% H₂O₂1 Hour @ 60°CHighTertiary amine oxidation (N-oxide formation)[4].
Acidic 0.1N HCl24 Hours @ RTModeratePiperazine ring hydrolysis[3].
Thermal Dry Heat24 Hours @ 60°CNegligibleHighly stable in solid state[3].

Experimental Protocols

Protocol 1: Preparation and Archival of LC-MS/MS Internal Standard Solutions

This protocol is designed as a self-validating system to ensure isotopic integrity and exact concentration.

  • Equilibration: Allow the sealed vial of solid Trimetazidine-d8 to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the cold, hygroscopic dihydrochloride salt, which would alter the true mass and initiate localized hydrolysis.

  • Dissolution: Dissolve the API in LC-MS grade DMSO to a target concentration of 25 mg/mL. Sonicate the solution for 5–10 minutes.

    • Causality: Trimetazidine-d8 can exhibit delayed wetting. Ultrasonication provides the cavitation energy required to disrupt the crystalline lattice, ensuring complete dissolution[1].

  • Purging: Purge the headspace of the master vial and all individual aliquots with Argon or Nitrogen gas for 30 seconds prior to sealing.

    • Causality: Displacing atmospheric oxygen neutralizes the oxidative degradation pathway, preventing the formation of N-oxides during extended storage[2].

  • Storage: Store working aliquots at -20°C (maximum 1 month) and reserve archival aliquots at -80°C (up to 6 months)[1].

  • System Validation: Quantitate the newly prepared D8 stock against a precisely weighed, unlabeled Trimetazidine standard via RP-HPLC. Construct a standard curve of peak intensity ratios.

    • Causality: An

      
       validates the absence of weighing errors, confirms the isotopic purity ratio, and proves no solvent-induced degradation occurred during prep[2].
      
Protocol 2: Stability-Indicating RP-HPLC Forced Degradation Assay
  • Baseline Establishment: Prepare a 1000 µg/mL stock of Trimetazidine-d8 in mobile phase (e.g., Methanol:0.05% Formic Acid, 90:10 v/v)[3].

    • Causality: Establishes a high-concentration baseline necessary to detect low-level degradants (<0.1%).

  • Stress Induction: Aliquot 5 mL of stock and treat with 5 mL of 10% H₂O₂. Incubate at 60°C for 1 hour[4].

    • Causality: Accelerates oxidative stress to simulate long-term atmospheric exposure, forcing the generation of the N-oxide degradant.

  • Neutralization & Dilution: Neutralize the stress agent and dilute the sample to a working concentration of 50 µg/mL.

    • Causality: Prevents on-column degradation and protects the C18 stationary phase from harsh oxidative damage.

  • Chromatographic Analysis: Inject into the LC system and monitor at 232 nm.

    • Causality: 232 nm provides the optimal isosbestic point for the trimethoxybenzyl chromophore, ensuring uniform UV response factors for both the parent API and its degradants[3].

  • System Validation (Mass Balance): Calculate the mass balance (Peak Area of API + Peak Areas of Degradants = Initial Peak Area of Unstressed API).

    • Causality: A mass balance close to 100% proves the method is truly stability-indicating and that no degradants are permanently retained on the column.

Visualizations

Workflow Solid Trimetazidine-d8 (Solid State) LongTerm Long-Term Storage (-20°C, Desiccated) Solid->LongTerm Intact API Recon Reconstitution (DMSO / MeOH) Solid->Recon Dissolution Purge Inert Gas Purging (Argon / N2) Recon->Purge Prevent Oxidation Aliquot Aliquoting (Single-Use Vials) Purge->Aliquot Minimize Freeze-Thaw ShortSol Working Stock (-20°C, 1 Month) Aliquot->ShortSol Routine LC-MS LongSol Reserve Stock (-80°C, 6 Months) Aliquot->LongSol Archival

Caption: Trimetazidine-d8 Dihydrochloride Storage & Handling Workflow.

Degradation API Trimetazidine-d8 Dihydrochloride Oxidative Oxidative Stress (10% H2O2, 60°C) API->Oxidative Acidic Acidic Stress (0.1N HCl) API->Acidic Thermal Thermal Stress (60°C Dry Heat) API->Thermal DegOx High Degradation (N-Oxide Formation) Oxidative->DegOx Tertiary Amine Oxidation DegAc Moderate Stability (Minor Hydrolysis) Acidic->DegAc Piperazine Ring Stability DegTh High Stability (No Decomposition) Thermal->DegTh Solid-State Robustness

Caption: Forced Degradation Logic and Stability-Indicating Pathways.

References

  • Title: Analytical method development and validation for the determination of related substances of the Trimetazidine dihydrochloride drug substance Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Development and validation of a stability indicating RP-HPLC method for the determination of trimetazidine dihydrochloride Source: Der Pharma Chemica URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantification of Trimetazidine in Biological Matrices using Trimetazidine-d8 Dihydrochloride

Abstract & Strategic Overview Trimetazidine (TMZ) is a metabolic modulator used clinically for angina pectoris and prohibited in sports by the World Anti-Doping Agency (WADA) as a Section S4.4 substance. Accurate quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Trimetazidine (TMZ) is a metabolic modulator used clinically for angina pectoris and prohibited in sports by the World Anti-Doping Agency (WADA) as a Section S4.4 substance. Accurate quantification is critical for both Therapeutic Drug Monitoring (TDM) and forensic anti-doping analysis.

This guide details the deployment of Trimetazidine-d8 Dihydrochloride (TMZ-d8) as a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike analog internal standards (e.g., pseudoephedrine or lidocaine), TMZ-d8 provides near-perfect correction for matrix effects, extraction efficiency, and ionization variability due to its physicochemical identity with the target analyte.

Key Technical Insight: TMZ is an alkaline compound (pKa ~9.0). This protocol utilizes a Liquid-Liquid Extraction (LLE) under basic conditions to maximize recovery and minimize phospholipid interference, which is a common cause of ion suppression in plasma analysis.

Physicochemical Profile & Standards

Understanding the structural relationship between the analyte and the IS is vital for MS parameter optimization.

FeatureTrimetazidine (Analyte)Trimetazidine-d8 (Internal Standard)
CAS Number 13171-25-0 (Dihydrochloride)1219795-37-5 (Dihydrochloride)
Formula C₁₄H₂₂N₂O₃[1][2][3] · 2HClC₁₄H₁₄D₈N₂O₃ · 2HCl
Free Base MW 266.34 g/mol 274.39 g/mol (+8 Da mass shift)
Deuterium Position N/AOctadeuterated on the piperazine ring
pKa ~4.45, ~9.03 (Basic)~4.45, ~9.03 (Basic)
LogP ~0.3 (Polar)~0.3 (Polar)

Experimental Protocol

Reagents & Materials[4][5][6][7][8]
  • Stock Solution: Dissolve Trimetazidine-d8 Dihydrochloride in Methanol to 1 mg/mL (free base equivalent). Store at -20°C.

  • Working IS Solution: Dilute stock to 50 ng/mL in 50:50 Methanol:Water.

  • Extraction Solvent: n-Hexane : Dichloromethane (1:1, v/v) OR Ethyl Acetate.

  • Alkalizing Agent: 0.1 M NaOH or saturated K₂CO₃.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than protein precipitation (PP) by leaving behind salts and phospholipids, which is crucial for maintaining instrument sensitivity over long batches.

  • Aliquot: Transfer 200 µL of plasma/urine into a 2 mL polypropylene tube.

  • IS Spike: Add 20 µL of Working IS Solution (TMZ-d8). Vortex gently.

  • Basification: Add 50 µL of 0.1 M NaOH.

    • Mechanism:[4] This adjusts pH > 10, converting TMZ (charged) to its free base (uncharged) form, driving it into the organic layer.

  • Extraction: Add 1.5 mL of Extraction Solvent (Hexane:DCM 1:1).

  • Agitation: Vortex vigorously for 5 minutes or shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the upper organic layer to a clean glass tube.

    • Note: If using DCM (denser than water), the organic layer is at the bottom. If using Ethyl Acetate, it is on top. Adjust technique accordingly.

  • Evaporation: Evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (90:10 Buffer:ACN). Vortex and transfer to LC vial.

LC-MS/MS Conditions[5][7][10][11]

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Hold
2.50 90 Elute Analyte/IS
3.50 90 Wash column
3.60 10 Return to initial

| 5.00 | 10 | Re-equilibration |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.[5]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[5]

MRM Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Trimetazidine 267.2 181.1 25Quantifier
267.2166.135Qualifier
Trimetazidine-d8 275.2 181.1 25IS Quantifier

Expert Note on Transitions: Notice that both the analyte and the d8-IS share the same product ion (181.1 m/z ).

  • Mechanism: The fragmentation of TMZ involves the cleavage of the trimethoxybenzyl group (mass ~181). The deuterium labels are located on the piperazine ring, which is the neutral loss fragment.

  • Validation: This is acceptable because the Q1 quadrupole resolves the parents (267 vs 275) completely. There is no "cross-talk" provided the Q1 isolation window is standard (unit resolution).

Visualized Workflows

Analytical Workflow Diagram

G Sample Biological Sample (Plasma/Urine 200µL) Spike IS Spiking (+TMZ-d8) Sample->Spike Internal Standardization Basify Basification (NaOH -> pH >10) Spike->Basify Charge Neutralization Extract LLE Extraction (Hexane:DCM) Basify->Extract Phase Transfer Dry Evaporation (N2 @ 40°C) Extract->Dry Concentration Recon Reconstitution (Mobile Phase) Dry->Recon Matrix Match LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Injection

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow optimized for Trimetazidine recovery.

Fragmentation Pathway Logic

G Parent_TMZ TMZ Parent [M+H]+ = 267.2 Fragment Common Product Ion Trimethoxybenzyl Cation m/z = 181.1 Parent_TMZ->Fragment Collision Induced Dissociation Neutral_TMZ Neutral Loss Piperazine Ring Parent_TMZ->Neutral_TMZ Lost Parent_D8 TMZ-d8 Parent [M+H]+ = 275.2 (d8 on Piperazine) Parent_D8->Fragment CID (Same Product) Neutral_D8 Neutral Loss d8-Piperazine Ring Parent_D8->Neutral_D8 Lost (Carries Deuterium)

Caption: MS/MS fragmentation logic showing why Analyte and IS share the 181.1 product ion.

Method Validation & Expert Insights

Linearity and Sensitivity[5][7][13][14][15]
  • Range: 0.5 – 200 ng/mL.

  • LLOQ: 0.5 ng/mL (Signal-to-Noise > 10).

  • Weighting: 1/x² linear regression is recommended to improve accuracy at the lower end of the curve.

Matrix Effects & The "d8 Advantage"

In ESI, co-eluting phospholipids can suppress ionization. While LLE removes most lipids, some may remain.

  • Without SIL-IS: If matrix suppression reduces the analyte signal by 30%, a non-labeled IS (like Lidocaine) might only be suppressed by 10% (due to different retention time). This leads to a -20% calculation error.

  • With TMZ-d8: Since d8 co-elutes exactly with TMZ, it experiences the exact same 30% suppression. The ratio (Analyte/IS) remains constant, maintaining quantitative accuracy.

WADA & Forensic Specificity (The Lomerizine Issue)

Critical Warning: Trimetazidine can be metabolically produced from Lomerizine (a migraine medication).

  • In anti-doping contexts, a positive TMZ finding must be differentiated from Lomerizine intake.

  • Protocol Addendum: If TMZ is detected, the method must monitor for Lomerizine metabolites (specifically M6 : 1-[bis(4-fluorophenyl)methyl]piperazine).[6]

  • Action: Add an MRM transition for Lomerizine M6 (m/z 289 -> 201) to the method if used for doping control.

References

  • World Anti-Doping Agency (WADA). (2024). The Prohibited List. Retrieved from [Link]

  • Sigmund, G., et al. (2014).[7][6] "Doping control analysis of trimetazidine and characterization of major metabolites using mass spectrometric approaches." Drug Testing and Analysis. Retrieved from [Link]

  • Jiao, Z., et al. (2007). "LC/ESI-MS method for the determination of trimetazidine in human plasma: application to a bioequivalence study on Chinese volunteers." Biomedical Chromatography. Retrieved from [Link]

  • Okano, M., et al. (2016). "Analytical detection of trimetazidine produced by metabolic conversion of lomerizine in doping control analysis." Drug Testing and Analysis. Retrieved from [Link]

  • PubChem. (2023). "Trimetazidine-d8 Dihydrochloride Compound Summary." Retrieved from [Link]

Sources

Application

Application Note: Quantitative Bioanalysis of Trimetazidine in Human Plasma via LC-MS/MS using Trimetazidine-d8

Executive Summary This application note details a robust, self-validating protocol for the quantification of Trimetazidine (TMZ) in human plasma.[1] Unlike legacy methods utilizing structural analogues (e.g., lidocaine o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating protocol for the quantification of Trimetazidine (TMZ) in human plasma.[1] Unlike legacy methods utilizing structural analogues (e.g., lidocaine or caffeine) as internal standards, this protocol employs Trimetazidine-d8 , a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated standard is critical for regulatory compliance (FDA/EMA) in pharmacokinetic studies, as it effectively compensates for matrix effects, extraction variability, and ionization suppression.

Introduction & Mechanistic Grounding

Therapeutic Mechanism

Trimetazidine is a metabolic modulator used in the treatment of angina pectoris. Its primary mechanism involves the inhibition of 3-ketoacyl-CoA thiolase (3-KAT) , the final enzyme in the fatty acid


-oxidation pathway. By inhibiting fatty acid oxidation, TMZ shifts cardiac metabolism toward glucose oxidation, which is more oxygen-efficient. This preserves intracellular ATP levels during ischemia, preventing cardiomyocyte acidosis and calcium overload.
The Necessity of Deuterated Standards

In high-throughput bioanalysis, "Matrix Effect" (ME) is the silent killer of accuracy. Co-eluting phospholipids in plasma can suppress electrospray ionization (ESI) efficiency.

  • Analog Standards (e.g., Lidocaine): Elute at different times than TMZ. If suppression occurs only at the TMZ retention time, the standard will not correct for it, leading to underestimation.

  • Deuterated Standard (TMZ-d8): Co-elutes with TMZ and possesses chemically identical ionization properties. If the signal for TMZ is suppressed by 20%, the signal for TMZ-d8 is also suppressed by 20%. The ratio remains constant, preserving quantitative accuracy.

Mechanistic Pathway Visualization

TMZ_Mechanism Ischemia Ischemic Event FA_Ox Fatty Acid Oxidation (High O2 Consumption) Ischemia->FA_Ox Promotes Acidosis Intracellular Acidosis FA_Ox->Acidosis By-product accumulation TMZ Trimetazidine KAT 3-KAT Enzyme TMZ->KAT Inhibits Gluc_Ox Glucose Oxidation (O2 Efficient) TMZ->Gluc_Ox Shifts metabolism to KAT->FA_Ox Required for ATP ATP Production Preserved Gluc_Ox->ATP Generates ATP->Acidosis Prevents

Figure 1: Mechanism of Action. TMZ inhibits 3-KAT, shifting metabolism to glucose oxidation to preserve ATP during ischemia.

Materials and Reagents

  • Analyte: Trimetazidine Dihydrochloride (Purity > 99%).[2][3]

  • Internal Standard (IS): Trimetazidine-d8 (Piperazine-d8 label).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Buffer: Ammonium Formate (5 mM), Ammonia solution (for pH adjustment).

Experimental Protocol

Analytical Workflow

Workflow Sample Plasma Sample (50 µL) IS_Add Add IS (TMZ-d8) Sample->IS_Add Basify Alkalinization (10µL 1M NaOH) IS_Add->Basify Extract LLE Extraction (Ethyl Acetate) Basify->Extract Dry Evaporate (N2 stream @ 40°C) Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Sample Preparation Workflow utilizing Liquid-Liquid Extraction (LLE).

Step-by-Step Sample Preparation (LLE)

Rationale: LLE is chosen over Protein Precipitation (PP) to remove phospholipids and salts, ensuring cleaner baselines and protecting the MS source.

  • Aliquot: Transfer 50 µL of human plasma into a 2.0 mL polypropylene tube.

  • IS Spiking: Add 10 µL of Trimetazidine-d8 working solution (500 ng/mL). Vortex for 10 seconds.

  • Alkalinization: Add 10 µL of 0.1 M NaOH or Ammonia.

    • Expert Insight: TMZ is a base (pKa ~9). High pH suppresses ionization of the amine groups, rendering the molecule neutral and hydrophobic, driving it into the organic phase.

  • Extraction: Add 1.0 mL of Ethyl Acetate . Cap and vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (ACN:Water, 50:50). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Waters Atlantis dC18 (150 x 2.1 mm, 3 µm) or equivalent C18.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4][5][6]

  • Flow Rate: 0.3 mL/min.[7]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Ramp to 90% B

    • 2.5-3.5 min: Hold 90% B

    • 3.5-3.6 min: Return to 10% B

    • 3.6-5.0 min: Re-equilibrate.

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[5][8]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Role
Trimetazidine 267.1 181.1 3025Quantifier
Trimetazidine267.1166.13035Qualifier
TMZ-d8 (IS) 275.2 181.1 3025Internal Standard

Note: The shift from 267.1 to 275.2 corresponds to the +8 Da mass difference of the deuterated piperazine ring.

Method Validation & Performance

Based on FDA Bioanalytical Method Validation Guidelines.

Linearity and Sensitivity[9]
  • Range: 0.5 – 100 ng/mL.[5][9]

  • LLOQ (Lower Limit of Quantification): 0.5 ng/mL (S/N > 10).

  • Curve Fitting: Weighted linear regression (

    
    ) is required due to heteroscedasticity in MS data.
    
Accuracy and Precision Data (Summary)
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.56.295.4
Low QC1.54.198.2
Mid QC40.02.8101.5
High QC80.03.599.1
Matrix Effect Assessment

Calculate the Matrix Factor (MF) for both TMZ and TMZ-d8.



  • Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (0.85 - 1.15), indicating the deuterated standard is perfectly tracking the matrix suppression/enhancement of the analyte.

Troubleshooting & Expert Tips

  • Carryover: TMZ is a basic amine and can stick to silica capillaries or injector ports.

    • Solution: Use a needle wash solution containing 50:50 Methanol:Water with 0.5% Formic Acid . The acid ensures the amine remains protonated and soluble during the wash cycle.

  • Peak Tailing: Often caused by secondary interactions with silanols on the column.

    • Solution: Ensure the mobile phase contains at least 5mM Ammonium Formate.[5] The ammonium ions compete for silanol sites, sharpening the TMZ peak.

  • IS Purity: Ensure the TMZ-d8 does not contain unlabeled TMZ ("d0 contribution"). Run a blank sample containing only IS to verify there is no interference at the TMZ transition (267.1 -> 181.1).

References

  • Xiong, X., Yang, L., & Zhai, S. (2015). Validation of a rapid and simple LC-MS/MS method to determine trimetazidine in rat plasma.[9] Journal of Chromatography B, 1006, 1-7.

  • Miao, X. S., & Metcalfe, C. D. (2003). Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 998(1-2), 133-141.
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • De Jager, A. D., et al. (2001). Determination of trimetazidine in human plasma by LC-MS/MS. Journal of Chromatography B, 753(2), 229-236.

Sources

Method

Application Note: High-Sensitivity Pharmacokinetic Profiling of Trimetazidine via LC-MS/MS

Internal Standard Protocol: Trimetazidine-d8 Dihydrochloride Executive Summary This application note details a robust, self-validating protocol for the pharmacokinetic (PK) quantification of Trimetazidine (TMZ) in human...

Author: BenchChem Technical Support Team. Date: March 2026

Internal Standard Protocol: Trimetazidine-d8 Dihydrochloride

Executive Summary

This application note details a robust, self-validating protocol for the pharmacokinetic (PK) quantification of Trimetazidine (TMZ) in human plasma. Unlike generic methodologies, this guide emphasizes the critical role of Trimetazidine-d8 (TMZ-d8) as a stable isotope-labeled internal standard (SIL-IS). By matching the physicochemical properties of the analyte, TMZ-d8 compensates for ionization suppression in the electrospray source, ensuring data integrity during the analysis of complex biological matrices.

Part 1: Mechanistic Foundation & Rationale
1.1 The Metabolic Shift: 3-KAT Inhibition

Trimetazidine is a cytoprotective anti-ischemic agent.[1][2][3][4][5] Unlike hemodynamic modulators (beta-blockers, nitrates), TMZ acts at the cellular metabolic level.[5] It selectively inhibits long-chain 3-ketoacyl-CoA thiolase (3-KAT) , the final enzyme in the fatty acid


-oxidation pathway.[1][6][7]
  • Causality: Inhibition of fatty acid oxidation forces the heart to switch its energy substrate preference to glucose oxidation.[1][2][3][4][5]

  • Therapeutic Gain: Glucose oxidation requires less oxygen per mole of ATP produced compared to fatty acids.[4][5] This "oxygen-sparing" effect protects the ischemic myocardium from acidosis and calcium overload.

1.2 The Role of Trimetazidine-d8

In LC-MS/MS bioanalysis, matrix effects (co-eluting phospholipids/salts) can suppress or enhance the ionization of the target analyte.

  • Why d8? The deuterium labeling (+8 Da mass shift) ensures the IS is resolved mass-spectrometrically from the analyte (TMZ, m/z 267) while co-eluting chromatographically.

  • Self-Validation: If matrix suppression occurs at the TMZ retention time, the TMZ-d8 signal decreases proportionally. The ratio (Analyte Area / IS Area) remains constant, correcting the quantitative result.

TMZ_Mechanism FattyAcids Fatty Acids BetaOx Beta-Oxidation FattyAcids->BetaOx KAT 3-KAT Enzyme BetaOx->KAT ATP ATP Production (High O2 Efficiency) KAT->ATP Reduced Flux TMZ Trimetazidine (Inhibitor) TMZ->KAT Inhibits Glucose Glucose Glycolysis Glucose Oxidation Glucose->Glycolysis Glycolysis->ATP Increased Flux (Metabolic Shift)

Figure 1: Mechanism of Action. TMZ inhibits 3-KAT, shifting cardiac metabolism toward oxygen-efficient glucose oxidation.[2][3][5][6][7]

Part 2: Experimental Protocol (LC-MS/MS)
2.1 Reagents & Standards
  • Analyte: Trimetazidine Dihydrochloride (Purity >99%).

  • Internal Standard: Trimetazidine-d8 Dihydrochloride (Isotopic purity >98%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA anticoagulant recommended).

2.2 Stock Solution Preparation
  • Correction Factor: TMZ is a salt. Multiply the target free-base weight by the ratio of Molecular Weights (MW Salt / MW Free Base) to weigh the correct amount.

    • Example: To prepare 1 mg/mL free base equivalent, weigh ~1.27 mg of TMZ-2HCl (check specific CoA for exact water content/salt factor).

  • IS Working Solution: Dilute TMZ-d8 stock to a fixed concentration (e.g., 500 ng/mL) in 50:50 Methanol:Water.

2.3 Sample Preparation: Protein Precipitation (PPT)

This method balances throughput with recovery.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of TMZ-d8 Working Solution. Vortex gently.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The acid helps break protein binding and improves recovery.

  • Vortex: High speed for 1 min.

  • Centrifuge: 14,000 rpm for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of Water (to match initial mobile phase strength).

2.4 LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 5500/6500 or Waters Xevo TQ-XS).

  • Column: Waters XBridge C18 (50 x 2.1 mm, 3.5 µm) or Agilent Zorbax Eclipse Plus C18.

    • Reasoning: A standard C18 is sufficient; HILIC is unnecessary if using the aqueous dilution step above.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Load sample
2.50 90 Elute Analyte/IS
3.50 90 Wash column
3.60 10 Return to initial

| 5.00 | 10 | Re-equilibration |

2.5 Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)
Trimetazidine 267.1181.1Quantifier~25
267.1166.1Qualifier~35
Trimetazidine-d8 275.2181.1IS Quantifier~25

Note: The shift from 267 to 275 (+8 Da) confirms the d8 label integrity. The common product ion (181.1) represents the stable trimethoxybenzyl moiety.[5]

Part 3: Method Validation & Quality Control

To ensure "Trustworthiness," the method must pass Bioanalytical Method Validation (BMV) guidelines (FDA/EMA).

3.1 Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 200 ng/mL (ULOQ).

  • Curve Fitting: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    .[8][9][10]
    
3.2 Matrix Effect Assessment (The "IS" Check)

Calculate the IS-Normalized Matrix Factor (MF) :



  • Requirement: The CV of the IS-normalized MF across 6 different lots of plasma (including lipemic and hemolyzed) must be < 15%.

  • Why this matters: If the IS (TMZ-d8) behaves identically to TMZ, the ratio cancels out matrix suppression.

3.3 Accuracy & Precision
  • Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC levels.

  • Inter-day: 3 separate runs.

  • Criteria: Accuracy within 85-115% (80-120% for LLOQ). CV < 15%.[8][11]

Part 4: Pharmacokinetic Analysis Workflow

Once plasma concentrations are generated, PK parameters are calculated using non-compartmental analysis (NCA) via software like WinNonlin (Phoenix) or R (PKNCA package).

PK_Workflow Subject Subject Dosing (Oral TMZ) Sampling Blood Sampling (0 - 24h) Subject->Sampling Prep Sample Prep (Spike w/ TMZ-d8) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Quant Quantification (Ratio: Analyte/IS) LCMS->Quant NCA NCA Analysis (Cmax, AUC, T1/2) Quant->NCA

Figure 2: End-to-End Bioanalytical Workflow.

Key PK Parameters to Report:
ParameterDefinitionTypical Value (Immediate Release)

Maximum plasma concentration~50-90 ng/mL (20mg dose)

Time to reach

1.5 - 2.0 hours

Area under the curveDose dependent

Elimination half-life~6.0 hours

Apparent oral clearance~30-40 L/h
References
  • Mechanism of Action: Kantor, P. F., et al. (2000).[2] "The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase."[1][2][3][5][7] Circulation Research.

  • LC-MS/MS Method Validation: Xiong, X., et al. (2015).[8] "Validation of a rapid and simple LC-MS/MS method to determine trimetazidine in rat plasma." Journal of Analytical Methods in Chemistry.

  • Use of Deuterated IS: MedChemExpress. "Trimetazidine-d8 dihydrochloride Product Information."

  • Pharmacokinetics (Humans): Zhang, Y., et al. (2022). "Bioequivalence and Pharmacokinetic Profiles of 2 Trimetazidine Modified-release Tablets." Clinical Therapeutics.

  • Matrix Effect Compensation: Parekh, J. M., et al. (2018). "Overcoming interference of plasma phospholipids using HybridSPE for the determination of trimetazidine by UPLC-MS/MS." Biomedical Chromatography.

Sources

Application

Application Note: Bioequivalence Studies of Trimetazidine Formulations Using LC-MS/MS with an Internal Standard

Executive Summary Trimetazidine (1-(2,3,4-Trimethoxybenzyl) piperazine dihydrochloride) is a first-in-class 3-ketoacyl coenzyme A thiolase inhibitor utilized globally as an anti-ischemic metabolic agent for the managemen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimetazidine (1-(2,3,4-Trimethoxybenzyl) piperazine dihydrochloride) is a first-in-class 3-ketoacyl coenzyme A thiolase inhibitor utilized globally as an anti-ischemic metabolic agent for the management of stable angina pectoris. With the proliferation of generic modified-release (MR) formulations (typically 35 mg), rigorous bioequivalence (BE) studies are mandated by regulatory agencies (FDA, EMA, NMPA) to ensure therapeutic equivalence.

This application note provides a comprehensive, self-validating framework for designing and executing bioequivalence studies of trimetazidine. It details the causality behind clinical crossover designs, the critical selection of internal standards (IS), and optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols required to achieve the necessary sensitivity (Lower Limit of Quantification, LLOQ ≤ 0.5 ng/mL)[1].

Pharmacological Context & Rationale

To design an effective pharmacokinetic (PK) sampling schedule, one must understand the drug's mechanism and disposition. Trimetazidine protects the ischemic myocardium by shifting cardiac energy metabolism from fatty acid oxidation to glucose oxidation, a process requiring less oxygen for ATP production[1].

Pharmacokinetically, a 35 mg MR tablet reaches peak plasma concentration (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) in approximately 2 to 6 hours, with an apparent volume of distribution of 4.8 L/kg and an elimination half-life (

) of 7.8 to 11.7 hours. Because the drug is primarily excreted unchanged by the kidneys, plasma concentration monitoring over 48 hours is sufficient to capture >80% of the Area Under the Curve (AUC), satisfying regulatory requirements for BE assessment.

G A Trimetazidine (Active Agent) B 3-Ketoacyl CoA Thiolase (Enzyme Inhibited) A->B Inhibits C Fatty Acid Oxidation (Downregulated) B->C Reduces D Glucose Oxidation (Upregulated) C->D Metabolic Shift E Myocardial ATP Production (Oxygen Efficient) D->E Enhances

Diagram 1: Metabolic shift mechanism of Trimetazidine in ischemic myocardial cells.

Clinical Study Design for Bioequivalence

Regulatory guidelines dictate that MR formulations must be evaluated under both fasting and fed conditions to rule out food-effect variations on drug release[2].

Causality of the Crossover Design

A randomized, open-label, two-treatment, two-period, two-sequence crossover design is the gold standard. By administering both the Test (T) and Reference (R) formulations to the same subject across two periods separated by a washout phase, inter-subject biological variability is mathematically eliminated from the formulation comparison. The washout period for trimetazidine is typically 7 to 14 days, which is conservatively >5 times the terminal half-life, ensuring zero carry-over effect[2][3].

G Start Healthy Volunteers (n=24) Seq1 Sequence 1 (n=12) Start->Seq1 Seq2 Sequence 2 (n=12) Start->Seq2 P1_T Period 1: Test Drug (35 mg MR) Seq1->P1_T P1_R Period 1: Ref Drug (35 mg MR) Seq2->P1_R Washout1 Washout Period (7-14 Days) P1_T->Washout1 Washout2 Washout Period (7-14 Days) P1_R->Washout2 P2_R Period 2: Ref Drug (35 mg MR) Washout1->P2_R P2_T Period 2: Test Drug (35 mg MR) Washout2->P2_T

Diagram 2: Standard Two-Way Crossover Clinical Workflow for Bioequivalence.

Bioanalytical Methodology: LC-MS/MS & Internal Standard

Internal Standard (IS) Selection Logic

The accuracy of LC-MS/MS bioanalysis relies heavily on the internal standard to correct for matrix effects (ion suppression/enhancement in the ESI source) and extraction losses.

  • Stable Isotope-Labeled IS (SIL-IS): Using Trimetazidine-d8 is the optimal choice[2]. Because it shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and perfectly normalizes matrix variations.

  • Analog IS: If SIL-IS is cost-prohibitive, structural or chromatographic analogs such as Propranolol [1], Lidocaine [4], or Pseudoephedrine [5] are validated alternatives. Propranolol is highly effective due to its similar basicity and retention behavior on C18 columns under acidic mobile phase conditions.

Sample Preparation: Step-by-Step Protocol

To achieve an LLOQ of 0.5 ng/mL, Liquid-Liquid Extraction (LLE) is preferred over simple Protein Precipitation (PPT) because it yields a cleaner extract, removing phospholipids that cause baseline noise[1][6].

Liquid-Liquid Extraction (LLE) Protocol:

  • Aliquot: Transfer 500 µL of human plasma into a clean polypropylene tube.

  • Spike IS: Add 20 µL of the internal standard working solution (e.g., Propranolol or Trimetazidine-d8 at 50 ng/mL) and vortex for 10 seconds.

  • Alkalinization: Add 200 µL of 1 M NaOH. Causality: Trimetazidine is a basic drug (piperazine derivative). Raising the pH suppresses its ionization, driving it into the uncharged state to maximize partitioning into the organic solvent[1].

  • Extraction: Add 5.0 mL of extraction solvent (e.g., Ethyl Acetate or n-hexane-dichloromethane 1:1 v/v)[1][5]. Vortex vigorously for 3 minutes.

  • Separation: Centrifuge at 3000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C-60°C[1].

  • Reconstitution: Reconstitute the residue in 200 µL of mobile phase (e.g., Methanol:Water 1:1 v/v with 0.1% formic acid). Vortex and transfer to an autosampler vial.

G A Plasma Sample (500 µL) B Add Internal Standard & 1M NaOH A->B C Add Organic Solvent (LLE) B->C D Centrifuge & Isolate Organic Phase C->D E Evaporate to Dryness (N2 Gas) D->E F Reconstitute & Inject to LC-MS/MS E->F

Diagram 3: Liquid-Liquid Extraction (LLE) Sample Preparation Workflow.

Chromatographic & Mass Spectrometric Conditions

The reconstituted samples are analyzed using a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is utilized for absolute specificity.

Table 1: Optimized LC-MS/MS Parameters for Trimetazidine Analysis [1][4]

ParameterSpecificationCausality / Rationale
Analytical Column C18 (e.g., 150 x 4.6 mm, 5 µm)Provides optimal retention for hydrophobic/basic analytes.
Mobile Phase Methanol : Water (with 0.05% Formic Acid)Formic acid provides protons (

) to enhance ESI+ ionization efficiency.
Flow Rate 0.6 - 1.0 mL/minBalances chromatographic resolution with high-throughput needs.
Ionization Mode ESI Positive, Turbo Ion SprayTrimetazidine readily accepts protons due to its piperazine nitrogens.
MRM Transition (Analyte) m/z 267.2

181.1
Precursor

fragments to a stable trimethoxybenzyl product ion.
MRM Transition (IS) m/z 260.2

116.2 (Propranolol)
Distinct mass channel prevents cross-talk interference.
Calibration Range 0.5 to 200 ng/mLFully covers the expected

(~70-90 ng/mL) and elimination phase.

Pharmacokinetic Data Analysis & Acceptance Criteria

Following the quantification of plasma concentrations, non-compartmental analysis (NCA) is performed to derive the primary pharmacokinetic parameters. Bioequivalence is statistically concluded only if the 90% Confidence Intervals (CI) of the geometric mean ratios (Test/Reference) for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

, and

fall strictly within the 80.00% to 125.00% acceptance window.

Table 2: Typical Pharmacokinetic Profile of Trimetazidine (35 mg MR, Single Dose) [4]

PK ParameterDescriptionTypical Mean Value (

SD)
BE Acceptance Criteria (90% CI)

Maximum plasma concentration71.93

14.32 ng/mL
80.00% – 125.00%

Area under the curve (to last measurable time)652.3

121.9 ng·h/mL
80.00% – 125.00%

Area under the curve (extrapolated to infinity)692.0

128.6 ng·h/mL
80.00% – 125.00%

Time to reach maximum concentration2.2 – 6.0 hoursDescriptive only (No strict CI)

Terminal elimination half-life4.7 – 11.7 hoursDescriptive only (No strict CI)

Note: Data variability exists depending on the demographic (e.g., healthy young volunteers vs. elderly subjects) and fasting/fed status, but the intra-subject T/R ratio must remain tightly controlled.

References

  • Harahap, Y., Prasaja, B. M., Lusthom, W., Hardiyanti, Azmi, F., Felicia, V., & Yusvita, L. Y. (2013). Bioequivalence of Trimetazidine Modified Release Tablet Formulations Assessed in Indonesian Subjects. Journal of Bioequivalence & Bioavailability.
  • Ding, L., et al. (2007). LC/ESI-MS method for the determination of trimetazidine in human plasma: application to a bioequivalence study on Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis / PubMed.
  • Wang, Z. B., et al. (2007). Quantification of trimetazidine in human plasma by liquid chromatography-electrospray ionization mass spectrometry and its application to a bioequivalence study. Pharmazie / PubMed.
  • Boraste, S. S., & Derle, D. V. (2025). Bioanalytical Method Development and its Validation by Using RP-HPLC for Determination of Trimetazidine Dihydrochloride in Human Plasma. Research Journal of Pharmacy and Technology.
  • Ovid Technologies / Clinical Pharmacology in Drug Development. (2023). Bioequivalence and Pharmacokinetic Profiles of 2 Trimetazidine Modified-release Tablets Under Fasting and Fed Conditions. Ovid.
  • Walsh Medical Media. (2024). An Open Label, Balanced, Randomized, Two Treatments, Two Sequences, Two Periods, Crossover, Single Dose, Oral Bioequivalence Study. Walsh Medical Media.

Sources

Method

Application Note &amp; Protocol: The Role of Trimetazidine-d8 Dihydrochloride in High-Fidelity Metabolic Stability Assays

Preamble: Beyond Stability – Predicting Pharmacokinetic Fate In the landscape of drug discovery and development, an early and accurate understanding of a candidate's metabolic fate is not merely advantageous; it is funda...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Beyond Stability – Predicting Pharmacokinetic Fate

In the landscape of drug discovery and development, an early and accurate understanding of a candidate's metabolic fate is not merely advantageous; it is fundamental to success. Metabolic stability assays serve as a critical in-vitro tool in the ADME (Absorption, Distribution, Metabolism, and Excretion) portfolio, providing the first quantitative glimpse into a compound's potential in-vivo clearance.[1][2] Compounds with high metabolic instability often face challenges with poor bioavailability and short half-lives, flagging them for early termination or significant medicinal chemistry optimization.[1]

This guide focuses on Trimetazidine, an antianginal agent with a unique cytoprotective mechanism.[3][4] Unlike traditional cardiovascular drugs, Trimetazidine does not act on hemodynamics but instead modulates cellular energy metabolism. It achieves this by inhibiting the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key player in the beta-oxidation of fatty acids.[3][5][6][7] This inhibition forces a metabolic shift towards glucose oxidation, a more oxygen-efficient pathway for producing ATP, which is particularly beneficial under ischemic conditions.[4][5]

To accurately quantify the metabolic depletion of Trimetazidine in complex biological matrices, a robust analytical methodology is paramount. This is where Trimetazidine-d8 Dihydrochloride , a stable isotope-labeled (SIL) analogue, becomes an indispensable tool.[8] Its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of a self-validating system, ensuring the generation of high-fidelity data essential for confident decision-making in drug development programs.[9][10]

The Causality of Choice: Why Deuterated Internal Standards are the Gold Standard

The precision of any metabolic stability assay hinges on the ability to accurately quantify the diminishing concentration of the parent drug over time. LC-MS/MS is the analytical platform of choice for its sensitivity and selectivity. However, it is susceptible to a phenomenon known as the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., lipids, salts from liver microsomes) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[11]

This is the critical juncture where the choice of internal standard (IS) dictates the quality of the data.

  • Surrogate (Analogue) IS: A different molecule with similar chemical properties. While better than no standard, it will have a different retention time and experience different matrix effects than the analyte, introducing a potential for significant assay bias.[11]

  • Stable Isotope-Labeled (Deuterated) IS: Trimetazidine-d8 is chemically identical to Trimetazidine, with the only difference being the replacement of eight hydrogen atoms with their heavier, stable isotope, deuterium.[8] This subtle mass change is transparent to biological and chemical processes but easily differentiated by the mass spectrometer.

The identical physicochemical properties ensure that Trimetazidine-d8 co-elutes with Trimetazidine, experiencing the exact same extraction recovery, injection variability, and ionization suppression or enhancement.[10][12] By calculating the peak area ratio of the analyte to the SIL-IS, these variations are effectively normalized, yielding highly accurate and precise quantification. This principle transforms the analytical method into a robust, self-validating system, a non-negotiable requirement for regulatory-facing studies.[10][11]

Trimetazidine's Metabolic Shift Mechanism

Caption: Trimetazidine inhibits 3-KAT, shunting metabolism from fatty acid to glucose oxidation.

Experimental Protocol: In-Vitro Metabolic Stability of Trimetazidine in Human Liver Microsomes (HLM)

This protocol details a standard assay to determine the half-life (t½) and intrinsic clearance (CLint) of Trimetazidine.

Materials & Reagents
ReagentRecommended SupplierPurpose
TrimetazidineSigma-Aldrich, etc.Test Compound
Trimetazidine-d8 Dihydrochloride MedchemExpress, etc.Internal Standard (IS)
Pooled Human Liver Microsomes (HLM)Sekisui XenoTech, CorningEnzyme Source (use pool of ≥10 donors)[13]
NADPH Regenerating System (Sol. A/B)CorningCofactor for CYP450 enzymes
0.1 M Potassium Phosphate Buffer (pH 7.4)In-house preparationAssay Buffer
Acetonitrile (LC-MS Grade)Fisher ScientificProtein Precipitation / Quenching Solvent
Methanol (LC-MS Grade)Fisher ScientificStock Solution Solvent / Mobile Phase
Ammonium Acetate / Formic AcidSigma-AldrichMobile Phase Modifier
Control Compounds (e.g., Verapamil, Imipramine, Testosterone)Sigma-AldrichAssay Validation (High, Med, Low CLint)[14]
Ultrapure WaterMilli-Q® system
Solution Preparation
  • Trimetazidine Stock (10 mM): Prepare in 100% Methanol.

  • Trimetazidine Working Solution (100 µM): Dilute the 10 mM stock in 50:50 Methanol:Water.

  • Internal Standard (IS) Quenching Solution (100 ng/mL): Prepare Trimetazidine-d8 Dihydrochloride in ice-cold Acetonitrile. Store at -20°C.

  • HLM Working Suspension (1 mg/mL): On the day of the experiment, thaw pooled HLM on ice and dilute to 1 mg/mL in 0.1 M Phosphate Buffer. Keep on ice.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.

Incubation Procedure

The final incubation will have a Trimetazidine concentration of 1 µM and an HLM concentration of 0.5 mg/mL.[14] The total incubation volume is 200 µL.

  • Plate Setup: In a 96-well plate, add 99 µL of the 1 mg/mL HLM suspension to each well designated for the time points.

  • Compound Addition: Add 1 µL of the 100 µM Trimetazidine working solution to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Add 100 µL of freshly prepared, pre-warmed (37°C) NADPH Regenerating System to initiate the reactions. The time of this addition is T=0 .

  • Time Point Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 400 µL of the ice-cold IS Quenching Solution to the appropriate wells. The T=0 sample is quenched immediately after adding NADPH.

  • Control Wells:

    • -NADPH Control: For the 60-minute time point, prepare a parallel incubation where the NADPH solution is replaced with an equal volume of buffer. This measures non-enzymatic degradation.

    • -HLM Control: Prepare a T=60 sample without microsomes to check for compound stability with the cofactor.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Metabolic Stability Assay Workflow

cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep_hlm Prepare HLM (0.5 mg/mL final) pre_inc 1. Pre-incubate HLM + Trimetazidine prep_hlm->pre_inc prep_tmz Prepare Trimetazidine (1 µM final) prep_tmz->pre_inc prep_nadph Prepare NADPH Cofactor initiate 2. Initiate Reaction (Add NADPH) prep_nadph->initiate pre_inc->initiate sampling 3. Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench 4. Quench & Precipitate (Add Cold ACN + Trimetazidine-d8) sampling->quench centrifuge 5. Centrifuge (4000 rpm, 20 min) quench->centrifuge analyze 6. Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow showing the key steps from preparation to analysis in the HLM assay.

LC-MS/MS Bioanalytical Method

This provides a starting point for method development. Optimization is required.

ParameterConditionRationale
Instrumentation Triple Quadrupole MS (e.g., Sciex, Waters)Required for sensitive and specific MRM quantification.
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for retaining Trimetazidine.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive ionization.
Mobile Phase B 0.1% Formic Acid in MethanolElutes the compound from the C18 column.[15][16]
Flow Rate 0.3 mL/minTypical for analytical UPLC/HPLC.[15][17]
Gradient 5% to 95% B over 3 minutesEnsures separation from early-eluting salts and late-eluting lipids.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), PositiveTrimetazidine is a basic compound and ionizes well in positive mode.[15]
MRM Transitions Trimetazidine: Q1 267.2 -> Q3 171.1Trimetazidine-d8: Q1 275.2 -> Q3 171.1Q1 is the protonated parent mass. Q3 is a stable product ion. The fragment is expected to be the same for the deuterated IS.

Data Analysis & Interpretation

The goal is to calculate the intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize a drug.[18]

  • Calculate Peak Area Ratios: For each time point, determine the ratio: (Peak Area of Trimetazidine) / (Peak Area of Trimetazidine-d8).

  • Normalize to T=0: Calculate the '% Remaining' at each time point: (Ratio at Tx / Ratio at T0) * 100.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of '% Remaining' versus time (in minutes). The slope of the resulting linear regression line is the negative rate constant (-k).

  • Calculate Half-Life (t½): t½ (min) = 0.693 / k.

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation) Example:(0.693 / 30 min) * (200 µL / (0.5 mg/mL * 0.2 mL)) = 46.2 µL/min/mg

Data Analysis & Calculation Workflow

raw_data LC-MS/MS Raw Data (Peak Areas for Analyte & IS) ratio Calculate Peak Area Ratio (Analyte / IS) raw_data->ratio normalize Normalize to T=0 Calculate '% Remaining' ratio->normalize plot Plot ln(% Remaining) vs. Time normalize->plot slope Determine Slope = -k (Linear Regression) plot->slope thalf Calculate Half-Life (t½) t½ = 0.693 / k slope->thalf clint Calculate Intrinsic Clearance (CLint) CLint = k * V / M slope->clint

Caption: Logical flow from raw analytical data to the final pharmacokinetic parameters.

Representative Data Summary
Compoundt½ (min)CLint (µL/min/mg protein)Classification
Verapamil (High CL)< 15> 50High Clearance
Trimetazidine [Experimental Result][Experimental Result][To Be Determined]
Testosterone (Low CL)> 60< 12Low Clearance

Field-Proven Insights & Troubleshooting

  • Observation: High variability (>15% CV) between replicate incubations.

    • Insight: This often points to procedural inconsistencies. Ensure accurate pipetting of the small volume of test compound stock. Automated liquid handlers can significantly improve precision for high-throughput assays.[18] Also, ensure the incubation plate is mixed thoroughly but gently after compound and cofactor addition.

  • Observation: Trimetazidine concentration does not decrease over 60 minutes.

    • Insight: Trimetazidine may be a low-clearance compound. For such molecules, standard microsomal incubations of up to 1 hour may be insufficient.[2] Consider extending the incubation time or utilizing more complex, metabolically robust systems like suspension hepatocytes for up to 4 hours or plated hepatocyte models for longer-term (24-48h) studies.[2]

  • Observation: Significant compound loss is observed in the -NADPH control well.

    • Insight: This indicates that the loss of Trimetazidine is not due to CYP-mediated metabolism but rather to chemical instability in the assay buffer or non-specific binding to the plate. A separate buffer stability test should be conducted.[1] If the compound is unstable, the metabolic stability assay results are invalid.

Conclusion & Regulatory Perspective

The protocol described provides a robust framework for assessing the metabolic stability of Trimetazidine. The cornerstone of this assay's reliability is the correct use of Trimetazidine-d8 Dihydrochloride as a stable isotope-labeled internal standard. This practice mitigates analytical variability and ensures the generation of accurate data for calculating key pharmacokinetic parameters like t½ and CLint.

Data from well-conducted in-vitro studies like this are fundamental to modern drug development and are a key component of regulatory submissions.[19] They inform decisions regarding a compound's progression, help predict in-vivo human clearance, and are used to anticipate potential drug-drug interactions, as outlined in guidance from regulatory bodies like the U.S. FDA.[13][20][21] The faithful application of these principles ensures that pharmacokinetic assessments are built on a foundation of scientific integrity.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. (n.d.). Charnwood Discovery. [Link]

  • Zou, J. J., Ji, H. Y., Wu, D. W., Yao, J., & Fan, H. W. (2008). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Trimetazidine in Human Plasma. Arzneimittelforschung, 58(9), 429-434. [Link]

  • Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Metabolic Stability - Frontage Laboratories. (n.d.). Frontage Laboratories. [Link]

  • Zou, J. J., et al. (2008). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Trimetazidine in Human Plasma. Arzneimittel-Forschung (Drug Research), 58(9), 429–434. [Link]

  • Trimetazidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Trimetazidine Hydrochloride?. [Link]

  • Liu, Y., et al. (2005). Quantification of trimetazidine in human plasma by liquid chromatography- electrospray ionization mass spectrometry and its appl. Biomedical Chromatography, 19(5), 339-344. [Link]

  • Ciapponi, A., et al. (2014). Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease. Cardiology, 128(2), 168-178. [Link]

  • Camenisch, G. (2017). 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. Drug Development & Delivery. [Link]

  • Reddy, G.S., et al. (2023). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Acta Chromatographica, 35(4), 369-380. [Link]

  • Chomaničová, K., et al. (2023). Metabolic study of trimetazidine using ultra- high performance liquid chromatography- tandem mass spectrometry. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

  • Liu, X., & Jia, L. (2008). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current drug metabolism, 9(9), 822–834. [Link]

  • Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2024). The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know. [Link]

  • Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Narayana Health. (2024). Trimetazidine and its Role in Managing Angina. [Link]

  • Liu, X., & Jia, L. (2008). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 9(9), 822-834. [Link]

  • Kantor, P. F., et al. (2000). The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase. Circulation Research, 86(5), 580–588. [Link]

  • Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry DRAFT GUIDANCE. Regulations.gov. [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Glob J Pharmaceu Sci, 1(4). [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

  • van de Merbel, N., et al. (2016). Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. Bioanalysis, 8(12), 1239-1250. [Link]

  • Suneetha, A., & Rao, D. (2013). Development and validation of a stability indicating RP-HPLC method for the determination of trimetazidine dihydrochloride. Der Pharma Chemica, 5(2), 143-150. [Link]

  • Suneetha, A., & Rao, D. (2015). Development and validation of a stability indicating RP-HPLC method for the determination of trimetazidine dihydrochloride. Der Pharma Chemica, 5(2), 143-150. [Link]

  • Kumar, A., et al. (2022). Development and validation of HPLC method for determination of Trimetazidine Hydrochloride in bulk and Tablet dosage form. Neuroquantology, 20(8), 241-250. [Link]

Sources

Application

Protocol for preparing Trimetazidine-d8 Dihydrochloride stock solutions

Defining the Project Scope Okay, I've got a handle on the request now. I'm focusing on crafting a comprehensive protocol for preparing Trimetazidine-d8 Dihydrochloride stock solutions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Project Scope

Okay, I've got a handle on the request now. I'm focusing on crafting a comprehensive protocol for preparing Trimetazidine-d8 Dihydrochloride stock solutions. The goal is to provide detailed application notes and protocols aimed at researchers and scientists in drug development, so that is my focus.

Outlining the Structure

I am now structuring the document to fulfill all core requirements. This includes building a custom framework and ensuring an in-depth technical guide. I will emphasize Expertise, Experience, Authoritativeness, and Trustworthiness through self-validating protocols with citations and a complete "References" section. I'm focusing on visualization with Graphviz diagrams and comprehensive step-by-step methodologies. I am retrieving verifiable information about TMZ-d8 2HCl, including solubility and storage.

Drafting the Protocol

I'm currently working on a detailed application note and protocol. The focus is on preparing stock solutions of Trimetazidine-d8 Dihydrochloride. I've gathered some key facts, including the compound's full name, and CAS number 1219795-37-5. I also need to verify the molecular weight, as well as the need for 2HCl in the molecule.

Refining the Outline

I've been further structuring the guide. I'm moving toward a clear format: starting with the title and summary, then diving into the mechanism, and finally the preparation protocols. I am considering adding a diagram of the metabolic shift, created with Graphviz. I've also begun compiling tables with key physicochemical and solubility data. The next section will focus on the preparation of stock solutions.

Detailing the Procedure

I'm now focusing on the practical steps. I'm adding detailed sections on in vitro and in vivo stock solution preparation, making sure to include clear explanations for each step. I'm also including detailed storage and handling guidelines to address stability and freeze-thaw concerns. Lastly, I'm working on a consolidated reference list with URLs. I'm also drafting Diagram 1 to illustrate the mechanism of action, and Diagram 2 on experimental workflow. I have already drafted the Graphviz constraints.

Visualizing the Impact

I'm now drafting the figures. Figure 1 shows the metabolic mechanism: TMZ inhibiting LC3KAT, causing a shift from FAO to GO, ultimately supporting ATP production. Figure 2 will illustrate the experimental workflow, offering a clear visual guide to the process. I'm focusing on ensuring both diagrams are informative and visually clear.

Mapping the Workflow

I've crafted a detailed flowchart for the protocol's preparation steps, visually representing the process from powder to storage. It includes clear labels for each step: from equilibrating the TMZ-d8 powder to room temperature due to its hygroscopic nature and potential condensation, through solvent selection (H2O or anhydrous DMSO), dissolving, sterile filtration, aliquoting, and finally, storage at -80°C. This visualization should streamline the understanding of the entire process.

Clarifying the Rationale

I'm now focusing on the 'why' behind each step of the protocol. I'm exploring the reasons for sonicating DMSO solutions of TMZ-d8, specifically addressing solubility challenges and overcoming the crystal lattice energy. I'm explaining the importance of aliquoting to prevent degradation from freeze-thaw cycles, considering cryoconcentration. Also, I am clarifying the sequential solvent addition process for in vivo preparations to avoid "solvent shock". I've finalized the dilution calculations and added some essential citations. I am now refining the writing.

Validating the Approach

I'm now incorporating Causality bullet points to explain the reasons behind experimental choices. I'm focusing on ensuring each step contributes to a self-validating system, which is achieved through SIL-IS for LC-MS/MS and the dilution tables. I'm also adding in-text citations with links to authoritative sources. A numbered reference list, complete with titles, sources, and URLs, will be at the end. I'm summarizing quantitative data in structured tables, and I have added detailed, step-by-step methodologies. I am continuing to create diagrams using Graphviz (DOT language), and enclosing the scripts in dot code blocks. I'm providing brief captions below each diagram, with the width at 760px, and I am following the color contrast and palette rules.

Method

Application Note: Trimetazidine-d8 Dihydrochloride in Doping Control Analysis

Abstract This application note details the protocol for utilizing Trimetazidine-d8 Dihydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the quantification and confirmation of Trimetazidine (TMZ) in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for utilizing Trimetazidine-d8 Dihydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the quantification and confirmation of Trimetazidine (TMZ) in biological matrices (urine and plasma). Trimetazidine, a metabolic modulator banned by the World Anti-Doping Agency (WADA) under section S4.4, requires rigorous detection capabilities due to its prevalence in endurance sports and potential metabolic overlap with permitted substances like Lomerizine. This guide provides a validated LC-MS/MS workflow, addressing matrix effects, isobaric interferences, and WADA-specific reporting criteria.

Introduction & Regulatory Context[1][2][3][4][5]

Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) is an anti-anginal agent that optimizes cardiac energy metabolism by inhibiting mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT).[1][2] By shifting energy production from fatty acid oxidation to glucose oxidation, it enhances cellular efficiency under ischemic conditions.

In the context of anti-doping, TMZ is prohibited In-Competition and Out-of-Competition .[3][2] The analytical challenge lies not only in achieving high sensitivity (sub-ng/mL levels) but also in ensuring quantitative accuracy amidst complex urinary matrices.

Why Trimetazidine-d8? Non-deuterated internal standards (e.g., diphenylamine) often fail to co-elute perfectly with the analyte or experience different suppression zones in electrospray ionization (ESI). Trimetazidine-d8 , where the piperazine ring is deuterated, shares near-identical physicochemical properties with the target analyte. This ensures it compensates for:

  • Matrix Effects: Ion suppression/enhancement in urine.

  • Extraction Efficiency: Variabilities in SPE or LLE recovery.

  • Retention Time Shifts: Chromatographic drift during high-throughput screening.

Chemical Profile: Analyte vs. Internal Standard

PropertyTrimetazidine (Target)Trimetazidine-d8 (IS)
IUPAC Name 1-(2,3,4-trimethoxybenzyl)piperazine1-(2,3,4-trimethoxybenzyl)piperazine-2,2,3,3,5,5,6,6-d8
Formula C₁₄H₂₂N₂O₃[1][4] · 2HClC₁₄H₁₄D₈N₂O₃[4] · 2HCl
Exact Mass (Free Base) 266.1630 Da274.2132 Da
Precursor Ion (M+H)⁺ 267.1 275.2
Key Product Ion 181.1 (Trimethoxybenzyl cation)181.1 (Trimethoxybenzyl cation)
Solubility Water, MethanolWater, Methanol

Critical Note on Fragmentation: The primary product ion for both the native drug and the d8-IS is m/z 181.[5]1. This is because the charge is retained on the trimethoxybenzyl moiety, which is not deuterated in the standard d8 synthesis (deuterium is typically on the piperazine ring). This shared fragment necessitates high chromatographic resolution or careful cross-talk verification, although the precursor mass difference (8 Da) is sufficient for isolation.

Experimental Protocol

Reagents and Standards
  • Stock Solution: Dissolve Trimetazidine-d8 Dihydrochloride in Methanol to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute stock to 100 ng/mL in water/methanol (95:5).

  • Buffer A: 5mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Buffer B: Acetonitrile + 0.1% Formic Acid.

Sample Preparation: "Dilute-and-Shoot" (Screening)

For high-throughput screening of urine samples, a dilute-and-shoot approach is preferred to minimize variability.

  • Aliquot: Transfer 100 µL of urine into a 96-well plate or autosampler vial.

  • IS Addition: Add 10 µL of Working IS Solution (Trimetazidine-d8).

  • Dilution: Add 890 µL of Buffer A (Mobile Phase Initial).

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to settle particulates.

  • Injection: Inject 5-10 µL of the supernatant.

Sample Preparation: Solid Phase Extraction (Confirmation)

For confirmation or difficult matrices (e.g., plasma, horse urine), use Mixed-Mode Cation Exchange (MCX).

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 1 mL Urine + 50 µL IS + 1 mL Phosphate Buffer (pH 6). Load onto cartridge.

  • Wash: 1 mL 0.1M HCl (removes acidic interferences), then 1 mL MeOH (removes neutrals).

  • Elution: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Evaporation: Dry under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

Gradient Program:

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 4.0 min: 95% B

  • 5.0 min: 95% B

  • 5.1 min: 5% B (Re-equilibration)

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
Trimetazidine 267.1181.125Quantifier
Trimetazidine 267.1166.135Qualifier 1
Trimetazidine 267.1249.120Qualifier 2
TMZ-d8 (IS) 275.2 181.1 25Internal Standard

Expert Insight: The Lomerizine Conundrum

A critical "gotcha" in Trimetazidine analysis is the potential for false positives caused by Lomerizine , a migraine medication. Lomerizine metabolizes into Trimetazidine in the human body.

Differentiation Protocol (WADA TL13): If TMZ is detected, the analyst MUST check for the Lomerizine-specific metabolite (M6).

  • Lomerizine M6 Transition: m/z 469.2 → 267.1

  • Logic:

    • High TMZ + No M6 = Adverse Analytical Finding (Doping) .

    • Low TMZ + High M6 = Lomerizine Administration (Negative) .

Workflow Visualization

The following diagram illustrates the decision logic and analytical workflow for Trimetazidine confirmation using the d8-IS.

TMZ_Workflow cluster_legend WADA TL13 Compliance Start Urine Sample Received Prep Sample Prep (Add TMZ-d8 IS) Start->Prep LCMS LC-MS/MS Analysis (Monitor m/z 267.1 & 275.2) Prep->LCMS Detect TMZ Detected? LCMS->Detect Neg Negative Result Detect->Neg No CheckLom Check Lomerizine Metabolites (M6) Detect->CheckLom Yes (>LOD) Ratio Ratio Analysis TMZ vs M6 CheckLom->Ratio AAF AAF: Trimetazidine Abuse Ratio->AAF M6 Absent or TMZ >> M6 Permitted Negative: Lomerizine Use Ratio->Permitted M6 Present & Consistent w/ Lomerizine

Caption: Analytical workflow for Trimetazidine detection, incorporating WADA TL13 requirements for Lomerizine differentiation.

Validation & Performance Criteria

To ensure the method meets WADA TD2022MRPL standards, the following parameters must be validated:

  • Limit of Detection (LOD): Must be ≤ 50% of the MRPL. For TMZ, labs typically achieve LODs of 0.1–0.5 ng/mL .

  • Matrix Effect (ME): Calculate using the equation:

    
    
    Acceptance: The IS (TMZ-d8) should track the analyte's suppression within ±15%.
    
  • Isotope Contribution: Ensure the d8-IS solution does not contain native Trimetazidine (d0) impurities. Inject a high concentration of IS (e.g., 1000 ng/mL) and monitor the 267.1 transition. Signal should be < LOD of the method.

References

  • World Anti-Doping Agency. (2021).[2][6][7] Technical Letter TL13: Trimetazidine. Retrieved from

  • Sigmund, G., et al. (2014).[3][2] Doping control analysis of trimetazidine and characterization of major metabolites using mass spectrometric approaches. Drug Testing and Analysis.[8][9][10][11][2][5][12][13] Retrieved from

  • Cayman Chemical. (2023). Trimetazidine-d8 (hydrochloride) Product Information & SDS.[14] Retrieved from

  • World Anti-Doping Agency. (2022).[8] Technical Document TD2022MRPL: Minimum Required Performance Levels. Retrieved from

  • Jackson, P. J., et al. (1996). Identification of trimetazidine metabolites in human urine and plasma.[10][11] Xenobiotica.[10] Retrieved from

Sources

Application

Use of Trimetazidine-d8 Dihydrochloride in forensic toxicology screening

Application Note: High-Confidence Forensic Screening of Trimetazidine Using Deuterated Internal Standard (d8-TMZ) Executive Summary Trimetazidine (TMZ) is a metabolic modulator prohibited by the World Anti-Doping Agency...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Confidence Forensic Screening of Trimetazidine Using Deuterated Internal Standard (d8-TMZ)

Executive Summary

Trimetazidine (TMZ) is a metabolic modulator prohibited by the World Anti-Doping Agency (WADA) under class S4.4. While effective for angina pectoris by inhibiting 3-ketoacyl-CoA thiolase (3-KAT), its misuse in sports necessitates rigorous screening.

This application note details a robust LC-MS/MS protocol utilizing Trimetazidine-d8 Dihydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS). The use of the d8-analog is not merely procedural; it is a critical control for electrospray ionization (ESI) matrix effects, ensuring that ion suppression from complex matrices (urine/plasma) does not lead to false negatives. Furthermore, this guide addresses the critical forensic differentiation between illicit TMZ use and the metabolic byproducts of the permitted drug Lomerizine .

Chemical Profile & Reference Standards

The choice of the d8-analog (deuterium on the piperazine ring) ensures a mass shift of +8 Da, preventing "cross-talk" (isotopic overlap) with the native analyte while maintaining identical chromatographic retention.

PropertyNative Analyte (Trimetazidine)Internal Standard (Trimetazidine-d8)
Chemical Name 1-(2,3,4-trimethoxybenzyl)piperazine1-(2,3,4-trimethoxybenzyl)piperazine-2,2,3,3,5,5,6,6-d8
Form Dihydrochloride SaltDihydrochloride Salt
Molecular Weight (Salt) 339.26 g/mol 347.31 g/mol
Monoisotopic Mass (Free Base) 266.16 Da274.21 Da
Precursor Ion [M+H]+ m/z 267.2 m/z 275.2
Retention Time ~3.2 min~3.2 min (Co-eluting)

Critical Handling Note: When preparing stock solutions, always correct for the salt content. Calculation:



Critical Forensic Insight: The Lomerizine Confounder

Expertise Note: Before validating a positive TMZ finding, the analyst must rule out Lomerizine. Lomerizine (a migraine medication) metabolizes into small amounts of Trimetazidine.[1][2]

  • Differentiation: If TMZ is detected, screen for Lomerizine M6 (N-dealkylated metabolite).[1]

  • Rule: High TMZ + Absent M6 = Doping. Low TMZ + High M6 = Lomerizine ingestion.

  • Reference: WADA Technical Letter TL13.[1]

Experimental Protocols

Protocol A: Urine Screening (Dilute-and-Shoot)

Best for high-throughput doping control.

  • Sample Aliquot: Transfer 100 µL of urine into a 96-well plate or autosampler vial.

  • IS Addition: Add 10 µL of Trimetazidine-d8 working solution (1,000 ng/mL in Methanol).

    • Final IS Concentration: 100 ng/mL.

  • Enzymatic Hydrolysis (Optional but Recommended): Add 25 µL

    
    -glucuronidase (E. coli). Incubate at 50°C for 30 mins.
    
    • Note: TMZ is largely excreted unchanged, but hydrolysis ensures total fraction detection and cleans up the matrix.

  • Dilution: Add 865 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Centrifugation: Spin at 3,000 x g for 5 minutes to settle particulates.

  • Injection: Inject 5 µL into LC-MS/MS.

Protocol B: Plasma Quantitation (Protein Precipitation)

Best for post-mortem or DUID (Driving Under the Influence of Drugs) casework.

  • Sample: 200 µL Plasma.

  • IS Addition: Add 20 µL Trimetazidine-d8 (1,000 ng/mL).

  • Precipitation: Add 600 µL ice-cold Acetonitrile (ACN). Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 200 µL Mobile Phase A/B (90:10).

LC-MS/MS Methodology

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    
    Hold (1 min)
    
    
    Re-equilibrate.

Mass Spectrometry (ESI+): The d8-IS corrects for signal variability because it co-elutes with the analyte.

AnalytePrecursor (Q1)Product (Q3)RoleCollision Energy (eV)
Trimetazidine 267.2181.1Quantifier 25
267.2225.1Qualifier18
Trimetazidine-d8 275.2189.1 IS Quantifier 25

Note on d8 Transition: The +8 Da shift is located on the piperazine ring. The 181 fragment (native) retains the piperazine ring; therefore, the corresponding d8 fragment is


.

Visualizing the Workflow & Mechanism

Diagram 1: Analytical Workflow

This flowchart illustrates the decision matrix for sample processing and data interpretation.

G Start Biological Sample (Urine/Plasma) Spike Add Internal Standard (Trimetazidine-d8) Start->Spike Prep Sample Preparation (Dilute-Shoot or PPT) Spike->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data Data Processing Ratio: Area(TMZ) / Area(IS) LCMS->Data Check Detection > LOD? Data->Check Lomerizine Check Lomerizine M6 Check->Lomerizine Yes Result_Neg Negative Finding Check->Result_Neg No Result_Pos Adverse Analytical Finding (AAF) Lomerizine->Result_Pos M6 Absent Result_Lom Lomerizine Use (Not Prohibited) Lomerizine->Result_Lom M6 Present

Caption: Workflow integrating d8-IS spiking and the critical Lomerizine cross-check step.

Diagram 2: Matrix Effect Correction Mechanism

Why is the d8-IS superior to a generic analog? This diagram visualizes the co-elution physics.

MatrixEffect cluster_elution Co-Elution Zone (3.2 min) LC_Col LC Column Matrix Matrix Interference LC_Col->Matrix TMZ TMZ (Native) LC_Col->TMZ TMZ_d8 TMZ-d8 (IS) LC_Col->TMZ_d8 ESI ESI Source (Ionization) Matrix->ESI Suppresses Ionization TMZ->ESI TMZ_d8->ESI Signal Mass Spec Detector ESI->Signal Signal Reduced Equally Ratio Preserved

Caption: The d8-IS co-elutes with the analyte, experiencing identical matrix suppression, ensuring accurate quantification.

Validation Framework (Self-Validating System)

To ensure the method is trustworthy, perform the following validation steps (based on SWGTOX/WADA guidelines):

  • Matrix Effect (ME) Quantification:

    • Prepare three sets of samples:

      • (A) Standards in solvent.

      • (B) Standards spiked into post-extracted blank matrix.

      • (C) Pre-extracted spiked samples.

    • Calculation:

      
      .
      
    • Acceptance: If ME < 80% (Suppression) or > 120% (Enhancement), the IS-normalized Matrix Factor must be calculated. The d8-IS should bring the normalized factor close to 1.0.

  • Isotopic Purity Check:

    • Inject a high concentration of Trimetazidine-d8 (e.g., 1,000 ng/mL) without native drug.

    • Monitor the native transition (267

      
       181).
      
    • Requirement: Signal must be < 5% of the LOQ of the native drug. This ensures the IS does not contribute false positives.

References

  • World Anti-Doping Agency (WADA). (2023). The Prohibited List. Class S4. Hormone and Metabolic Modulators. [Link]

  • WADA Science Department. (2018). Technical Letter TL13: Analysis and Reporting of Trimetazidine Findings. (Differentiation from Lomerizine). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76973089, Trimetazidine-d8 Dihydrochloride. [Link][3]

  • G. Sigmund et al. (2014). "Doping control analysis of trimetazidine and characterization of major metabolites using mass spectrometric approaches." Drug Testing and Analysis. [Link]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." [Link]

Sources

Method

Incurred Sample Reanalysis (ISR): A Protocol for Ensuring Bioanalytical Reproducibility with Trimetazidine and Trimetazidine-d8 Dihydrochloride

An Application Note for Drug Development Professionals Abstract Incurred Sample Reanalysis (ISR) is a critical procedure in regulated bioanalysis to ensure the reproducibility and reliability of a validated analytical me...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Incurred Sample Reanalysis (ISR) is a critical procedure in regulated bioanalysis to ensure the reproducibility and reliability of a validated analytical method.[1][2] Unlike spiked quality control (QC) samples, incurred samples from dosed subjects contain the parent drug, its metabolites, and are subject to the complexities of in-vivo protein binding and matrix effects.[3][4][5] This application note provides a detailed protocol and scientific rationale for conducting ISR for the anti-anginal agent Trimetazidine in human plasma, utilizing its stable isotope-labeled (SIL) internal standard, Trimetazidine-d8 Dihydrochloride. We will delve into the causality behind experimental choices, from sample selection to data acceptance, and provide a workflow for investigating potential failures.

The Scientific Imperative for Incurred Sample Reanalysis

A validated bioanalytical method that performs flawlessly with spiked calibration standards and QCs may still falter when analyzing "real-world" incurred samples. This discrepancy arises because spiked samples, created by adding a pure analytical standard to a control matrix, cannot fully replicate the state of an analyte after administration to a living subject.[3][5]

Several factors contribute to this potential variability:

  • Metabolite Presence: Incurred samples contain metabolites that are absent in spiked QCs.[4] For Trimetazidine, known metabolites include N-oxide and desmethyl derivatives.[6] These compounds can potentially interfere with the analysis through co-elution or by causing ion suppression/enhancement in the mass spectrometer.

  • Protein Binding: The binding of Trimetazidine to plasma proteins in vivo can differ from the binding in an artificially prepared QC sample, potentially affecting extraction recovery.[4]

  • Sample Non-Homogeneity: Issues during sample collection, handling, and storage can lead to non-homogeneity in incurred samples.[4]

  • Back-Conversion of Metabolites: An unstable metabolite could potentially convert back to the parent drug during sample storage or processing, leading to erroneously high concentrations.

ISR serves as the ultimate test of a method's robustness by directly assessing its performance with the actual samples that matter, thereby ensuring the integrity of pharmacokinetic (PK) and bioequivalence (BE) data.[7][8]

The Role of Trimetazidine-d8 Dihydrochloride as an Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS), such as Trimetazidine-d8 Dihydrochloride, is the gold standard in quantitative LC-MS/MS bioanalysis.[9] An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).

Causality: Trimetazidine-d8 co-elutes chromatographically with Trimetazidine. Because they are chemically identical, they experience the exact same extraction recovery, potential matrix effects (ion suppression or enhancement), and injection volume variability. By calculating the peak area ratio of the analyte to the SIL-IS, these sources of analytical variability are effectively normalized, leading to highly precise and accurate quantification. This is a self-validating system within each sample analysis.

Bioanalytical Method Synopsis: LC-MS/MS for Trimetazidine

A robust and validated LC-MS/MS method is a prerequisite for any successful ISR assessment. While specific parameters must be optimized and validated in the destination laboratory, a typical method for Trimetazidine serves as a foundation.[10][11][12][13]

Parameter Typical Condition & Rationale
Sample Preparation Protein Precipitation (PPT): A 3:1 ratio of cold acetonitrile or methanol to plasma volume is common.[10][11] Rationale: PPT is a rapid, simple, and effective method for removing the bulk of plasma proteins for a medium basic compound like Trimetazidine.[10]
Internal Standard Trimetazidine-d8 Dihydrochloride: Added to the plasma sample before PPT. Rationale: To compensate for variability in extraction and matrix effects, as previously discussed.
Chromatography Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm). Rationale: Provides good retention and peak shape for Trimetazidine.
Mobile Phase: Gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile).[11][14] Rationale: To achieve chromatographic separation from endogenous matrix components and metabolites.
Mass Spectrometry Ionization: Electrospray Ionization in Positive Mode (ESI+). Rationale: Trimetazidine contains basic nitrogen atoms that are readily protonated, making ESI+ highly efficient.[10]
Detection: Multiple Reaction Monitoring (MRM). Rationale: Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
MRM Transitions

Detailed Protocol for Incurred Sample Reanalysis

This protocol is designed to align with major regulatory guidelines, including those from the FDA and EMA.[5][7]

Part A: ISR Sample Selection

The selection of samples is not random; it is a targeted process designed to challenge the bioanalytical method across the pharmacokinetic profile.

Criteria Guideline & Rationale
When to Perform ISR should be conducted early in the study analysis.[3] Rationale: To identify and rectify any potential issues with method reproducibility before a large number of samples are analyzed, saving time and resources.
Number of Samples Clinical Studies (BE, PK): Up to 10% of the first 1000 samples and 5% of samples thereafter.[2][7] Non-Clinical Studies: Once per species, per matrix, per method.[7]
Which Samples Select samples around the maximum plasma concentration (Cmax) and from the terminal elimination phase.[2][3][5] Rationale: Cmax samples challenge the method at high concentrations and where metabolite concentrations may also be high. Elimination phase samples challenge the method's sensitivity near the lower limit of quantitation (LLOQ).
Part B: Experimental Workflow

The core principle of ISR is re-analysis under the identical conditions of the original assay.

ISR_Workflow cluster_prep Phase 1: Initial Analysis & Selection cluster_reanalysis Phase 2: Reanalysis cluster_analysis Phase 3: Data Evaluation A Original Study Sample Analysis Run(s) Completed B Identify PK Profile: Cmax and Elimination Phase Samples A->B Data Available C Select ISR Samples (up to 10% of total) B->C Based on PK data D Retrieve Selected ISR Samples from Storage C->D Sample List Generated E Analyze Samples in a New Run (Different Day) D->E F Use EXACT same validated method (Reagents, Instruments, Procedures) E->F Ensuring G Process run with fresh calibration curve and QCs E->G H Obtain Reanalyzed Concentration (ISR Value) G->H I Compare Original and ISR Values H->I J Calculate % Difference for Each Sample I->J K Apply Acceptance Criteria J->K L ISR Passes K->L ≥67% samples within ±20% M ISR Fails K->M <67% samples within ±20% N Document Findings & Take Corrective Action M->N Initiate Investigation

Caption: Workflow for conducting Incurred Sample Reanalysis.

Step-by-Step Protocol:

  • Sample Retrieval: Following the selection plan, retrieve the specified incurred samples from the freezer. Allow them to thaw to room temperature unassisted.

  • Sample Preparation:

    • Vortex each thawed sample to ensure homogeneity.

    • Aliquot the required volume of plasma (e.g., 200 µL) into a clean processing tube.

    • Add 50 µL of the working solution of Trimetazidine-d8 Dihydrochloride (Internal Standard).[10]

    • Vortex briefly.

    • Add the protein precipitation solvent (e.g., 600 µL of cold methanol).[10]

    • Vortex vigorously for at least 3 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 rpm for 3 minutes) to pellet the precipitated proteins.[10]

    • Carefully transfer the supernatant to an injection vial.

  • LC-MS/MS Analysis:

    • Place the vials in the autosampler.

    • Analyze the samples in a new analytical batch. This batch must contain a full set of freshly prepared calibration standards and quality control samples.

    • The analysis must use the exact same validated method as the original analysis, including the same column, mobile phases, instrument parameters, and processing methods.[3]

  • Data Processing:

    • Integrate the peaks for Trimetazidine and Trimetazidine-d8.

    • Generate a calibration curve using the freshly prepared standards. The curve must meet the acceptance criteria defined in the method validation.

    • Quantify the concentration of Trimetazidine in the ISR samples using the new calibration curve.

Part C: Data Analysis and Acceptance Criteria

The reproducibility of the method is assessed by calculating the percent difference between the original result and the ISR result for each sample.

Formula: % Difference = ((ISR Value - Original Value) / Mean(ISR Value, Original Value)) * 100

Parameter Acceptance Criterion Source
Individual Samples The % Difference should be within ±20%.[3]
Overall ISR Test At least two-thirds (≥67%) of the reanalyzed samples must meet the individual sample acceptance criterion.[3][7]

Example ISR Data Calculation:

Sample IDOriginal Conc. (ng/mL)ISR Conc. (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail
SUBJ-01-Cmax75.279.177.155.06%Pass
SUBJ-01-Elim8.99.59.206.52%Pass
SUBJ-02-Cmax81.465.373.35-22.0%Fail
SUBJ-03-Cmax69.871.270.501.99%Pass
SUBJ-04-Elim12.111.511.80-5.08%Pass
SUBJ-05-Cmax78.583.080.755.57%Pass
Result 5/6 (83.3%) Pass

In this example, 83.3% of the samples are within the ±20% acceptance limit, so the overall ISR test passes.

Troubleshooting ISR Failures

An ISR failure (<67% of samples pass) is a significant event that requires halting further sample analysis and launching a thorough, documented investigation.[3][4]

ISR_Failure_Investigation cluster_investigation Investigation Steps cluster_outcome Resolution A ISR Failure Occurs (<67% of samples pass) B HALT ALL STUDY SAMPLE ANALYSIS A->B C Initiate Formal Investigation B->C D 1. Review Data - Check for bias (high/low) - Review chromatography - Check IS response, QC data C->D E 2. Formulate Hypothesis - Analyte Instability? - Metabolite Interference? - Procedural Error? - Reagent Issue? D->E F 3. Conduct Lab Experiments - Re-analyze QCs - Test short-term stability - Dilute high-concentration samples E->F G 4. Identify Root Cause F->G H Implement Corrective and Preventive Actions (CAPA) G->H L Document all findings in an investigation report G->L I Modify Bioanalytical Method (If necessary) H->I J Perform Additional Method Validation I->J K Repeat Study Sample Analysis with updated method J->K

Caption: Decision and action workflow for an ISR failure investigation.

Common causes for ISR failures include:

  • Human Error: Inadequate vortexing, incorrect pipetting, or sample mix-ups are often the cause.[15][16] A review of procedures and analyst training is the first step.

  • Analyte Instability: Trimetazidine may be unstable under certain conditions (e.g., repeated freeze-thaw cycles, long-term storage). The investigation should include stability experiments to confirm.

  • Metabolite-Related Issues: A metabolite may be interfering with the parent drug's quantification or converting back to the parent drug. This often requires a more in-depth chromatographic investigation.

  • Method Ruggedness: The method may not be robust enough to handle the variability of incurred samples. This could necessitate modifications to the sample extraction or chromatography, followed by re-validation.[15]

Conclusion

Incurred Sample Reanalysis is an indispensable tool for confirming the reliability of bioanalytical methods in a real-world context. For Trimetazidine analysis, a well-validated LC-MS/MS method employing Trimetazidine-d8 Dihydrochloride as the internal standard provides the foundation for accurate quantification. By adhering to a systematic protocol for sample selection, reanalysis, and data evaluation, researchers can generate high-confidence pharmacokinetic and bioequivalence data that meets stringent regulatory expectations. An ISR failure, while undesirable, presents an opportunity to rigorously investigate and improve the bioanalytical method, ultimately strengthening the quality of the data submitted for drug development and approval.

References

  • Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Trimetazidine in Human Plasma. Arzneimittelforschung.
  • Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Incurred Sample Reanalysis.
  • Quantification of trimetazidine in human plasma by liquid chromatography- electrospray ionization mass spectrometry and its appl. Ingenta Connect.
  • Quantification of trimetazidine in human plasma by liquid chromatography-electrospray ionization mass spectrometry and its applic
  • Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Trimetazidine in Human Plasma. PubMed.
  • Improving Incurred Sample Reanalysis (ISR)
  • Improving Bioanalytical Reliability with Incurred Sample Reanalysis (ISR). Celegence.
  • LC/ESI-MS method for the determination of trimetazidine in human plasma: application to a bioequivalence study on Chinese volunteers. PubMed.
  • Incurred sample reanalysis in bioequivalence studies for abbreviated new drug applic
  • Enhanced Incurred Sample Reanalysis (ISR)
  • Identifying trends and developing solutions for incurred sample reanalysis failure investigations in a bioanalytical CRO. Bioanalysis.
  • Sensitive and Rapid Method to Determine Trimetazidine in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry.
  • Trimetazidine. A Review of its Use in Stable Angina Pectoris and Other Coronary Conditions.
  • Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research. Bioanalysis Zone.
  • Incurred Sample Reanalysis, ISR Test. NorthEast BioLab.
  • A decade of incurred sample reanalysis: failures, investig
  • An Open Label, Balanced, Randomized, Two Treatments, Two Sequences, Two Periods, Crossover, Single Dose, Oral Bioequivalence Study. Walsh Medical Media.
  • Trimetazidine in Practice: Review of the Clinical and Experimental Evidence.
  • A decade of incurred sample reanalysis: failures, investig
  • LC-MS/MS identification of trimetazidine metabolites in human urine. Preveda.
  • LC/ESI-MS method for the determination of trimetazidine in human plasma: Application to a bioequivalence study on Chinese volunteers.
  • Trimetazidine-d8 dihydrochloride. MedchemExpress.com.
  • Bioequivalence and Pharmacokinetic Profiles of 2 Trimetazidine Modified-release Tablets Under Fasting and Fed Conditions in Chinese Healthy Volunteers. Clinical Pharmacology in Drug Development.
  • Incurred sample reanalysis: a global transform
  • Bioequivalence Study of Two Formulations of 35mg Trimetazidine Modified Release Tablets in Healthy Thai Volunteers Under Fasting and Fed Conditions. Journal of Bioequivalence & Bioavailability.
  • Incurred sample reanalysis: Adjusted procedure for sample size calculation. Journal of Pharmaceutical and Biomedical Analysis.
  • Pharmacokinetic profile of a modified release formulation of trimetazidine (TMZ MR 35 mg) in the elderly and patients with renal failure.
  • Trimetazidine-d8 Dihydrochloride. PubChem.
  • Trimetazidine-d8 Dihydrochloride. LGC Standards.
  • Trimetazidine dihydrochloride (Standard). MedchemExpress.com.
  • Trimetazidine dihydrochloride salt. Clinisciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in Trimetazidine LC-MS/MS Analysis

Executive Summary Trimetazidine (TMZ) is an anti-ischemic agent routinely quantified in biological matrices (e.g., plasma, urine) during pharmacokinetic and doping control studies using Liquid Chromatography-Tandem Mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimetazidine (TMZ) is an anti-ischemic agent routinely quantified in biological matrices (e.g., plasma, urine) during pharmacokinetic and doping control studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. While the integration of a stable isotope-labeled internal standard (SIL-IS)—typically Trimetazidine-d8 (TMZ-d8)—is considered the "gold standard" for correcting extraction variability and matrix effects[2], analysts frequently encounter precision failures. This guide explores the causality behind these failures, specifically focusing on the deuterium isotope effect , and provides self-validating protocols to ensure analytical rigor.

Mechanistic Deep Dive: The Causality of Differential Matrix Effects

Why does TMZ-d8 sometimes fail to perfectly compensate for matrix effects? The answer lies in the physical chemistry of isotopic labeling and electrospray ionization (ESI).

  • The Deuterium Isotope Effect: Replacing hydrogen atoms with deuterium slightly reduces the lipophilicity of the molecule. In reversed-phase chromatography, this structural change causes TMZ-d8 to interact less strongly with the stationary phase, resulting in it eluting slightly earlier than unlabeled TMZ[3].

  • Differential Ion Suppression: Biological matrices contain high concentrations of endogenous components, particularly phospholipids[4]. If the retention time shift causes TMZ and TMZ-d8 to elute into regions with different concentrations of these co-eluting matrix components, they will experience unequal ion suppression or enhancement in the ESI source[5].

  • Loss of Ratio Integrity: When the absolute response of the analyte and the IS are suppressed to different degrees, the Analyte/IS ratio is no longer constant. This differential matrix effect directly causes poor precision, accuracy failures, and non-linear calibration curves[4].

Self-Validating Diagnostic Workflow

To build a robust assay, you must quantitatively prove that the matrix effect is normalized by the internal standard. The workflow below outlines the logical decision tree for diagnosing and resolving differential matrix effects.

ME_Workflow A Identify Poor Precision/Accuracy in TMZ LC-MS/MS Assay B Assess Chromatographic Co-elution (TMZ vs. TMZ-d8) A->B C Calculate IS-Normalized Matrix Factor (IS-MF) B->C D Is IS-MF within 0.85 - 1.15? C->D E Deuterium Isotope Effect Confirmed (Differential Ion Suppression) D->E No H Method Validated Proceed to Bioanalysis D->H Yes F Optimize Sample Prep (SPE or LLE instead of PPT) E->F G Modify LC Gradient/Buffer to Force Co-elution E->G F->C Re-evaluate G->C Re-evaluate

Diagnostic workflow for resolving differential matrix effects in Trimetazidine LC-MS/MS assays.

Step-by-Step Experimental Protocols

Protocol A: Quantitative Assessment of IS-Normalized Matrix Factor (IS-MF)

Purpose: To systematically validate if TMZ-d8 is accurately tracking TMZ suppression across different matrix lots[5].

  • Prepare Neat Solutions (Set 1): Spike TMZ and TMZ-d8 into the reconstitution solvent at Low, Mid, and High Quality Control (QC) concentrations.

  • Prepare Post-Extraction Spiked Samples (Set 2): Extract blank plasma from 6 independent sources (must include 1 lipemic and 1 hemolyzed lot). Post-extraction, spike the blank extracts with TMZ and TMZ-d8 at the exact same QC concentrations.

  • Data Acquisition: Inject Set 1 and Set 2 onto the LC-MS/MS system.

  • Self-Validating Calculation:

    • Absolute MF (TMZ) = Peak Area (Set 2) / Peak Area (Set 1)

    • Absolute MF (TMZ-d8) = Peak Area (Set 2) / Peak Area (Set 1)

    • IS-Normalized MF = Absolute MF (TMZ) / Absolute MF (TMZ-d8)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the 6 independent lots must be ≤ 15%[2].

Protocol B: Sample Preparation Optimization (Mitigating Phospholipids)

Purpose: If the IS-MF fails, the absolute matrix effect must be reduced. Simple protein precipitation (PPT) leaves high residual phospholipids[4]. Solid-Phase Extraction (SPE) is required to remove these interferences[1].

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL methanol, followed by 1 mL 2% formic acid in water.

  • Loading: Dilute 100 µL of plasma (spiked with TMZ-d8) with 100 µL of 2% formic acid. Load onto the cartridge. (Causality: TMZ is a basic piperazine derivative with a pKa ~9.0. At acidic pH, it is positively charged and strongly retained by the cation exchange mechanism).

  • Washing: Wash with 1 mL 2% formic acid (removes neutral/acidic interferences), followed by 1 mL methanol (removes hydrophobic phospholipids).

  • Elution: Elute with 1 mL of 5% ammonium hydroxide in methanol. (Causality: The high pH deprotonates TMZ, neutralizing its charge and releasing it from the resin).

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in the initial mobile phase.

Quantitative Data Summary

The following table summarizes the expected validation metrics when transitioning from a flawed Protein Precipitation (PPT) method to an optimized Solid-Phase Extraction (SPE) method for Trimetazidine analysis.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Mechanistic Rationale
Absolute Matrix Effect (TMZ) 45% - 60% (Severe Suppression)92% - 98% (Minimal Effect)SPE removes >95% of endogenous plasma phospholipids[1][4].
IS-Normalized MF CV% 18% - 25% (Fails criteria)3% - 6% (Passes criteria)Lower absolute suppression reduces the impact of slight RT shifts[5].
Extraction Recovery 85% - 90%95% - 99%SPE provides cleaner extracts, reducing ion competition in the ESI source[1].
Retention Time Shift (TMZ vs d8) ~0.04 - 0.08 min~0.04 - 0.08 minRT shift is a chromatographic property, unaffected by sample prep[3].

Troubleshooting & FAQs

Q1: My TMZ-d8 peak is eluting 0.05 minutes earlier than my unlabeled TMZ peak. Is this a problem? A: Yes, this is the classic deuterium isotope effect. Because TMZ-d8 is slightly less lipophilic, it elutes earlier in reversed-phase LC. If a sharp suppression zone (e.g., from a co-eluting lysophosphatidylcholine) overlaps with the TMZ peak but misses the earlier TMZ-d8 peak, you will experience a differential matrix effect. Solution: Flatten the LC gradient slope around the elution time, or switch to a less retentive column chemistry (e.g., C8 instead of C18) to force co-elution.

Q2: I am using TMZ-d8, but my calibration curve is non-linear at the upper limit of quantification (ULOQ). Why? A: This indicates concentration-dependent ion suppression. At high concentrations, the unlabeled TMZ outcompetes TMZ-d8 for the limited charge available on the surface of the ESI droplets. Because the absolute amount of TMZ is high and TMZ-d8 is constant, TMZ suppresses TMZ-d8, artificially inflating the TMZ/TMZ-d8 ratio. Solution: Dilute the sample extract further before injection, reduce the injection volume, or increase the flow rate of the nebulizer gas to improve droplet desolvation.

Q3: Can deuterium exchange (H/D back-exchange) occur with TMZ-d8, causing a loss of internal standard signal? A: Deuterium exchange occurs when deuterium atoms are located on labile positions (like -OH or -NH groups)[2]. In TMZ-d8, the deuterium atoms are typically incorporated into the stable methoxy groups or the carbon backbone of the piperazine ring. Therefore, H/D back-exchange is highly unlikely in standard aqueous mobile phases. If you see a loss of IS signal, investigate matrix suppression or extraction loss rather than isotopic instability.

References

  • Source: oup.
  • Title: The Use of Stable-Isotope-Labeled (SIL)
  • Source: benchchem.
  • Source: oup.
  • Source: tandfonline.
  • Title: LC-MS Methods for Regulated Bioequivalence Studies: Do we Need to Worry about Matrix Effects?

Sources

Optimization

Overcoming ion suppression with Trimetazidine-d8 Dihydrochloride

Initiating Investigation into I'm currently dissecting the request. My focus is centered on ion suppression related to Trimetazidine-d8 Dihydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Investigation into

I'm currently dissecting the request. My focus is centered on ion suppression related to Trimetazidine-d8 Dihydrochloride. I'm considering the Q&A format ideal for a technical support center, and starting to conceptualize troubleshooting guides and frequently asked questions tailored to addressing this particular challenge. The audience is clearly experts who are in need of the info.

Defining the Target Audience

Now, I'm defining the target audience. It's clear that I need to cater to researchers, scientists, and drug development professionals. I've begun to consider the core requirements; Part 1 is focused on autonomy and structure, allowing for full editorial control. Part 2 emphasizes E-E-A-T, calling for technical accuracy, real-world insights, and authoritative grounding. Finally, Part 3 addresses visualization with specific formatting guidelines.

Analyzing Ion Suppression in

I'm now diving into the specifics of ion suppression with Trimetazidine and its deuterated analog. My thoughts center on how the SIL-IS, Trimetazidine-d8, is used to correct for ion suppression. I am considering sample preparation, chromatographic optimization, and ESI source parameter adjustment as key strategies. The goal is to provide useful insights that can actually overcome these challenges in bioanalysis.

Crafting Support Guide

I'm currently focused on the framework for a technical support guide addressing ion suppression challenges with Trimetazidine-d8 Dihydrochloride in LC-MS/MS. I'm prioritizing a Q&A format, ensuring it's accessible to researchers, scientists, and drug development professionals. I'm thinking of focusing on common causes of suppression, detection techniques, and solutions.

Refining Guide Structure

I'm now honing the guide's organizational flow. I'm focusing on autonomy and E-E-A-T principles to ensure depth and credibility. I'm prioritizing clear explanations, citations, and protocols. The visualization elements are now refined, with specifications for tables, methodologies, and Graphviz diagrams to clarify complex workflows, aiming for maximum clarity and user-friendliness. I've also added a diagnostics FAQ. I'm currently working on the introductory overview and focusing on the use of Trimetazidine-d8 Dihydrochloride as a SIL-IS.

Developing Troubleshooting Queries

I'm now formulating specific troubleshooting queries. I'm focusing on why Trimetazidine-d8 might fail to compensate for matrix effects, considering isotope effects, RT shifts, and concentration mismatches. I'm exploring methods to assess matrix effects quantitatively, and optimizing sample prep to minimize phospholipid-induced suppression, and chromatography. I am focusing on the Q&A format, and trying to focus on step-by-step methodologies.

Visualizing the Workflow

I'm now detailing Graphviz diagrams. I'm focusing on two key visualizations. The first diagram will illustrate the Mechanism of Ion Suppression and SIL-IS Compensation, and the second one is a Troubleshooting Workflow for Trimetazidine LC-MS/MS Matrix Effects. I'm choosing a color palette to enhance clarity, and ensuring explicit fontcolor for high contrast, particularly with the diagram backgrounds.

Visualizing Diagram Details

I've just finalized the specifications for the first Graphviz diagram. I've defined node styles with Arial font and box shapes, edge properties with a consistent color and weight. I've clearly labeled the nodes representing matrix components, the ESI droplet competition, the analyte and the SIL-IS, and the constant analyte/IS ratio. Node colors and font colors are now optimized for contrast and clarity.

Diagramming the Troubleshooting

I've just structured a troubleshooting workflow in Graphviz, focusing on Trimetazidine-d8 LC-MS/MS matrix effects. I've designed the diagram to guide users step-by-step, including checks for RT alignment and matrix effects. Key nodes indicate actions such as gradient adjustments, sample preparation changes, and evaluating isotope effects. I'm focusing on color-coding for clarity. The diagram leads to a robust method or further adjustments.

Synthesizing Foundational Knowledge

I'm synthesizing the scientific grounding for the guide, focusing on Trimetazidine and its deuterated analog. I'm focusing on deuterium isotope effects, retention time shifts, and matrix effect management strategies for LC-MS/MS. I'm prioritizing efficient sample prep methods.

Detailing pH and Elution

I'm currently incorporating pH adjustments and elution strategies. I am now optimizing the gradient and mobile phase pH to address potential variations. I'm drafting the 'Technical Support Center' content, including a formal introduction to Trimetazidine-d8 Dihydrochloride and relevant sections. I'm focusing on the first FAQ that explains how SIL-IS and Trimetazidine-d8 can show differential ion suppression.

Quantifying Matrix Effects

I'm now detailing matrix effect quantification, focusing on the post-extraction spike method. I will use the Matuszewski method to compare spiked samples versus neat standards. The goal is to calculate the IS-normalized ME and verify Trimetazidine-d8 compensation. I'm also addressing the co-elution challenge between Trimetazidine and its deuterated analog.

Evaluating Sample Prep

I'm now investigating improving the sample preparation. Simple protein precipitation is inadequate, leaving behind interfering phospholipids. I'm focusing on Solid-Phase Extraction (SPE) or Hybrid SPE-Phospholipid removal plates, for better Trimetazidine recovery (>95%) and suppression elimination. I'm creating protocols and tables detailing the comparison between sample prep techniques.

Optimizing Recovery Techniques

I am now focusing on refining the recovery section and will start by comparing protein precipitation, liquid-liquid extraction, and hybrid SPE. I'm prioritizing visualizations: DOT diagrams and clear captions, especially showing the benefits. The references are being built from search results; including Benchchem, WuXi AppTec, Semantic Scholar, ResearchGate, and Oxford Academic. I'm focusing on causality, and the application of self-validating system design.

Explaining Suppression Mechanisms

I'm now detailing the mechanisms of matrix suppression in the Graphviz diagram, focusing on causality. I'm explaining why phospholipids cause ESI suppression through surface charge competition and increased surface tension. I'm keeping the diagram under 760px width, while also explicitly setting fontcolor for node text contrast, and ensuring that the color palette remains correct.

Visualizing Matrix Flow

I'm now detailing the second Graphviz diagram, focusing on the troubleshooting workflow. I'm ensuring it guides users step-by-step through checks for RT alignment, deuterium isotope effects, and potential matrix effects. The diagram includes nodes for gradient adjustments, and sample preparation changes. I'm implementing color-coding for clarity.

Troubleshooting Start Low S/N or Poor Precision for Trimetazidine CheckRT Check RT Alignment: TMZ vs TMZ-d8 Start->CheckRT Isotope Deuterium Isotope Effect (RT Shift) CheckRT->Isotope Yes AssessME Assess Matrix Effect (Post-Extraction Spike) CheckRT->AssessME No OptLC Flatten Gradient / Change Modifier Isotope->OptLC OptLC->AssessME HighME Severe Suppression (Phospholipids) AssessME->HighME High LowME Matrix Effect Managed AssessME->LowME Low OptSP Optimize Sample Prep: SPE, LLE, PPT HighME->OptSP OptSP->AssessME Fail Method Failure LowME->Fail Method Optimized LowME->Fail Method Failure

Refining Visual Workflow

I'm now integrating another diagram, this time illustrating a detailed troubleshooting workflow. I've designed the diagram to guide users through RT alignment, co-elution, and matrix effect assessment with specific color-coded nodes for each step. My focus is on the workflow clarity, and matching the color coding. I will use citations for the end reference list to ensure that the content is accurate.

Mapping Citations to Claims

I'm now meticulously mapping citations to each claim in my support guide, ensuring accuracy and compliance with the prompt's requirements. For example, I'm referencing "Ion suppression is a type of matrix effect where co-eluting compounds reduce ionization efficiency" to, and "SIL-IS compensates for matrix effects because it experiences the same suppression" to. I'm linking deuterium isotope effects to, and, post-extraction spiking to, and. I'm also ensuring that recovery information is properly cited.

Finalizing Reference Integration

I'm now putting the finishing touches on the citation integration for the support guide. I'm ensuring that every claim is accurately linked to its corresponding source within the body text, and that the references are clearly indexed. I am focusing on the claims "co-eluting drugs or metabolites can also cause signal suppression", "Using 2 mM ammonium acetate (pH 3.5) and acetonitrile...", and "97.63% for TMZ-d8" for the final revisions. The goal is complete and accurate linking, from start to finish.

Drafting Section Content

I am now drafting the content, building out the detailed sections for the support guide. I'm focusing on "The Causality of Ion Suppression & SIL-IS Dynamics" section, and will answer the FAQ. I am also working on adding content for the introduction, including the core challenges, like Trimetazidine-d8 suppression. The introduction will contain the core background, and a detailed plan to answer the FAQ.

Detailing Compensation Limits

I'm now detailing the limitations of SIL-IS compensation, highlighting that while ratios are normalized, signal-to-noise can still be degraded by overall signal loss. I'm also addressing the "deuterium isotope effect," which causes RT shifts in TMZ-d8 versus TMZ,. Co-eluting medications can cause independent signal suppression, and matrix factor calculations can prove compensation failure. I'm also planning sample prep optimization.

Optimizing Visuals, Protocols

I'm currently finalizing the methodologies and visual elements. I'm focusing on incorporating the detailed protocols for matrix effect assessment and optimized sample preparation within Section 3. I'm prioritizing the presentation of quantitative data in Section 4, specifically including the tables and the visualizations in Section 5. I've re-reviewed Diagram 1's DOT code for color contrast and adhering to the palette.

Reviewing Visual Palette

I'm now making final color palette refinements for the Graphviz diagrams, focusing on the troubleshooting workflow. I'm ensuring high contrast for all text, and I'm updating the color mapping for nodes and edges, following the provided guide. I'm ensuring the light gray background is paired with the dark font, and the others match too.

I'm now integrating another diagram, this time illustrating a detailed troubleshooting workflow. I've designed the diagram to guide users through RT alignment, co-elution, and matrix effect assessment with specific color-coded nodes for each step. My focus is on the workflow clarity, and matching the color coding. I will use citations for the end reference list to ensure that the content is accurate.

Integrating Verified URLs

I'm now integrating the provided URL as instructed, ensuring it functions as a grounding redirect link within the support guide's framework to validate the information. I'm focusing on the technical integration while ensuring it's seamless for the user, and maintains the authoritative tone.

Validating Method Precision

I'm now detailing a self-validating protocol to assess method robustness, focusing on precision using matrix-matched standards with an internal standard. I'm ensuring this protocol supports the guide's E-E-A-T and self-validation principles. I'm focusing on validating the method's ability to precisely measure Trimetazidine-d8 and its related compounds, while also accounting for matrix interferences, and signal-to-noise.

Detailing Validation Protocols

I'm now detailing validation protocols for the support guide, starting with matrix effect quantification using the Matuszewski method. I will also incorporate hybrid SPE-phospholipid removal. I am focusing on the "Self-Validation Check" criteria for both procedures, including a table to compare sample prep techniques.

Tabulating Extraction Performance

I am now focusing on creating a table comparing extraction methods and their impact on LC-MS/MS performance, using literature ranges. The table includes columns for extraction method, TMZ recovery, absolute matrix effect, and IS-normalized matrix factor, for protein precipitation, liquid-liquid extraction, and hybrid SPE,,. I'm aligning the data with a search from Benchchem's guide on ion suppression (Benchchem's guide on ion suppression).

Integrating Grounding URLs

I'm now integrating the provided URLs within the document, and cross-checking them against specific statements to ensure a robust and verifiable support guide. I will focus on linking the URLs to the appropriate statements in the guide.

Troubleshooting

Technical Support Center: Troubleshooting Trimetazidine-d8 Dihydrochloride Peak Shape in LC-MS/MS

Welcome to the Technical Support Center for Trimetazidine-d8 (TMZ-d8) Dihydrochloride analysis. As a stable isotope-labeled internal standard widely used in pharmacokinetic and bioequivalence studies, achieving a sharp,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trimetazidine-d8 (TMZ-d8) Dihydrochloride analysis. As a stable isotope-labeled internal standard widely used in pharmacokinetic and bioequivalence studies, achieving a sharp, symmetrical peak for TMZ-d8 is critical for accurate quantification.

This guide provides a deep dive into the chemical causality behind poor peak shapes, self-validating diagnostic protocols, and field-proven methodologies to optimize your LC-MS/MS workflows.

The Causality of Poor Peak Shape: Understanding TMZ-d8 Chemistry

To troubleshoot peak shape, we must first understand the physicochemical properties of the analyte. Trimetazidine is a piperazine derivative formulated as a dihydrochloride salt[1].

  • Ionization and pKa: TMZ is a dibasic compound with two basic nitrogen atoms on its piperazine ring. Its pKa values are approximately 4.45 (pKa1) and 9.14 (pKa2)[2][3]. At typical LC-MS/MS mobile phase conditions (pH 3.0 – 7.0), both nitrogen atoms are protonated, making the molecule highly positively charged.

  • Silanol Interactions (The Root Cause of Tailing): Peak tailing for basic compounds is primarily driven by secondary interactions with residual silanols (Si-OH) on the silica-based stationary phase[4][5]. Silanols have a pKa of ~3.5 to 4.5. If your mobile phase pH is above 4.0, these silanols become deprotonated and negatively charged (Si-O⁻). The resulting electrostatic attraction between the positively charged TMZ-d8 and the negatively charged silanols causes severe secondary retention and peak tailing[6].

  • Solubility and Diluent Effects: TMZ dihydrochloride is freely soluble in water (~80%) but only sparingly soluble in organic solvents[1][3]. Dissolving your sample in a high percentage of organic solvent (e.g., 100% Acetonitrile) creates a "strong solvent effect" when injected into a highly aqueous mobile phase, leading to peak splitting or fronting.

Diagnostic Troubleshooting Workflow

Use the following logic tree to categorize your peak shape issue and identify the immediate corrective action.

TMZ_Troubleshooting Start Poor Peak Shape Trimetazidine-d8 Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Splitting Peak Splitting or Fronting Start->Splitting Broadening Peak Broadening (All Peaks) Start->Broadening CauseT Silanol Interactions (Analyte pKa vs. pH) Tailing->CauseT CauseS Strong Solvent Effect (Diluent Mismatch) Splitting->CauseS CauseB System Dead Volume or Mass Overload Broadening->CauseB SolT Lower pH < 3.0 (TFA/FA) or Use CSH/Endcapped Column CauseT->SolT SolS Match Sample Diluent to Initial Mobile Phase CauseS->SolS SolB Check PEEK Fittings & Reduce Injection Volume CauseB->SolB

Troubleshooting logic for Trimetazidine-d8 chromatographic peak shape issues.

Self-Validating Diagnostic Protocol

Do not guess whether your column is physically degraded or if you are experiencing a chemical incompatibility. Use this self-validating system to definitively isolate the root cause.

Step 1: The Baseline Injection Inject a mixed solution containing TMZ-d8 (10 ng/mL) and a neutral, unretained marker (e.g., Uracil or Toluene at 1 µg/mL) under your current gradient conditions.

Step 2: Observation & Branching Logic

  • Scenario A (Chemical Issue): The neutral marker elutes as a perfectly symmetrical peak (Tailing Factor < 1.2), but TMZ-d8 exhibits severe tailing (Tailing Factor > 1.5).

    • Validation: The physical column bed and system tubing are intact. The issue is strictly a secondary chemical interaction (silanol activity)[4][7]. Proceed to Methodology A.

  • Scenario B (Physical Issue): Both the neutral marker and TMZ-d8 exhibit tailing, splitting, or broadening.

    • Validation: The issue is physical. You either have a void in the column head, a clogged frit, or a slipped PEEK fitting creating post-column dead volume[4][8]. Replace the guard column/analytical column or re-seat all fittings.

Step-by-Step Methodologies for Method Optimization

If your diagnostic protocol points to a chemical issue (Scenario A) or a solvent effect, implement the following validated methodologies.

Methodology A: Mobile Phase & Column Optimization (Fixing Tailing)

To eliminate silanol interactions, you must either neutralize the silanols on the column or shield them from the analyte[6].

  • Prepare a Low-pH Mobile Phase: Prepare Mobile Phase A using LC-MS grade water supplemented with 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA). This drops the pH to ~2.0–2.5. At this pH, residual silanols are fully protonated (neutralized), eliminating the electrostatic attraction[9]. Note: TFA is a strong ion-pairing agent that drastically improves basic peak shapes, but it may cause MS signal suppression. If sensitivity drops, use FA.

  • Select an Advanced Stationary Phase: Swap standard uncapped silica columns for an endcapped C18 column or a Charged Surface Hybrid (CSH) column. CSH columns have a low-level positive surface charge that electrostatically repels basic compounds like TMZ-d8, yielding sharp peaks even with weaker acids like Formic Acid[6].

Methodology B: Sample Diluent Matching (Fixing Splitting)

Because TMZ-d8 dihydrochloride is highly water-soluble[1], injecting it in a strong organic solvent disrupts the partitioning process at the head of the column.

  • Prepare Stock Solutions: Dissolve the TMZ-d8 dihydrochloride powder in a 50:50 mixture of LC-MS Grade Water and Methanol to ensure complete dissolution of both the salt and the organic moiety.

  • Prepare Working Diluent: Dilute the stock solution to your final injection concentration using a diluent that exactly matches your initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% FA).

  • Inject: Limit injection volume to 1–2 µL to prevent mass overload of the localized stationary phase[7].

Quantitative Data: Chromatographic Parameters Matrix

Use the following table to compare how different parameters quantitatively impact the peak shape of TMZ-d8.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Impact on TMZ-d8
Mobile Phase pH pH 6.0 – 7.0 (Ammonium Acetate)pH 2.0 – 2.5 (0.1% TFA or FA)At pH 6.8, residual silanols are ionized (-), strongly attracting the protonated piperazine ring (+). Low pH neutralizes silanols[6][9].
Column Chemistry Standard Uncapped C18 SilicaEndcapped or Charged Surface Hybrid (CSH)Uncapped silica exposes active silanol sites. Endcapping or CSH technology provides steric/electrostatic shielding[5][6].
Sample Diluent 100% Acetonitrile or Methanol95% Aqueous (Matched to Initial Gradient)TMZ dihydrochloride is highly water-soluble. High organic diluent causes a strong solvent effect, leading to peak splitting[1][7].
Injection Volume > 5 µL1 – 2 µLLarge injection volumes of basic compounds easily exceed the localized ion-exchange capacity of the stationary phase, causing mass overload[7].

Frequently Asked Questions (FAQs)

Q: I switched to 0.1% Formic Acid, but my TMZ-d8 peak is still tailing slightly. What is the next step? A: Formic acid is a relatively weak acid and may not fully suppress all highly acidic isolated silanols. You have two options: switch to a stronger ion-pairing acid like 0.05% Trifluoroacetic Acid (TFA)[9], or switch your column to a polar-embedded or Charged Surface Hybrid (CSH) column designed specifically to repel basic amines[6].

Q: Can I analyze Trimetazidine at a high pH (e.g., pH 10) to neutralize the molecule instead of the column? A: Yes, theoretically. By raising the mobile phase pH above TMZ's highest pKa (9.14)[2][3], the molecule becomes deprotonated and neutral, which eliminates electrostatic tailing. However, this requires a mobile phase pH of ~10.5–11.0. Standard silica columns will dissolve at this pH. You must use a specialized high-pH tolerant hybrid silica column (e.g., Waters XBridge)[5].

Q: How do I calculate the USP Tailing Factor to monitor my column's degradation over time? A: The USP Tailing Factor (


) is calculated as 

, where

is the total peak width at 5% of the peak height, and

is the distance from the leading edge of the peak to the peak maximum at 5% height[4][6]. A value of 1.0 is a perfect Gaussian peak. If your TMZ-d8 peak exceeds a tailing factor of 1.5, it is time to perform column maintenance or replace the guard column.

References

  • Source: nih.
  • Source: torrentpharma.
  • Source: google.
  • Title: Trimetazidine Revisited: A Comprehensive Review...
  • Source: waters.
  • Title: Why Do Peaks Tail?
  • Title: How can I prevent peak tailing in HPLC?
  • Title: What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Source: agilent.
  • Title: Trimetazidine-d8 dihydrochloride | Stable Isotope - MedchemExpress.
  • Source: ptfarm.
  • Source: researchgate.
  • Source: semanticscholar.
  • Source: ovid.
  • Source: nih.
  • Source: akjournals.
  • Title: CAS 1219795-37-5 (Trimetazidine-[d8] dihydrochloride)
  • Title: (PDF)
  • Source: nih.

Sources

Optimization

Addressing isotopic cross-contribution in trimetazidine assays

Technical Support Center: Trimetazidine (TMZ) Assay Optimization Topic: Diagnosing and Resolving Isotopic Cross-Contribution in LC-MS/MS Overview Welcome to the Technical Support Center. This guide addresses a critical c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Trimetazidine (TMZ) Assay Optimization Topic: Diagnosing and Resolving Isotopic Cross-Contribution in LC-MS/MS

Overview

Welcome to the Technical Support Center. This guide addresses a critical challenge in high-sensitivity Trimetazidine (TMZ) bioanalysis: Isotopic Cross-Contribution .

In LC-MS/MS assays, particularly those using Stable Isotope Labeled (SIL) internal standards (e.g., TMZ-d8), "crosstalk" between the analyte and the internal standard (IS) channels can compromise linearity, accuracy, and Lower Limit of Quantification (LLOQ). This guide provides the diagnostic logic and experimental protocols to quantify, correct, and prevent these interferences.

Module 1: Diagnostic & Theory (FAQ)

Q1: What exactly is isotopic cross-contribution in the context of TMZ?

A: It is a bidirectional interference phenomenon where the signal from one compound "bleeds" into the mass channel of the other. In TMZ assays (Precursor


), it manifests in two distinct forms:
  • IS-to-Analyte Contribution (The "Impurity" Effect):

    • Mechanism:[1][2] Your deuterated IS (e.g., TMZ-d8) is not 100% isotopically pure. It contains trace amounts of unlabeled (d0) TMZ.

    • Symptom:[1] High background signal in your "Zero" samples (Matrix + IS). This limits your LLOQ.

  • Analyte-to-IS Contribution (The "Envelope" Effect):

    • Mechanism:[1][2][3] At high concentrations (ULOQ), the natural isotopic envelope of TMZ (specifically the

      
       isotopes) extends into the mass window of the IS.
      
    • Symptom:[1] The IS peak area increases in high-concentration standards, causing the calibration curve to curve downwards (quadratic fit required instead of linear).

Q2: Why is my TMZ-d3 Internal Standard causing non-linearity?

A: TMZ-d3 (


 270) is only +3 Da heavier than TMZ (

267). The natural isotopic distribution of TMZ includes M+1, M+2, and M+3 peaks. The M+3 peak of the analyte (caused by naturally occurring

,

, etc.) directly overlaps with the monoisotopic mass of TMZ-d3.
  • Recommendation: Switch to TMZ-d8 (

    
     275) or TMZ-d9 . A mass difference (
    
    
    
    ) of >5 Da effectively eliminates Analyte-to-IS crosstalk.
Q3: I am using TMZ-d8, but I still see a peak in my blanks. Why?

A: This is likely IS Purity or Fragmentation Loss .

  • Purity: Commercial SIL-IS often has

    
     isotopic purity. The remaining 
    
    
    
    might be d0-TMZ. If you spike IS at high concentrations, that
    
    
    becomes a significant quantifiable peak in the analyte channel.
  • Fragmentation Loss: TMZ (

    
     267) fragments to 
    
    
    
    181 (trimethoxybenzyl cation) by losing the piperazine ring. If your d8 label is located on the piperazine ring, it is lost during fragmentation.[4] Both Analyte and IS will produce the same fragment (
    
    
    181), causing massive interference.
    • Critical Check: Ensure your d8 label is on the trimethoxybenzyl moiety if you monitor the

      
       transition.
      

Module 2: Troubleshooting Guide

Use this matrix to diagnose specific assay failures related to cross-contribution.

SymptomDiagnostic CheckRoot CauseCorrective Action
High Signal in "Zero" (Blank + IS) Inject pure solvent + IS.Impure IS (contains d0) 1. Lower IS concentration.2. Purchase higher purity IS.3. Raise LLOQ.
IS Response increases at ULOQ Compare IS area in Blank vs. ULOQ.Analyte-to-IS Crosstalk 1. Use IS with higher

(e.g., d8 instead of d3).2. Narrow MS resolution (Unit

High).
Non-linear Calibration (Quadratic) Check if IS area varies across curve.Analyte-to-IS Crosstalk Same as above.
Identical Product Ions for Analyte & IS Check chemical structure of IS.Label Loss during Fragmentation 1. Change MRM transition.2. Select IS with label on the retained fragment.
Retention Time Shift Compare Analyte vs. IS RT.Deuterium Isotope Effect 1. Acceptable if shift is small.2. Switch to

or

labeled IS (no RT shift).

Module 3: Experimental Protocol (Self-Validating System)

Do not rely on assumptions. Run this Cross-Contribution Validation Protocol during method development to quantify the interference factors.

Step 1: Determine Factor A (IS interference on Analyte)
  • Objective: Quantify how much the IS contributes to the analyte signal (limits LLOQ).

  • Protocol:

    • Prepare a sample containing only Internal Standard at the working concentration (in mobile phase or blank matrix).

    • Inject

      
       replicates.
      
    • Monitor the Analyte MRM channel (

      
      ).[4][5]
      
  • Calculation:

    
    
    
  • Acceptance Criteria: Must be

    
     of the LLOQ response (per ICH M10).[6]
    
Step 2: Determine Factor B (Analyte interference on IS)
  • Objective: Quantify how much the Analyte contributes to the IS signal (affects linearity).

  • Protocol:

    • Prepare a sample at the ULOQ concentration containing NO Internal Standard .

    • Inject

      
       replicates.
      
    • Monitor the IS MRM channel (e.g.,

      
      ).
      
  • Calculation:

    
    
    
  • Acceptance Criteria: Must be

    
     of the average IS response (per ICH M10).
    

Module 4: Visualization (Workflow)

The following diagram outlines the logical decision tree for diagnosing cross-talk issues in TMZ assays.

TMZ_Troubleshooting Start Start: Assay Validation Check_LLOQ Check Blank + IS (Zero Sample) Start->Check_LLOQ Check_ULOQ Check ULOQ Sample (No IS added) Start->Check_ULOQ Decision_LLOQ Signal > 20% of LLOQ? Check_LLOQ->Decision_LLOQ Decision_ULOQ Signal > 5% of IS? Check_ULOQ->Decision_ULOQ Root_Purity Root Cause: Impure IS (contains d0) Decision_LLOQ->Root_Purity Yes Pass System Validated Decision_LLOQ->Pass No Root_Envelope Root Cause: Isotopic Envelope Overlap Decision_ULOQ->Root_Envelope Yes Decision_ULOQ->Pass No Action_Purity Action: Dilute IS or Buy Higher Purity Root_Purity->Action_Purity Action_Envelope Action: Switch from d3 to d8 or Narrow MS Isolation Root_Envelope->Action_Envelope

Caption: Diagnostic workflow for identifying and resolving isotopic cross-contribution sources in Trimetazidine LC-MS/MS assays.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[7]

  • Miao, X. S., & Metcalfe, C. D. (2007). LC/ESI-MS method for the determination of trimetazidine in human plasma. Journal of Chromatography B.

  • BenchChem. (2025).[7][8] A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines.

  • WuXi AppTec. (2025).[9] Internal Standards in LC-MS Bioanalysis: Which, When, and How.

Sources

Troubleshooting

Improving recovery of Trimetazidine-d8 Dihydrochloride from plasma

Introduction: The Physicochemical Challenge Welcome. If you are accessing this guide, you are likely experiencing low or inconsistent recovery of Trimetazidine-d8 (TMZ-d8) or the analyte Trimetazidine (TMZ).[1] To solve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Challenge

Welcome. If you are accessing this guide, you are likely experiencing low or inconsistent recovery of Trimetazidine-d8 (TMZ-d8) or the analyte Trimetazidine (TMZ).[1]

To solve this, we must first understand the molecule. Trimetazidine is a dibasic piperazine derivative with pKa values of approximately 4.32 and 8.95 [1].[1] In typical plasma pH (7.4), it exists largely in a cationic (positively charged) state.[1] This makes it highly water-soluble and resistant to extraction by non-polar organic solvents unless specific pH manipulation occurs.[1]

This guide moves beyond generic protocols to address the specific chemical behavior of TMZ-d8 in complex matrices.

Module 1: Diagnostic Workflow

Before altering your chemistry, use this decision logic to pinpoint the source of the loss. "Low Recovery" is often confused with "Matrix Suppression."[1]

TroubleshootingLogic Start START: Low Signal Area CheckMatrix Step 1: Assess Matrix Effect (Post-Column Infusion) Start->CheckMatrix IsSuppressed Is Signal Suppressed at RT? CheckMatrix->IsSuppressed Yes Yes IsSuppressed->Yes High Matrix Effect No No IsSuppressed->No Clean Matrix CleanUp Issue: Ion Suppression (Phospholipids) Soln1 Action: Switch to SLE or HybridSPE CleanUp->Soln1 CheckExtract Step 2: Check Extraction Efficiency (Pre- vs Post-Spike) IsRecLow Is Recovery < 50%? CheckExtract->IsRecLow IsRecLow->Yes CheckMethod Check Extraction Method LLE_Check Using LLE? CheckMethod->LLE_Check LLE_Check->Yes LLE_Check->No LLE_pH CRITICAL: Is pH > 11? LLE_pH->No LLE_Solvent Action: Use NaOH + Diethyl Ether/DCM SPE_Check Using SPE? SPE_Check->Yes SPE_Type Action: Switch to MCX (Mixed-Mode Cation Exchange) Yes->CleanUp Yes->CheckMethod Yes->LLE_pH Yes->SPE_Type No->CheckExtract No->LLE_Solvent No->SPE_Check

Figure 1: Diagnostic logic for distinguishing between matrix suppression (signal loss in source) and extraction loss (signal loss in sample prep).

Module 2: The "Matrix Effect" Trap

The Problem: You may believe you have 20% recovery, but you actually have 90% recovery and 70% ion suppression.[1] Trimetazidine elutes early on C18 columns (polar nature), often co-eluting with plasma phospholipids (glycerophosphocholines), which compete for ionization in the MS source [2].

The Validation Test: Perform a Post-Extraction Spike :

  • Extract blank plasma.[1]

  • Spike TMZ-d8 into the final extract (Set A).[1]

  • Spike TMZ-d8 into pure solvent (Set B).[1]

  • Matrix Factor (MF) = (Area Set A / Area Set B).[1]

    • If MF < 0.8, your issue is suppression , not extraction recovery.

    • Solution: Improve chromatography (HILIC column) or use Phospholipid Removal Plates (e.g., HybridSPE) [2].[1]

Module 3: Optimized Extraction Protocols

If you have confirmed the issue is true extraction loss, use the following optimized protocols.

Protocol A: Liquid-Liquid Extraction (LLE) – The "Alkaline Shift"

Best for: High sensitivity, clean extracts.[1]

The Science: Trimetazidine has a pKa of ~8.95 (secondary amine).[1] At neutral pH, it is ionized (


) and stays in the water layer. To drive it into the organic layer, you must deprotonate it.
Rule:  pH must be > pKa + 2.[1] Target pH 11-12.

Step-by-Step:

  • Aliquot: 200 µL Plasma + 20 µL TMZ-d8 IS working solution.[1]

  • Alkalinize: Add 50 µL 2M NaOH . (Do not use weak bases like ammonium hydroxide; they may not reach pH 11).[1]

    • Checkpoint: Vortex 30s.[1]

  • Extract: Add 3 mL Diethyl Ether or Dichloromethane (DCM) [3].

    • Note: Ethyl Acetate is a viable alternative but extracts more matrix interferences than Ether.[1]

  • Agitate: Shake for 10 min. Centrifuge at 4000 rpm for 10 min.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Dry: Evaporate under nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase (e.g., 10mM Ammonium Formate pH 3.5 : ACN).

Expected Recovery: >85%

Protocol B: Solid Phase Extraction (SPE) – The "Ionic Lock"

Best for: Automated workflows, highest reproducibility.[1]

The Science: Since TMZ is basic, Reverse Phase (HLB/C18) alone is risky because the drug is polar and may break through during wash steps. Solution: Use Mixed-Mode Cation Exchange (MCX) .[1] This "locks" the positively charged TMZ onto the sorbent, allowing you to wash away phospholipids with 100% organic solvent before elution.

Step-by-Step:

  • Condition: MCX Cartridge (Methanol -> Water).[1]

  • Load: Plasma (acidified with 2% Formic Acid to ensure TMZ is positively charged).

  • Wash 1 (Aqueous): 2% Formic Acid in Water (Removes salts/proteins).[1]

  • Wash 2 (Organic): 100% Methanol (Removes neutrals and phospholipids).[1] Crucial Step.

  • Elute: 5% Ammonium Hydroxide in Methanol (Releases the drug by neutralizing the charge).

Expected Recovery: >90% consistent.

Module 4: Comparative Data & Stability

Method Performance Comparison

ParameterProtein Precipitation (PPT)LLE (Optimized)SPE (MCX)
Recovery 60-70% (Variable)85-95%90-98%
Matrix Effect High (Phospholipids remain)LowVery Low
LOD/Sensitivity ModerateHighVery High
Throughput HighLowMedium
Key Risk Ion SuppressionpH must be >11Cartridge drying

Stability Alerts

  • Freeze-Thaw: TMZ is stable in plasma for at least 3 cycles [4].[1][2][3][4]

  • Adsorption: As a basic amine, TMZ can adsorb to glass surfaces at low concentrations.[1] Use Polypropylene (PP) tubes for all extraction and reconstitution steps.

  • Light: TMZ is slightly light-sensitive.[1] Perform extractions under yellow light or avoid direct sunlight exposure [1].[1]

Module 5: Troubleshooting FAQ

Q: My recovery is consistent, but very low (~30%) across all samples using LLE. A: Check your pH. If you used a carbonate buffer or weak ammonia, the pH likely didn't exceed 9.0. The drug remained ionized in the water. Switch to NaOH . Also, ensure your organic solvent is not water-saturated before use.[1]

Q: I see "Ghost Peaks" or carryover of TMZ-d8. A: Trimetazidine is "sticky."[1] If using an autosampler, ensure your needle wash contains an acid (e.g., 0.1% Formic Acid in MeOH) to protonate and solubilize the residual base off the needle surface.

Q: The Internal Standard (TMZ-d8) recovery drops in patient samples but not in QC samples. A: This suggests a "Matrix Effect" difference. Patient samples may have higher lipid content than the healthy donor plasma used for QCs. Switch to Protocol B (SPE-MCX) or use a Phospholipid Removal Plate (e.g., Ostro or HybridSPE) to normalize the matrix [2].[1]

Q: Can I use Hexane for LLE? A: No. Trimetazidine is too polar (LogP ~0.3 - 1.5).[1] Hexane is too non-polar.[1] You need Diethyl Ether, DCM, or TBME (Tert-butyl methyl ether) [3].[1]

References

  • Torrent Pharmaceuticals. (n.d.).[1] Trimetazidine Dihydrochloride Properties and Solubility. Retrieved from Link[1]

  • Vanol, P. G., et al. (2017).[1][5] Overcoming interference of plasma phospholipids using HybridSPE for the determination of trimetazidine by UPLC-MS/MS. Biomedical Chromatography. Retrieved from 6[1]

  • Amrutkar, A. A., et al. (2024).[1][4] An Innovative Bioanalytical Method Development and Validation of Trimetazidine.... International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from 4[1]

  • Ding, L., et al. (2007).[1][7] Sensitive and rapid LC–ESI-MS method for the determination of trimetazidine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 8[1]

Sources

Optimization

Ensuring long-term stability of Trimetazidine-d8 Dihydrochloride in solution

Topic: Ensuring Long-Term Stability & Analytical Integrity of Trimetazidine-d8 Dihydrochloride Document ID: TMZ-D8-STAB-001 Audience: Bioanalytical Scientists, QC Analysts, Mass Spectrometry Core Managers Core Directive:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ensuring Long-Term Stability & Analytical Integrity of Trimetazidine-d8 Dihydrochloride Document ID: TMZ-D8-STAB-001 Audience: Bioanalytical Scientists, QC Analysts, Mass Spectrometry Core Managers

Core Directive: The Stability Architecture

Trimetazidine-d8 (TMZ-d8) is a deuterated internal standard (IS) critical for the accurate quantitation of Trimetazidine in biological matrices. While the parent compound is chemically robust, the analytical stability of the deuterated form at low concentrations is fragile.

Your primary risks are not gross chemical degradation, but rather adsorptive loss and oxidative impurity formation (N-oxide) which compromise the isotope dilution assay.

The "Golden Rule" Protocol

Follow this hierarchy to ensure signal integrity.

ParameterSpecificationScientific Rationale
Solid Storage -20°C, Desiccated, Dark TMZ-2HCl is hygroscopic. Moisture uptake alters the effective weight, leading to stock concentration errors immediately upon weighing.
Primary Solvent Methanol (LC-MS Grade) Methanol ensures solubility while minimizing the surface tension issues associated with pure water that drive adsorption.
Container Material Polypropylene (PP) or Silanized Glass CRITICAL: TMZ is a basic amine (pKa ~9.1). It adheres aggressively to the silanol groups in standard borosilicate glass.
pH Control Keep Acidic (< pH 5) The dihydrochloride salt is stable. Neutral/Basic pH promotes the free base form, accelerating oxidation and adsorption.

Technical Deep Dive: Mechanisms of Instability

A. The Adsorption Trap (Signal Loss)

Trimetazidine contains a piperazine ring with secondary and tertiary amines. In standard glass vials, the surface silanol groups (


) act as cation exchangers.
  • Mechanism: At neutral pH, surface silanols are negatively charged (

    
    ), while TMZ is positively charged. This creates a strong electrostatic bond, effectively "plating" your internal standard onto the vial wall.
    
  • Result: You observe a gradual decrease in IS peak area over a run, often misdiagnosed as instrument drift or suppression.

B. Oxidative Degradation (N-Oxide Formation)

The piperazine nitrogen is susceptible to oxidation, forming Trimetazidine N-oxide.

  • Risk Factor: Old ethereal solvents (THF) or non-degassed protic solvents containing dissolved oxygen or peroxides.

  • Impact: The N-oxide has a mass shift (+16 Da). While it separates chromatographically, it reduces the effective concentration of your quantitation standard.

C. Deuterium Exchange (The "Scrambling" Myth)

Users often fear deuterium loss. For TMZ-d8, the deuterium atoms are typically located on the piperazine ring carbons (C-D bonds).

  • Stability: C-D bonds are chemically stable and do not exchange with solvent protons under standard LC-MS conditions.

  • Risk: Exchange only occurs under extreme acidic/basic stress combined with high heat—conditions not found in standard bioanalysis.

Experimental Workflows

Workflow 1: Stock Solution Preparation (Zero-Error Method)

This workflow minimizes hygroscopic error and adsorption.

StockPrep Start Solid TMZ-d8 (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 1 hr) Start->Equilibrate Prevent Condensation Weigh Rapid Weighing (< 2 min exposure) Equilibrate->Weigh Minimize H2O uptake Dissolve Dissolve in MeOH (LC-MS Grade) Weigh->Dissolve Vortex 30s Transfer Transfer to Polypropylene Vial Dissolve->Transfer Avoid Glass Store Store -80°C (Amber, Sealed) Transfer->Store Long-term

Figure 1: Optimized workflow for preparing Trimetazidine-d8 stock solutions to prevent moisture uptake and adsorption.

Troubleshooting Center (FAQ)

Q1: My Internal Standard (IS) response is dropping across the run, but the analyte is stable. Why?

Diagnosis: Adsorption to the autosampler vial. The Mechanism: If you are using standard glass vials for your processed samples, the TMZ-d8 is sticking to the walls. This is time-dependent, meaning later injections have less IS in solution. The Fix:

  • Switch to Polypropylene (PP) autosampler vials immediately.

  • Alternatively, use Silanized Glass vials.

  • Ensure your reconstitution solvent contains at least 20-30% organic (MeOH/ACN) or is acidified (0.1% Formic Acid) to keep the drug solubilized and competing for surface sites.

Q2: I see a small peak eluting just before Trimetazidine-d8 with a mass of +16 Da.

Diagnosis: Trimetazidine N-oxide impurity.[1][2][3] The Mechanism: Your stock solution or mobile phase contains peroxides or dissolved oxygen. The Fix:

  • Check the age of your Methanol/Acetonitrile.

  • Add an antioxidant (e.g., Ascorbic Acid) to the stock solution if long-term storage (>6 months) is required, though fresh preparation is preferred.

  • Store stocks at -80°C to kinetically halt oxidation.

Q3: Can I use water as the primary solvent for my stock solution?

Answer: No. Reasoning: While TMZ-2HCl is water-soluble, aqueous solutions at neutral pH accelerate adsorption to container walls and microbial growth. Furthermore, pure aqueous stocks are harder to handle during freeze-thaw cycles (expansion can crack vials). Recommendation: Use 100% Methanol for the primary stock (1 mg/mL). Use 50:50 Water:MeOH for working solutions.

Decision Logic: Troubleshooting Instability

Use this logic tree to diagnose stability failures during method validation.

Troubleshooting Issue Issue: Variable IS Response CheckContainer Are you using Standard Glass Vials? Issue->CheckContainer Adsorption CAUSE: Adsorption ACTION: Switch to PP Vials CheckContainer->Adsorption Yes CheckSolvent Check Solvent Composition CheckContainer->CheckSolvent No (Using PP) CheckpH Is pH > 7? CheckSolvent->CheckpH Precipitation CAUSE: Free Base Precip/Adsorption ACTION: Acidify (0.1% FA) CheckpH->Precipitation Yes MatrixEffect CAUSE: Matrix Suppression ACTION: Clean up sample (SPE/LLE) CheckpH->MatrixEffect No

Figure 2: Diagnostic logic for identifying the root cause of Trimetazidine-d8 signal variability.

References

  • PubChem. (n.d.). Trimetazidine Dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Ghoneim, M. M., et al. (2002). Determination of trimetazidine HCl by adsorptive stripping square-wave voltammetry at a glassy carbon electrode. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE. (Demonstrates the mechanism of cationic amine adsorption to glass). Retrieved from [Link]

  • Jackson, P. J., et al. (1996). Metabolic study of trimetazidine.... (Identifies N-oxide as primary oxidative metabolite).

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Trimetazidine LC-MS/MS Assays: Stable Isotope vs. Analog Internal Standards

Executive Summary Trimetazidine (TMZ) is a metabolic anti-ischemic agent widely monitored in clinical pharmacokinetics and sports anti-doping programs due to its status as a World Anti-Doping Agency (WADA) prohibited sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimetazidine (TMZ) is a metabolic anti-ischemic agent widely monitored in clinical pharmacokinetics and sports anti-doping programs due to its status as a World Anti-Doping Agency (WADA) prohibited substance[1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its quantification in biological matrices[2]. However, the accuracy of LC-MS/MS relies entirely on the selection of an appropriate Internal Standard (IS) to compensate for matrix effects, extraction recovery variations, and electrospray ionization (ESI) inconsistencies.

This guide provides an objective, data-driven comparison between utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Trimetazidine-d8, versus cost-effective Analog Internal Standards (Analog-IS) like propranolol or pseudoephedrine.

The Mechanistic Role of Internal Standards in Trimetazidine Quantification

In LC-MS/MS bioanalysis, biological matrices (plasma, serum, urine) contain high concentrations of endogenous phospholipids and proteins. During ESI, these matrix components compete with the target analyte for charge on the surface of the electrospray droplets. This competition leads to ion suppression or, less commonly, ion enhancement.

To correct for this, an IS is introduced prior to sample extraction:

  • Stable Isotope-Labeled IS (SIL-IS): Compounds like Trimetazidine-d8 share the exact physicochemical properties of the target analyte[3]. Because they co-elute perfectly with TMZ, they experience the exact same matrix suppression environment in the ESI source. This makes the SIL-IS the definitive gold standard for absolute quantification.

  • Analog IS: Structural analogs such as 4[4], 5[5], or 6[6] are frequently used to reduce assay costs. However, because their pKa values and lipophilicity differ from TMZ, they often elute at slightly different retention times. This temporal shift exposes the Analog-IS to a different cross-section of eluting phospholipids, potentially skewing the IS-normalized matrix factor.

Experimental Workflow: Assay Cross-Validation

To objectively compare the performance of SIL-IS vs. Analog-IS, both methodologies must be subjected to a rigorous cross-validation workflow governed by ICH M10 bioanalytical guidelines.

G A Trimetazidine Plasma Sample (Spiked with IS) B Sample Preparation (Protein Precipitation) A->B C LC-MS/MS Analysis (ESI Positive Mode) B->C D Data Acquisition (MRM Transitions) C->D E1 SIL-IS Pipeline (Trimetazidine-d8) D->E1 E2 Analog-IS Pipeline (e.g., Propranolol) D->E2 F Cross-Validation Statistical Comparison E1->F E2->F G Assay Validation (ICH M10 Guidelines) F->G

Caption: Logical workflow for the cross-validation of Trimetazidine LC-MS/MS assays using different IS.

Self-Validating Experimental Protocol

The following step-by-step methodology ensures that the assay is self-validating, specifically isolating the variable of IS selection:

Step 1: Reagent and Standard Preparation

  • Prepare a master stock solution of Trimetazidine (1.0 mg/mL in methanol).

  • Prepare working solutions of Trimetazidine-d8 (SIL-IS) and Propranolol (Analog-IS) at 50 ng/mL.

  • Spike blank human plasma to create calibration standards ranging from 0.5 ng/mL to 300 ng/mL[4].

Step 2: Sample Extraction (Protein Precipitation) Causality Check: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) to deliberately leave high levels of phospholipids in the extract, thereby stress-testing the IS correction capability.

  • Aliquot 100 µL of spiked plasma into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (either SIL-IS or Analog-IS).

  • Add 300 µL of ice-cold acetonitrile to denature proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 15,000 rpm for 10 minutes at 4°C[6].

  • Transfer 200 µL of the supernatant to an autosampler vial.

Step 3: LC-MS/MS Configuration

  • Column: C18 reversed-phase column (e.g., 150 × 2.1 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 2 mM ammonium acetate (pH 3.5) and acetonitrile (40:60, v/v) at a flow rate of 0.3 mL/min[4].

  • Ionization: ESI in positive ion mode.

Step 4: Post-Column Infusion (Matrix Effect Verification) To validate the suppression zones, continuously infuse a pure solution of TMZ and the IS post-column while injecting a blank plasma extract. A dip in the MS baseline visually confirms the exact retention times where endogenous phospholipids cause ion suppression.

Comparative Performance: SIL-IS vs. Analog-IS

The quantitative performance of the assay hinges on the MRM transitions and the subsequent validation metrics.

Table 1: LC-MS/MS MRM Transitions and Chromatographic Parameters
CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Trimetazidine Target Analyte267.2181.12.0
Trimetazidine-d8 SIL-IS275.2181.12.0
Propranolol Analog-IS260.2116.12.4
Pseudoephedrine Analog-IS166.1148.11.5
Table 2: Cross-Validation Metrics (Representative Data)

Data synthesized from ICH M10 compliant validation runs comparing Trimetazidine-d8[3] and Propranolol[4].

Validation MetricAcceptance Criteria (ICH)SIL-IS (Trimetazidine-d8)Analog-IS (Propranolol)
Intra-day Precision (%CV) ≤ 15%2.1% - 4.5%4.8% - 8.2%
Inter-day Accuracy (%RE) ± 15%± 3.2%± 7.5%
Extraction Recovery Consistent across levels97.6% ± 1.2%97.3% ± 4.1%
IS-Normalized Matrix Factor CV ≤ 15%0.99 (CV: 1.5%)0.88 (CV: 8.4%)

Data Interpretation: Both internal standards successfully meet regulatory guidelines (Precision ≤ 15%, Accuracy ± 15%). However, the SIL-IS provides vastly superior precision and an IS-Normalized Matrix Factor near perfect unity (0.99). The Analog-IS exhibits a Matrix Factor of 0.88, indicating that propranolol experiences slightly different ion suppression than trimetazidine due to its 0.4-minute retention time offset.

Mechanistic Pitfalls: Matrix Effects and Co-elution

Understanding why the SIL-IS outperforms the Analog-IS requires looking at the thermodynamics of ESI droplet desolvation.

When endogenous phospholipids elute from the LC column, they occupy the surface of the ESI droplets, increasing surface tension and preventing the target analyte from efficiently ejecting into the gas phase. If the Analog-IS elutes even a fraction of a minute later than the analyte, it may miss the bulk of the phospholipid cloud. Consequently, the mass spectrometer records suppressed signal for the analyte but unsuppressed signal for the IS, artificially lowering the calculated concentration.

MatrixEffect M Endogenous Matrix (Phospholipids) T Trimetazidine (Target Analyte) M->T Ion Suppression S SIL-IS (Trimetazidine-d8) (Perfect Co-elution) M->S Identical Suppression A Analog-IS (Propranolol) (Partial Co-elution) M->A Differential Suppression I1 Consistent Ion Suppression Ratio T->I1 I2 Variable Ion Suppression Ratio T->I2 S->I1 A->I2

Caption: Mechanistic pathways of ion suppression highlighting why perfect co-elution (SIL-IS) ensures a consistent ratio.

Conclusion & Best Practices

While Trimetazidine-d8 (SIL-IS) remains the undisputed gold standard for eliminating matrix effect variability in LC-MS/MS assays[3],[2], Analog-IS compounds like propranolol or pseudoephedrine can be successfully utilized if the assay is carefully optimized[5],[4].

Key Recommendations:

  • If using an Analog-IS, you must perform a post-column infusion test to ensure the analog and the target analyte do not elute across a steep matrix suppression gradient.

  • If severe matrix effects are observed with an Analog-IS, switch the sample preparation from simple Protein Precipitation to a more rigorous Solid Phase Extraction (SPE) or Phospholipid Removal Plates to physically eliminate the matrix interference before it reaches the mass spectrometer.

References

  • Sensitive and Rapid Method to Determine Trimetazidine in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry Source: Oxford Academic (Journal of AOAC INTERNATIONAL) URL:[4]

  • Quantification of trimetazidine in human plasma by liquid chromatography-electrospray ionization mass spectrometry and its application Source: Ingenta Connect URL:[5]

  • Validation of a rapid and simple LC-MS/MS method to determine trimetazidine in rat plasma Source: Taylor & Francis URL:[6]

  • LC/ESI-MS method for the determination of trimetazidine in human plasma: Application to a bioequivalence study on Chinese volunteers Source: ResearchGate URL:[3]

  • Doping control analysis of trimetazidine and characterization of major metabolites using mass spectrometric approaches Source: Drug Testing and Analysis (Wiley) URL:[1]

  • Interest of hair tests to discriminate a tail end of a doping regimen from a possible contamination in case of challenging an anti-doping rule violation. V. Case reports involving trimetazidine Source: PubMed (nih.gov) URL:[2]

Sources

Comparative

A Senior Application Scientist's Guide to Trimetazidine Analogs: Focusing on the Analytical Superiority of Trimetazidine-d8 Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth comparison of Trimetazidine-d8 Dihydrochloride with other relevant trimetazidine analogs. We move beyond a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparison of Trimetazidine-d8 Dihydrochloride with other relevant trimetazidine analogs. We move beyond a simple feature list to explain the fundamental causality behind the selection of a deuterated internal standard for high-fidelity bioanalytical applications. This document outlines the pharmacological context of trimetazidine, elucidates the critical role of stable isotope-labeled standards in mass spectrometry, and presents detailed experimental protocols. The objective is to equip researchers with the foundational knowledge and practical methodologies required for accurate and reproducible quantification of trimetazidine in complex biological matrices.

Introduction: Trimetazidine's Unique Mechanism and Analytical Challenges

Trimetazidine is a clinically significant anti-anginal agent that operates through a unique metabolic pathway.[1] Unlike traditional hemodynamic drugs, it does not alter heart rate or blood pressure.[2] Instead, it acts as a selective inhibitor of long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the β-oxidation of fatty acids.[3][4][5] This inhibition forces a metabolic shift in cardiomyocytes from fatty acid oxidation towards the more oxygen-efficient pathway of glucose oxidation.[6][7][8] Under ischemic conditions, this shift optimizes ATP production, preserves cellular homeostasis, and protects cardiac cells from damage.[9][10]

The clinical utility of trimetazidine necessitates robust analytical methods to study its pharmacokinetics, assess bioequivalence of different formulations, and conduct therapeutic drug monitoring.[11][12] However, quantifying low concentrations of the drug in complex biological samples like human plasma is challenging. The analytical process, from sample collection to final measurement, is susceptible to variability from multiple sources, including:

  • Sample Preparation: Inconsistent recovery during protein precipitation or liquid-liquid extraction (LLE).

  • Matrix Effects: Co-eluting endogenous substances in the plasma can suppress or enhance the ionization of the target analyte in the mass spectrometer source.[13]

  • Instrumental Drift: Minor fluctuations in instrument performance over time can affect signal intensity.[14]

To overcome these challenges, a suitable internal standard (IS) is not just recommended; it is essential for achieving the accuracy and precision demanded by regulatory bodies like the FDA and EMA.[15]

The Gold Standard: Why Trimetazidine-d8 Dihydrochloride is the Superior Analog for Quantification

While several compounds can be considered "analogs" of trimetazidine—including its own metabolites and structurally unrelated molecules used as internal standards—the deuterated form, Trimetazidine-d8 Dihydrochloride, stands apart. It is not a therapeutic agent but an analytical tool designed for one specific purpose: to serve as the ideal internal standard in mass spectrometry-based assays.[16]

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[13][15] This seemingly minor structural change provides profound analytical advantages.

Causality Behind the Choice of a Deuterated Standard: The fundamental principle is that an ideal internal standard should behave identically to the analyte throughout the entire analytical workflow but be distinguishable by the detector.

  • Physicochemical Mimicry: Trimetazidine-d8 has virtually the same chemical structure, polarity, and ionization potential as native trimetazidine. This ensures it co-elutes during chromatography and experiences the exact same extraction recovery and matrix effects.[13][15]

  • Mass-Based Distinction: The mass spectrometer can easily differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms (8 Daltons in this case).[14][17]

By adding a known quantity of Trimetazidine-d8 to every sample at the very beginning of the process, any physical loss or signal fluctuation that affects the native trimetazidine will affect the deuterated standard to the same degree.[14] The final measurement is based on the ratio of the analyte signal to the internal standard signal. This ratio remains constant and accurate, effectively canceling out variability and creating a self-validating system.

Comparison with Other Trimetazidine Analogs

The term "analog" can be broad. It is crucial to differentiate them by their function and relevance to the analytical workflow.

Analog TypeExample(s)Role & Comparison to Trimetazidine-d8
Parent Drug TrimetazidineThe analyte or target of quantification. Trimetazidine-d8 is the tool used to measure it accurately.
Metabolites Desmethyl-trimetazidine, Trimetazidine-N-oxide[18][19]These are biologically produced analogs relevant in metabolism and doping control studies.[20] They have different chemical properties and retention times and are analytes in their own right, not suitable as internal standards for the parent drug.
Synthetic Impurities N-formyl trimetazidine, (2,3,4-trimethoxyphenyl)methanol[21]These process-related substances are monitored for quality control during API synthesis.[22] They are not used in bioanalysis.
Structurally Unrelated IS Pseudoephedrine, Caffeine[23][24][25]Used in older or less sensitive methods (e.g., HPLC-UV).[11] Disadvantage: Their different chemical structures lead to different extraction efficiencies, chromatographic behaviors, and ionization responses, introducing potential inaccuracies that a deuterated standard eliminates.[26]

The superiority of a deuterated internal standard over a structurally unrelated one is not theoretical; it is a cornerstone of modern high-precision bioanalysis.

Experimental Protocols: A Validated LC-MS/MS Workflow

The following protocol describes a robust, self-validating system for the quantification of trimetazidine in human plasma, grounded in established methodologies.[20][23][24]

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trimetazidine Dihydrochloride and Trimetazidine-d8 Dihydrochloride in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Trimetazidine stock solution with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 100 ng/mL.[23][24]

  • Internal Standard Spiking Solution (10 ng/mL): Dilute the Trimetazidine-d8 stock solution with methanol to prepare the spiking solution. The concentration should be chosen to yield a robust signal in the mid-range of the calibration curve.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3 ng/mL, 30 ng/mL, and 80 ng/mL) from a separate weighing of the Trimetazidine standard.

Sample Preparation (Protein Precipitation)

The causality for this step is to efficiently remove proteins that would otherwise interfere with the analysis and damage the chromatographic column.

  • Aliquot: Pipette 100 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike with IS: Add 20 µL of the 10 ng/mL Trimetazidine-d8 internal standard spiking solution to every tube (except for "double blank" samples used to check for interference).

  • Precipitate: Add 300 µL of ice-cold acetonitrile or methanol to each tube. This high ratio of organic solvent causes plasma proteins to denature and precipitate.

  • Vortex: Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.

  • Inject: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

This system provides the necessary separation and detection sensitivity for bioanalytical quantification.

  • Chromatographic System: UPLC or HPLC system (e.g., Agilent, Waters, Shimadzu).

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used for good retention and peak shape.[23]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B to elute the compounds, and then re-equilibrate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters

The MRM transitions are highly specific, ensuring that only the target analyte and its internal standard are detected. The precursor ion is the protonated molecule [M+H]+, and the product ion is a stable fragment generated by collision-induced dissociation (CID).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale
Trimetazidine 267.1181.2Corresponds to the loss of the piperazine ring from the parent molecule.[23]
Trimetazidine-d8 275.1181.2The precursor is +8 Da heavier due to deuteration. The fragment is identical as the deuterium is on the piperazine ring which is lost.

Note: The exact m/z values may vary slightly based on instrument calibration. The product ion for the d8 analog may also be monitored at m/z 189.2 if the fragmentation pattern allows, to further ensure no crosstalk.

Visualizing Key Concepts and Workflows

Diagrams are essential for clarifying complex scientific processes. The following have been generated using Graphviz to illustrate the metabolic pathway of trimetazidine and the analytical workflow.

Trimetazidine Trimetazidine (Parent Drug) Metabolism Phase I Metabolism (Liver) Trimetazidine->Metabolism N_Oxide Trimetazidine-N-Oxide Metabolism->N_Oxide Oxidation Desmethyl Desmethyl-Trimetazidine Metabolism->Desmethyl Demethylation Conjugation Phase II Metabolism (Conjugation) Desmethyl->Conjugation Sulfate Sulfate Conjugate Conjugation->Sulfate Sulfation Glucuronide Glucuronide Conjugate Conjugation->Glucuronide Glucuronidation

Caption: Metabolic pathway of Trimetazidine.

cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (Calibrator, QC, Unknown) Spike Spike with Trimetazidine-d8 IS Plasma->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio of Analyte/IS) MS->Data

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion

Trimetazidine-d8 Dihydrochloride is not merely another analog of trimetazidine; it is a critical analytical reagent that enables the highest level of accuracy and precision in quantitative bioanalysis. Its behavior as a near-perfect mimic of the parent drug allows it to correct for the inherent variability of the LC-MS/MS workflow, a feat that structurally unrelated internal standards or other analogs cannot achieve. By understanding the causality behind its use and implementing validated protocols as described, researchers in drug development and clinical pharmacology can generate reliable, reproducible, and defensible data for pharmacokinetic, bioequivalence, and toxicological studies.

References

  • Wikipedia. Trimetazidine. [URL: https://en.wikipedia.org/wiki/Trimetazidine]
  • Thevis, M., et al. (2014). Doping control analysis of trimetazidine and characterization of major metabolites using mass spectrometric approaches. Drug Testing and Analysis. [URL: https://onlinelibrary.wiley.com/doi/10.1002/dta.1680]
  • Zou, J., et al. (2008). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Trimetazidine in Human Plasma. Arzneimittelforschung. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0031-1296534]
  • Kremneva, E.I., & Shpektor, A.V. (2014). Trimetazidine in coronary heart disease patients: mechanism of action and controlled trials' results. Cardiovascular Therapy and Prevention. [URL: https://cardiovascular.elpub.ru/jour/article/view/129]
  • Pérez-Paramo, Y.X., et al. (2019). Metabolic study of trimetazidine using ultra-high performance liquid chromatography-tandem mass spectrometry. Brazilian Journal of Pharmaceutical Sciences. [URL: https://www.scielo.br/j/bjps/a/wM8d5pGj3d7QY8B5Z8y4X8c/?lang=en]
  • Patsnap Synapse. (2024). What is the mechanism of Trimetazidine Hydrochloride? [URL: https://www.patsnap.com/synapse/article/P-519-What-is-the-mechanism-of-Trimetazidine-Hydrochloride]
  • Ciapponi, A., et al. (2017). Trimetazidine in Practice: Review of the Clinical and Experimental Evidence. American Journal of Cardiovascular Drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5734237/]
  • Chruściel, P., & Rysz, J. (2014). Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease. Drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4070220/]
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [URL: https://resolvemass.
  • Research Journal of Pharmacy and Technology. (2021). Bioanalytical Method Development and its Validation by Using RP-HPLC for Determination of Trimetazidine Dihydrochloride in Human Plasma. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2021/14/1/RJPT%2014(1)%20Page%2043-47.pdf]
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [URL: https://resolvemass.
  • Benchchem. A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. [URL: https://www.benchchem.com/blog/a-technical-guide-to-deuterated-internal-standards-in-analytical-chemistry/]
  • MDPI. (2025). Trimetazidine–Profen Hybrid Molecules: Synthesis, Chemical Characterization, and Biological Evaluation of Their Racemates. Molecules. [URL: https://www.mdpi.com/1420-3049/30/17/4249]
  • Zou, J., et al. (2008). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Trimetazidine in Human Plasma. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18972871/]
  • ResearchGate. (2025). Bioanalytical Method Development and its Validation by Using RP-HPLC for Determination of Trimetazidine Dihydrochloride in Human Plasma. [URL: https://www.researchgate.net/publication/384724810_Bioanalytical_Method_Development_and_its_Validation_by_Using_RP-HPLC_for_Determination_of_Trimetazidine_Dihydrochloride_in_Human_Plasma]
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [URL: https://www.youtube.
  • Thevis, M., et al. (2014). Doping control analysis of trimetazidine and characterization of major metabolites using mass spectrometric approaches. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24913825/]
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Trimetazidine and its Synthetic Intermediate, N-Boc-Trimetazidine. [URL: https://www.benchchem.
  • Davison, A.S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [URL: https://www.researchgate.
  • International Journal of Biology, Pharmacy and Allied Sciences. (2024). AN INNOVATIVE BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TRIMETAZIDINE FROM ITS API AND BULK DOSAGE FORM IN HUMAN PLASMA BY RP-HPLC WITH LLE AND ITS CURRENT APPLICATION IN BIOEQUIVALENCE STUDY. [URL: https://ijbpas.
  • Kantor, P.F., et al. (2000). The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase. Circulation Research. [URL: https://www.ahajournals.org/doi/10.1161/01.res.86.5.580]
  • MedchemExpress.com. Trimetazidine-d8 dihydrochloride. [URL: https://www.medchemexpress.com/trimetazidine-d8-dihydrochloride.html]
  • McClellan, K.J., & Plosker, G.L. (1999). Trimetazidine. A review of its use in stable angina pectoris and other coronary disorders. Drugs. [URL: https://link.springer.com/article/10.2165/00003495-199958010-00010]
  • On, A. (2024). Metabolic Modulators in Cardioprotection: A Focus on Trimetazidine. Preprints.org. [URL: https://www.preprints.org/manuscript/202410.0827/v1]
  • Santa Cruz Biotechnology. Trimetazidine-d8 Dihydrochloride. [URL: https://www.scbt.com/p/trimetazidine-d8-dihydrochloride-1219795-37-5]
  • Marzilli, M., et al. (2025). Trimetazidine in Cardiovascular Disease and Beyond: A Comprehensive Review. Journal of Cardiovascular Pharmacology. [URL: https://journals.lww.com/cardiovascularpharm/abstract/2025/03040/trimetazidine_in_cardiovascular_disease_and.1.aspx]
  • Cocco, G., & Jerie, P. (2015). Trimetazidine and Other Metabolic Modifiers. Cardiovascular Drugs and Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4519572/]
  • Wang, J., et al. (2023). Bioequivalence and Pharmacokinetic Profiles of 2 Trimetazidine Modified-release Tablets Under Fasting and Fed Conditions in Chinese Healthy Volunteers. Clinical Therapeutics. [URL: https://journals.lww.com/clintherapeutics/fulltext/2023/01000/bioequivalence_and_pharmacokinetic_profiles_of_2.11.aspx]
  • ResearchGate. (2025). Metabolic study of trimetazidine using ultra-high performance liquid chromatography-tandem mass spectrometry. [URL: https://www.researchgate.
  • ResearchGate. (2003). Pharmacokinetic profile of a modified release formulation of trimetazidine (TMZ MR 35 mg) in the elderly and patients with renal failure. [URL: https://www.researchgate.
  • Dhaka University Journal of Pharmaceutical Sciences. (2012). Validation and Optimization of a Simple RP-HPLC Method for Determination of Trimetazidine in Human Serum and its Application in a Pharmacokinetic Study. [URL: https://www.banglajol.info/index.php/DUJPS/article/view/12239]
  • MedEx. Trimetazidine Dihydrochloride. [URL: https://medex.com.bd/generics/742/trimetazidine-dihydrochloride]
  • Singh, D., et al. (2024). New insights on pharmacological and therapeutic potentials of trimetazidine beyond anti-anginal drug: A comprehensive review. European Journal of Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/39427862/]
  • SynThink Research Chemicals. Trimetazidine EP Impurities & USP Related Compounds. [URL: https://www.synthink.com/trimetazidine-impurities.html]
  • Inxight Drugs. TRIMETAZIDINE DIHYDROCHLORIDE. [URL: https://drugs.
  • Research Journal of Pharmacy and Technology. (2013). Newer Process Development of Trimetazidine Dihydrochloride. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2013/6/8/RJPT%206(8)%20Page%20875-877.pdf]
  • AbMole BioScience. Trimetazidine. [URL: https://www.abmole.com/products/trimetazidine.html]
  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. [URL: https://www.jocpr.com/articles/synthesis-of-trimetazidine-hydrochloride-impurity-by-conventional-method.pdf]
  • European Medicines Agency. (2012). Trimetazidine - referral. [URL: https://www.ema.europa.eu/en/medicines/human/referrals/trimetazidine]

Sources

Validation

A Senior Scientist's Guide to the Validation of a Bioanalytical Method for Trimetazidine in Human Plasma Following ICH M10 Guidelines

This guide provides an in-depth, experience-driven walkthrough for the validation of a bioanalytical method for trimetazidine in human plasma. We move beyond a simple checklist of steps to explore the scientific rational...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a bioanalytical method for trimetazidine in human plasma. We move beyond a simple checklist of steps to explore the scientific rationale behind each experimental choice, ensuring a robust and defensible method suitable for regulatory submission. Our framework is the International Council for Harmonisation's (ICH) M10 guideline, the global standard for bioanalytical method validation.[1][2][3][4]

Trimetazidine, an anti-anginal agent, requires precise and reliable quantification in biological matrices to support pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies.[2][5] The objective of validating a bioanalytical assay is to unequivocally demonstrate that it is fit for its intended purpose.[1][2] This guide will focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its unparalleled sensitivity and selectivity, and compare its performance against alternative methods.[6][7][8]

The Foundation: Selecting the Right Analytical Technique

While various methods like HPLC-UV have been used for trimetazidine analysis, they often lack the sensitivity required for detecting low concentrations at the terminal elimination phase of pharmacokinetic profiles.[5][6][9] LC-MS/MS offers superior performance by coupling the separation power of liquid chromatography with the specific detection of mass spectrometry. This allows for lower limits of quantification (LLOQ) and minimizes interference from endogenous plasma components.[6][7]

TechniquePrincipleTypical LLOQ for TrimetazidineSelectivityThroughput
HPLC-UV UV Absorbance~5 ng/mL[9]ModerateModerate
LC-MS Single Quadrupole Mass Detection~0.5 ng/mL[10]GoodHigh
LC-MS/MS Triple Quadrupole Mass Detection<0.5 ng/mL[6][11]ExcellentHigh

Our choice of LC-MS/MS is deliberate. The objective in bioanalysis is not just detection, but accurate quantification in a complex matrix. The specificity of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides the confidence that the signal being measured is unequivocally trimetazidine and not a co-eluting metabolite or endogenous compound.

The Validation Workflow: An ICH M10-Compliant Framework

A full validation is required when a new bioanalytical method is established.[2] The process is a systematic series of experiments designed to build a complete picture of the method's performance.

G cluster_prep Phase 1: Method Development cluster_val Phase 2: Full Validation (ICH M10) cluster_app Phase 3: Application Dev Method Development & Optimization (LC & MS Parameters, Sample Prep) Selectivity Selectivity & Specificity Dev->Selectivity LLOQ LLOQ & Linearity Selectivity->LLOQ Accuracy Accuracy & Precision LLOQ->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability Assessment Recovery->Stability ValidationReport Final Validation Report Stability->ValidationReport SampleAnalysis Study Sample Analysis ValidationReport->SampleAnalysis

Caption: High-level workflow for bioanalytical method validation and application.

Experimental Protocols & Data Analysis

Here, we detail the experimental protocols for validating an LC-MS/MS method for trimetazidine in human plasma. The acceptance criteria are derived directly from the ICH M10 guideline.[1][12]

Sample Preparation: The Key to Clean Data

The goal of sample preparation is to extract trimetazidine and the Internal Standard (IS) from plasma with high, consistent recovery while removing proteins and phospholipids that can interfere with analysis. Liquid-Liquid Extraction (LLE) is a robust choice for trimetazidine.[5][9][13]

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Aliquot: Pipette 200 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the Internal Standard working solution (e.g., pseudoephedrine, 100 ng/mL). The IS is crucial as it corrects for variability during sample processing and injection.

  • Basify: Add 50 µL of 0.1 M NaOH to basify the sample. Trimetazidine is an alkaline compound, and this step improves its partitioning into the organic solvent, thereby increasing extraction recovery.[5]

  • Vortex: Briefly vortex-mix the sample (approx. 10 seconds).

  • Extract: Add 1 mL of an organic extraction solvent (e.g., n-hexane:dichloromethane, 1:1 v/v).[5][11]

  • Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject: Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

G Plasma Plasma Sample (200 µL) IS Add Internal Standard Plasma->IS Basify Basify (0.1M NaOH) IS->Basify Extract Add Extraction Solvent (e.g., n-hexane:DCM) Basify->Extract Vortex Vortex (2 min) Extract->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Liquid-Liquid Extraction (LLE) of trimetazidine from plasma.

Selectivity and Specificity
  • Causality: This test proves the method can differentiate and quantify trimetazidine without interference from endogenous components in the plasma. It is the cornerstone of a reliable method.

  • Protocol:

    • Analyze at least six different individual lots of blank human plasma.

    • Evaluate for any interfering peaks at the retention times of trimetazidine and the IS.

    • Analyze blank samples spiked only with the IS to ensure no interference at the trimetazidine MRM transition.

  • Acceptance Criteria (ICH M10): The response of any interfering peak in the blank samples should be ≤ 20% of the response of the LLOQ for trimetazidine and ≤ 5% for the IS.[12]

Calibration Curve and Linearity
  • Causality: This establishes the relationship between the concentration of trimetazidine and the instrument's response, which is fundamental for quantification.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of trimetazidine. A typical range could be 0.4 ng/mL to 120 ng/mL.[11]

    • The curve must include a blank sample (matrix sample processed without IS) and a zero sample (matrix sample processed with IS).

    • Analyze at least 6-8 non-zero concentration levels.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression, typically with a 1/x² weighting.

  • Acceptance Criteria (ICH M10):

    • At least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).[12]

    • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision (Intra- and Inter-Day)
  • Causality: These parameters define the method's reproducibility and closeness to the true value. This ensures that results are reliable over time and across different analytical runs.

  • Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels:

      • LLOQ: At the lowest limit of quantification.

      • Low QC: ~3x LLOQ.

      • Medium QC: In the middle of the calibration range.

      • High QC: ~80% of the Upper Limit of Quantification (ULOQ).

    • Intra-Day (Within-Run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-Day (Between-Run): Analyze the QC replicates on at least three different days.

  • Acceptance Criteria (ICH M10): The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at LLOQ).[12]

Table 1: Example Intra- and Inter-Day Accuracy & Precision Data

QC LevelNominal Conc. (ng/mL)Intra-Day (n=5) Inter-Day (n=15, 3 runs)
Mean Conc. (ng/mL) Accuracy (%) Precision (%CV) Mean Conc. (ng/mL)
LLOQ0.400.43107.59.80.45
Low1.201.1595.86.51.17
Medium50.052.1104.24.251.5
High100.098.798.73.199.2
Recovery and Matrix Effect
  • Causality: It's critical to understand if the extraction process is efficient (recovery) and if endogenous plasma components suppress or enhance the analyte's signal (matrix effect). Inconsistent recovery or significant matrix effects can lead to inaccurate results.

  • Protocol:

    • Recovery: Compare the peak area of trimetazidine from extracted plasma QC samples (Set A) to the peak area from post-extraction spiked blank plasma extracts (Set B). Recovery (%) = (A/B) * 100.

    • Matrix Effect: Compare the peak area from post-extraction spiked blank plasma extracts (Set B) to the peak area of neat solutions of trimetazidine (Set C). Matrix Effect (%) = (B/C) * 100.

  • Acceptance Criteria: While ICH M10 does not set specific acceptance limits for recovery, it should be consistent and reproducible. The %CV of the matrix factor across different lots of matrix should be ≤ 15%.

Stability
  • Causality: Trimetazidine concentrations in study samples must remain unchanged during sample collection, storage, and processing. Stability experiments mimic these conditions to ensure sample integrity.

  • Protocol: Analyze QC samples (low and high) after exposing them to various conditions and compare the results to freshly prepared standards.

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration exceeding expected sample handling time (e.g., 12 hours).[13]

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -70°C) for a period longer than the study duration.

    • Post-Preparative (Autosampler) Stability: Processed samples kept in the autosampler.[13]

  • Acceptance Criteria (ICH M10): The mean concentration of the stability samples must be within ±15% of the nominal concentration.[12]

Conclusion and Final Recommendations

This guide outlines a comprehensive and scientifically-grounded approach to validating a bioanalytical method for trimetazidine in human plasma. By adhering to the principles and acceptance criteria of the ICH M10 guideline, researchers can ensure the generation of high-quality, reliable, and reproducible data. The use of LC-MS/MS, coupled with a robust sample preparation technique like LLE, provides the necessary sensitivity and selectivity for demanding pharmacokinetic and bioequivalence studies. Every step, from choosing an internal standard to assessing long-term stability, is a critical link in a chain that guarantees the integrity of the final concentration data, forming the bedrock of crucial regulatory decisions regarding drug safety and efficacy.[1][3]

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). Available from: [Link]

  • Ding L, et al. Quantification of trimetazidine in human plasma by liquid chromatography- electrospray ionization mass spectrometry and its application to a bioequivalent evaluation. Ingenta Connect. Available from: [Link]

  • Ding L, et al. Quantification of trimetazidine in human plasma by liquid chromatography-electrospray ionization mass spectrometry and its application to a bioequivalence study. PubMed. Available from: [Link]

  • Zou JJ, et al. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Trimetazidine in Human Plasma. PubMed. Available from: [Link]

  • Bioanalytical method validation and study sample analysis. Progress. Available from: [Link]

  • Zou JJ, et al. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Trimetazidine in Human Plasma. Arzneimittel-Forschung/Drug Research. Available from: [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. Available from: [Link]

  • Boraste SS, Derle DV. Bioanalytical Method Development and its Validation by Using RP-HPLC for Determination of Trimetazidine Dihydrochloride in Human Plasma. Research Journal of Pharmacy and Technology. Available from: [Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). Available from: [Link]

  • Mistri HN, et al. Sensitive and Rapid Method to Determine Trimetazidine in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Boraste SS, Derle DV. Bioanalytical Method Development and its Validation by Using RP-HPLC for Determination of Trimetazidine Dihydrochloride in Human Plasma. ResearchGate. Available from: [Link]

  • Amrutkar AA, et al. An Innovative Bioanalytical Method Development and Validation of Trimetazidine from its API and Bulk Dosage Form in Human Plasma by RP-HPLC with LLE and its Current Application in Bioequivalence Study. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available from: [Link]

Sources

Comparative

Inter-Laboratory Comparison of Trimetazidine Quantification Methods: A Comprehensive Analytical Guide

Trimetazidine (TMZ) is a clinically significant anti-ischemic agent that optimizes myocardial energy metabolism. Due to its performance-enhancing potential, it was added to the World Anti-Doping Agency (WADA) Prohibited...

Author: BenchChem Technical Support Team. Date: March 2026

Trimetazidine (TMZ) is a clinically significant anti-ischemic agent that optimizes myocardial energy metabolism. Due to its performance-enhancing potential, it was added to the World Anti-Doping Agency (WADA) Prohibited List in 2014 as a metabolic modulator[1]. The necessity for rigorous, standardized quantification of TMZ in complex biological matrices (plasma, urine) has driven extensive inter-laboratory validation efforts.

This guide provides an objective comparison of the primary analytical platforms used for TMZ quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—detailing the mechanistic causality behind their sample preparation workflows and providing self-validating experimental protocols.

Pharmacological Context & Target Analyte

Trimetazidine functions by selectively inhibiting the enzyme 3-ketoacyl-CoA thiolase in the mitochondria. This inhibition downregulates fatty acid oxidation (FAO) and forces a metabolic shift toward glucose oxidation, which requires less oxygen to produce the same amount of ATP[2]. This mechanism is highly beneficial for ischemic heart disease but also presents a theoretical advantage in endurance sports, necessitating strict doping control[1][3].

TMZ_Pathway TMZ Trimetazidine (TMZ) Enzyme 3-Ketoacyl-CoA Thiolase TMZ->Enzyme Inhibits FAO Fatty Acid Oxidation (Inhibited) Enzyme->FAO Downregulates Glycolysis Glucose Oxidation (Enhanced) FAO->Glycolysis Metabolic Shift ATP Efficient ATP Production (Cardioprotection) Glycolysis->ATP Optimizes O2

Caption: Trimetazidine mechanism of action shifting metabolism from fatty acid to glucose oxidation.

Comparative Analysis of Analytical Platforms

Inter-laboratory comparisons, notably between WADA-accredited laboratories in Cologne and Warsaw, have established LC-MS/MS and GC-MS as the gold standards for TMZ detection[1][3][4]. While Ultra-Performance Liquid Chromatography (UPLC) is sufficient for bulk API quality control, it lacks the sensitivity required for trace-level biological analysis[5][6].

The table below summarizes the quantitative performance metrics across these platforms based on validated inter-laboratory data[3][5][6][7].

Analytical ParameterLC-MS/MS (Plasma/Urine)GC-MS (Urine)UPLC-PDA (Bulk API)
Primary Application Bioequivalence, Doping ControlRoutine Doping ControlImpurity Profiling, QC
Sample Preparation SPE / Protein Precipitation / DiluteAlkaline LLE (pH 14 + TBME)Direct Dissolution
Ionization / Detection ESI+ (MRM Mode)EI (Electron Impact)UV-Vis / PDA
Limit of Detection (LOD) 0.5 – 5.0 ng/mL~50 ng/mL> 100 µg/mL
Linearity Range 1.5 – 300 ng/mL50 – 2000 ng/mLLOQ to 150% test conc.
Precision (Inter-day) < 8.0%< 20.0%< 2.0%
Throughput / Run Time High (~2.0 - 3.5 min)ModerateHigh

Standardized Experimental Protocols & Mechanistic Causality

To ensure trustworthiness and reproducibility, analytical methods must operate as self-validating systems . This is achieved by introducing internal standards (IS) at the very beginning of the protocol to correct for variable extraction recoveries and matrix-induced ion suppression.

Workflow cluster_LC LC-MS/MS Workflow cluster_GC GC-MS Workflow Sample Urine/Plasma Sample + Internal Standard LC_Prep Protein Precipitation / SPE (Removes Matrix) Sample->LC_Prep GC_Prep Alkaline pH 14 Adjustment (Forms Free Base) Sample->GC_Prep LC_Inject Dilute-and-Inject LC_Prep->LC_Inject LC_Analysis ESI+ MRM Analysis (m/z 267.2 -> 181.4) LC_Inject->LC_Analysis Validation Inter-Laboratory Validation (WADA ISO/IEC 17025) LC_Analysis->Validation GC_Extract LLE with TBME (Extracts Non-Polar Base) GC_Prep->GC_Extract GC_Analysis EI Mass Spectrometry GC_Extract->GC_Analysis GC_Analysis->Validation

Caption: Comparative experimental workflow for LC-MS/MS and GC-MS trimetazidine quantification.

Protocol A: LC-MS/MS Quantification in Biological Matrices

This protocol is optimized for high-throughput screening and extreme sensitivity, utilizing Electrospray Ionization (ESI)[7][8].

  • Internal Standard Addition: Spike 0.5 mL of plasma or urine with a known concentration of an internal standard (e.g., Trimetazidine-d8, propranolol, or pseudoephedrine)[7][9].

    • Causality: The IS co-elutes and ionizes under identical conditions as TMZ, acting as an internal calibrator that mathematically nullifies any signal suppression caused by endogenous phospholipids.

  • Sample Clean-up (Protein Precipitation or SPE): Add acetonitrile to precipitate proteins, or pass the sample through a Solid-Phase Extraction (SPE) cartridge, washing with 5% methanol and eluting with the mobile phase[7][8].

    • Causality: Direct injection of raw plasma coats the MS source with non-volatile salts and proteins. Acetonitrile disrupts the hydration shell of proteins, causing them to crash out of solution, leaving the small-molecule TMZ in the supernatant.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column. Use an isocratic mobile phase of 2 mM ammonium acetate (pH 3.5) and acetonitrile (40:60, v/v)[7].

    • Causality: The C18 stationary phase provides optimal hydrophobic retention for TMZ. The acidic pH (3.5) ensures the piperazine nitrogens remain protonated, improving peak shape and ionization efficiency in the positive ESI mode.

  • Mass Spectrometry Detection: Operate the triple-quadrupole mass analyzer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transition of m/z 267.2 → 181.4 [7].

Protocol B: GC-MS Quantification in Urine (WADA Doping Control)

This protocol relies on the volatility and thermal stability of the analyte, commonly used in routine WADA laboratory screening[1][3].

  • Internal Standard Addition: Enrich 5 mL of urine with the internal standard (e.g., DIPA-12)[3].

  • Alkaline pH Adjustment: Adjust the sample pH to 14 using aqueous potassium hydroxide (KOH)[3].

    • Causality: Trimetazidine is a weak base due to its piperazine ring. At physiological pH, it exists as a charged, water-soluble ion. Raising the pH to 14 completely deprotonates the amine groups, converting TMZ into its un-ionized "free base" form.

  • Liquid-Liquid Extraction (LLE): Add tert-butyl methyl ether (TBME) to the alkalinized urine, vortex, and centrifuge to separate the layers[3].

    • Causality: The un-ionized free base of TMZ is highly lipophilic and partitions aggressively into the non-polar TBME organic layer, while polar matrix interferents remain trapped in the aqueous phase.

  • GC-MS Analysis: Inject the organic layer into the GC-MS system utilizing Electron Impact (EI) ionization.

Inter-Laboratory Harmonization & WADA Compliance

For a quantification method to be legally defensible in sports doping or clinical pharmacokinetics, it must undergo strict inter-laboratory validation (ISO/IEC 17025 standards).

Retrospective data mining from the Cologne Doping Control Laboratory (1999–2013) and the Warsaw Laboratory (2008–2013) demonstrated that both LC-MS/MS and GC-MS methods yield highly reproducible results[1][3]. However, LC-MS/MS has increasingly become the preferred method due to its superior Limit of Detection (LOD of 0.5 ng/mL vs. 50 ng/mL for GC-MS) and its ability to utilize "dilute-and-inject" approaches that bypass labor-intensive LLE steps[3]. Furthermore, while major metabolites like oxo-trimetazidine and trimetazidine-N-oxide can be identified, intact parent trimetazidine remains the most abundant target analyte in urine, validating the focus on the parent compound for inter-laboratory assays[3].

References

1.5 - AKJournals 2.6 - Benchchem 3.7 - Oxford University Press 4.8 - PubMed / NIH 5.3 - UOA / John Wiley & Sons 6.9 - Ingenta Connect 7.1 - Yuntsg 8.4 - RFS 9.2 - European Review

Sources

Validation

Trimetazidine-d8 Dihydrochloride as an Internal Standard: A Comparative Guide on Accuracy and Precision in Bioanalysis

Introduction & Mechanistic Context Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) is a clinically significant anti-ischemic metabolic agent that functions as a selective long-chain 3-ketoacyl-CoA thiolase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) is a clinically significant anti-ischemic metabolic agent that functions as a selective long-chain 3-ketoacyl-CoA thiolase inhibitor. By shifting cardiac energy metabolism from fatty acid oxidation to glucose oxidation, it protects the ischemic myocardium. Beyond its clinical applications in angina pectoris, trimetazidine is classified as a cardiac metabolism modulator by the World Anti-Doping Agency (WADA), making its rigorous quantification critical for both pharmacokinetic (PK) bioequivalence studies and sports doping control.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the choice of an internal standard (IS) dictates the reliability of the assay. Biological matrices like human plasma and urine contain endogenous phospholipids and salts that compete with the analyte for charge during Electrospray Ionization (ESI). This phenomenon, known as the matrix effect , can cause unpredictable ion suppression or enhancement.

While historical methods have utilized structural analogs (e.g., lidocaine, pseudoephedrine, or caffeine) as internal standards, these analogs fail to perfectly mimic the target analyte. To achieve absolute accuracy and precision,1 [1] serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS).

The Causality of Matrix Effects: SIL-IS vs. Analog IS

The fundamental flaw in using an analog IS lies in chromatographic retention times. Because an analog is structurally distinct from trimetazidine, it interacts differently with the stationary phase of the analytical column.

For example, in a validated assay using lidocaine as an analog IS, trimetazidine elutes at 1.45 minutes, while lidocaine elutes at 2.10 minutes. During this 0.65-second gap, the composition of co-eluting matrix components entering the mass spectrometer changes drastically. If a high concentration of endogenous phospholipids elutes at 1.45 minutes but not at 2.10 minutes, the analyte will suffer severe ion suppression while the IS remains unaffected. This destroys the proportionality of the analyte/IS peak area ratio, leading to quantification errors.

Conversely, Trimetazidine-d8 is chemically identical to the target analyte, differing only by the incorporation of eight deuterium atoms on the piperazine ring. This results in perfect co-elution. If matrix-induced ion suppression occurs, it suppresses the unlabelled analyte and the SIL-IS to the exact same degree, rendering the final peak area ratio perfectly stable.

G cluster_0 Chromatographic Elution cluster_1 ESI Source (Matrix Effects) TMZ Analyte: Trimetazidine (RT = 1.45 min) Suppression1 Identical Ion Suppression (Co-eluting Phospholipids) TMZ->Suppression1 TMZd8 SIL-IS: Trimetazidine-d8 (RT = 1.45 min) TMZd8->Suppression1 Analog Analog IS: Lidocaine (RT = 2.10 min) Suppression2 Different Matrix Zone (No Suppression) Analog->Suppression2 Accurate Accurate Quantification (Ratio is Constant) Suppression1->Accurate Inaccurate Potential Bias (Ratio Fluctuates) Suppression2->Inaccurate

Diagram 1: Mechanism of matrix effect compensation using a Stable Isotope-Labeled Internal Standard.

Comparative Performance Data

The superiority of Trimetazidine-d8 is evident when comparing validation metrics across different published methodologies. The use of a SIL-IS not only improves the Lower Limit of Quantification (LLOQ) but significantly tightens the precision coefficient of variation (CV%) and maximizes extraction recovery.

Internal StandardIS ClassificationLLOQ (ng/mL)Precision (CV%)Mean Recovery (%)Reference Source
Trimetazidine-d8 SIL-IS 0.05 1.7 - 5.3% 97.6% 2 [2]
LidocaineAnalog IS0.50< 15.0%~ 85.0%3 [3]
PseudoephedrineAnalog IS0.40< 12.0%71.5%4 [4]

Validated Experimental Protocol: UPLC-MS/MS Workflow

To establish a self-validating analytical system, the following protocol integrates Trimetazidine-d8 with Hybrid Solid Phase Extraction (HybridSPE). This combination provides dual-layered protection against matrix effects: HybridSPE physically removes phospholipid interferences, while TMZ-d8 mathematically compensates for any residual suppression.

Phase 1: Sample Preparation (HybridSPE)

Causality Check: Standard protein precipitation leaves lipophilic endogenous phospholipids in the extract. HybridSPE utilizes zirconia-coated silica to selectively bind the phosphate moiety of these lipids, yielding a highly purified extract.

  • Aliquot 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike the sample with 10 µL of Trimetazidine-d8 working solution (50 ng/mL in methanol). Vortex briefly.

  • Add 300 µL of 1% formic acid in acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate or cartridge.

  • Apply positive pressure or vacuum to elute the sample.

  • Evaporate the collected eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.

Phase 2: Chromatographic Separation

Causality Check: Trimetazidine contains a piperazine ring with basic nitrogen atoms (pKa ~4.4 and 9.0). An acidic mobile phase (pH 3.5) ensures the analyte is fully protonated, preventing peak tailing on the reversed-phase column and maximizing downstream ESI+ ionization efficiency.

  • Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 μm).

  • Mobile Phase: Isocratic elution using Acetonitrile : 5 mM Ammonium Formate (pH 3.5) at a 40:60 (v/v) ratio.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI-MS/MS)

Causality Check: TMZ-d8 features an +8 Da mass shift (m/z 275.2 vs 267.1). This wide mass difference completely eliminates isotopic cross-talk (where the naturally occurring heavy isotopes of the unlabelled analyte bleed into the IS channel), ensuring strict signal independence.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trimetazidine: m/z 267.1 → 181.1

    • Trimetazidine-d8: m/z 275.2 → 181.1

Workflow Step1 1. Plasma Sample (Spike with TMZ-d8 IS) Step2 2. Protein Precipitation (Acetonitrile + Formic Acid) Step1->Step2 Step3 3. HybridSPE-Phospholipid (Selective Zirconia Binding) Step2->Step3 Step4 4. UPLC Separation (BEH C18, Isocratic Elution) Step3->Step4 Step5 5. ESI+ Ionization (Protonation to[M+H]+) Step4->Step5 Step6 6. MRM Detection TMZ: 267.1 → 181.1 TMZ-d8: 275.2 → 181.1 Step5->Step6

Diagram 2: Step-by-step UPLC-MS/MS workflow for Trimetazidine quantification.

Conclusion

For rigorous bioanalytical applications—ranging from multi-phase clinical pharmacokinetics to stringent 5[5]—the use of structural analogs introduces unacceptable variables regarding extraction recovery and matrix suppression. Trimetazidine-d8 Dihydrochloride acts as a perfect internal standard, providing a self-correcting mathematical baseline that guarantees exceptional accuracy, precision, and a sub-nanogram limit of quantification.

References

  • PubMed / John Wiley & Sons. Overcoming interference of plasma phospholipids using HybridSPE for the determination of trimetazidine by UPLC-MS/MS. Available at:[Link]

  • Taylor & Francis. Validation of a rapid and simple LC-MS/MS method to determine trimetazidine in rat plasma. Available at:[Link]

  • Ingenta Connect. Quantification of trimetazidine in human plasma by liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

  • Drug Testing and Analysis. Doping control analysis of trimetazidine and characterization of major metabolites using mass spectrometric approaches. Available at:[Link]

Sources

Comparative

Specificity and Selectivity of Trimetazidine-d8 Dihydrochloride in Complex Matrices

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary: The Case for Isotopic Precision In high-throughput bioanalysis, particularly f...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Case for Isotopic Precision

In high-throughput bioanalysis, particularly for anti-anginal agents like Trimetazidine (TMZ), the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs (e.g., Lidocaine, Pseudoephedrine) have historically served as cost-effective surrogates, they frequently fail to compensate for matrix effects in complex biological fluids like human plasma and urine.

This guide objectively compares Trimetazidine-d8 Dihydrochloride against traditional structural analogs. Experimental evidence demonstrates that the deuterated IS provides superior correction for ion suppression, resulting in a Matrix Factor (MF) normalized to unity (~1.0), whereas analogs often exhibit variable recovery due to chromatographic drift.

Technical Background: The Matrix Effect Challenge

Trimetazidine is a polar, hydrophilic compound. In Reverse Phase Chromatography (RPLC), it often elutes early, placing it in the "danger zone" where endogenous plasma phospholipids and salts also elute.

  • The Problem: In Electrospray Ionization (ESI), co-eluting matrix components compete for charge, causing Ion Suppression .

  • The Failure of Analogs: Structural analogs often have different retention times (RT). If the analyte elutes in a suppression zone but the analog elutes later in a clean zone, the analog cannot correct for the signal loss of the analyte.

  • The Solution (Trimetazidine-d8): As a Stable Isotope Labeled (SIL) IS, it shares the identical physicochemical properties and Retention Time (RT) as the native drug. It experiences the exact same suppression, meaning the ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Comparative Analysis: Trimetazidine-d8 vs. Structural Analogs

The following data synthesizes validation parameters from bioanalytical studies comparing Trimetazidine-d8 against Lidocaine (a common historical analog).

Table 1: Physicochemical & Chromatographic Profile
FeatureTrimetazidine-d8 (Recommended)Lidocaine (Alternative)Impact on Bioanalysis
Chemical Nature Deuterated Isotope (d8)Structural Analogd8 ensures identical extraction behavior.
Retention Time (RT) 3.47 min (Co-elutes with TMZ)5.05 min (Separated)Analog fails to track RT shifts in large batches.
Ionization Mode ESI+ (m/z 275.2 → 181.[1]1)ESI+ (m/z 235.0 → 86.1)Distinct MRM transitions prevent crosstalk.
Matrix Factor (MF) 0.98 – 1.02 (Normalized)0.85 – 1.15 (Variable)d8 perfectly compensates for ion suppression.
Table 2: Method Validation Performance (Human Plasma)

Data derived from comparative validation studies using Protein Precipitation (PP) extraction.

Validation ParameterTrimetazidine-d8 ISLidocaine ISInterpretation
Linearity (r²) > 0.99950.9960 – 0.9980d8 provides tighter regression fit.
Precision (Inter-day %CV) 1.7% – 5.3% 4.8% – 8.5% d8 reduces variability across runs.
Accuracy (% Bias) ± 3.1%± 7.6%Analog introduces higher systematic error.
Recovery Consistency 97.6% (matches analyte)71.5% (differs from analyte)Differential recovery leads to quantification errors.

Mechanism of Action: Visualizing Selectivity

The following diagram illustrates why Trimetazidine-d8 succeeds where analogs fail. It visualizes the chromatographic elution relative to the "Phospholipid Suppression Zone" common in plasma samples.

MatrixEffect cluster_timeline Chromatographic Timeline (Reverse Phase C18) Start Injection (0 min) SuppressionZone Phospholipid Zone (High Ion Suppression) Start->SuppressionZone Early Elution CleanZone Clean Elution Zone (No Interference) SuppressionZone->CleanZone Late Elution TMZ Native Trimetazidine (Analyte) SuppressionZone->TMZ Suppresses Signal TMZ_d8 Trimetazidine-d8 (Ideal IS) SuppressionZone->TMZ_d8 Suppresses Signal (Identically) Result_d8 Ratio (Analyte/IS) Remains Constant ACCURATE TMZ->Result_d8 Result_Analog Ratio Distorted (Only Analyte Suppressed) INACCURATE TMZ->Result_Analog TMZ_d8->Result_d8 Analog Lidocaine (Analog IS) Analog->Result_Analog No Suppression

Figure 1: Mechanism of Matrix Effect Compensation. Trimetazidine-d8 co-elutes with the analyte, experiencing identical ion suppression. The analog elutes later, failing to compensate for the suppression experienced by the analyte.

Experimental Protocol: Validated Workflow

This protocol utilizes Protein Precipitation (PP) , a high-throughput method.[2] While PP is "dirtier" than SPE, the use of Trimetazidine-d8 makes it robust by correcting for the remaining matrix effects.

Materials
  • Analyte: Trimetazidine Dihydrochloride.[3][4][5][6][7][8][9]

  • Internal Standard: Trimetazidine-d8 Dihydrochloride (CAS: 1219795-37-5).[3][8]

  • Matrix: Human Plasma (K2EDTA).

  • Precipitant: Acetonitrile (ACN) or Methanol (MeOH).[10]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Trimetazidine-d8 in Methanol to 1 mg/mL.

    • Dilute to a working concentration of 50 ng/mL in 50% Methanol.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a centrifuge tube.

    • Add 10 µL of Trimetazidine-d8 working solution (IS).

    • Add 150 µL of Acetonitrile (Precipitating Agent).

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer supernatant to autosampler vials.

    • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[1][11][12]

    • Mobile Phase: Isocratic elution [Acetonitrile : 5mM Ammonium Formate pH 3.5] (40:60 v/v).

    • Flow Rate: 0.3 mL/min.[13]

  • MS Detection (MRM Mode):

    • Trimetazidine: 267.1 → 181.1 (Cone: 30V, Collision: 20eV)

    • Trimetazidine-d8: 275.2 → 181.1 (Cone: 30V, Collision: 20eV)

Workflow Diagram

Workflow cluster_params MS Parameters Step1 Sample Prep 50 µL Plasma Step2 IS Addition Spike w/ Trimetazidine-d8 Step1->Step2 Step3 Precipitation Add 150 µL ACN & Vortex Step2->Step3 Step4 Centrifugation 15k RPM, 10 min Step3->Step4 Step5 LC-MS/MS Analysis Monitor MRM Transitions Step4->Step5 Param1 TMZ: 267.1 > 181.1 Step5->Param1 Param2 TMZ-d8: 275.2 > 181.1 Step5->Param2

Figure 2: Optimized High-Throughput Extraction Workflow.

Conclusion

For the quantification of Trimetazidine in complex matrices, Trimetazidine-d8 Dihydrochloride is not merely an alternative; it is a technical necessity for regulatory compliance (FDA/EMA). While structural analogs like Lidocaine offer a lower upfront cost, they incur higher risks of method failure due to matrix effects and retention time shifts. The use of the d8-isotope ensures:

  • Identical Retention Time: Perfect overlap with the analyte.

  • Matrix Compensation: Normalizes ion suppression to 100%.

  • High Throughput: Enables the use of faster, cheaper Protein Precipitation methods without sacrificing accuracy.

References

  • National Institutes of Health (PubMed). (2007). LC/ESI-MS method for the determination of trimetazidine in human plasma: application to a bioequivalence study. Retrieved from [Link]

  • ResearchGate. (2018). Overcoming interference of plasma phospholipids using HybridSPE for the determination of trimetazidine by UPLC-MS/MS. Retrieved from [Link]

  • PubChem. (2021).[8] Trimetazidine-d8 Dihydrochloride Compound Summary. Retrieved from [Link]

Sources

Validation

Analytical Prowess: A Comparative Guide to HPLC-UV and LC-MS/MS for Trimetazidine Analysis in Human Plasma

Introduction Trimetazidine (TMZ) is a cellular anti-ischemic agent that modulates cardiac energy metabolism by shifting it from fatty acid oxidation to 1[1]. Because of its performance-enhancing properties, it is strictl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Trimetazidine (TMZ) is a cellular anti-ischemic agent that modulates cardiac energy metabolism by shifting it from fatty acid oxidation to 1[1]. Because of its performance-enhancing properties, it is strictly monitored in both pharmacokinetic (PK) studies and World Anti-Doping Agency (WADA) control[1]. However, quantifying TMZ in human plasma presents a formidable analytical challenge. The molecule is highly polar, basic, and lacks a strong chromophore, with a 2[2]. At this low wavelength, endogenous plasma components heavily interfere, demanding robust analytical strategies[2].

Mechanistic Causality: Why Analytical Choices Matter

As an Application Scientist, selecting between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires understanding the physicochemical causality of the analyte.

  • The HPLC-UV Paradigm: Because TMZ absorbs at 207 nm, direct analysis of plasma is impossible due to overlapping absorbance from proteins and lipids[2]. Therefore, HPLC-UV necessitates a 2[2]. By adding a strong base (like saturated K₂CO₃), the pH is shifted above TMZ's pKa, ensuring its basic piperazine nitrogens remain un-ionized[2]. This forces the drug into an organic solvent (ethyl acetate), self-validating the extraction by selectively leaving acidic and neutral polar interferents in the aqueous waste[2].

  • The LC-MS/MS Paradigm: LC-MS/MS bypasses optical interference entirely by relying on mass-to-charge (m/z) ratios and specific 3[3]. This immense specificity allows for a drastically simplified sample preparation: 4[5]. Using methanol denatures the proteins to release bound TMZ and serves as an organic modifier that is directly compatible with the downstream reversed-phase gradient[5].

Workflow Visualization

G cluster_UV HPLC-UV Workflow cluster_MS LC-MS/MS Workflow Start Plasma Sample (Trimetazidine) UV_Prep Liquid-Liquid Extraction Basification (K2CO3) + Ethyl Acetate Start->UV_Prep MS_Prep Protein Precipitation (PPT) Methanol / Acetonitrile Start->MS_Prep UV_Dry Evaporation & Reconstitution (Concentration Step) UV_Prep->UV_Dry UV_Analysis HPLC-UV Analysis (Detection at 207 nm) UV_Dry->UV_Analysis End_UV Routine PK Studies LOQ: ~10 ng/mL UV_Analysis->End_UV Run: ~15 min MS_Centrifuge High-Speed Centrifugation (16,000 rpm, 4°C) MS_Prep->MS_Centrifuge MS_Analysis LC-MS/MS Analysis (ESI+, MRM m/z 267 -> 181) MS_Centrifuge->MS_Analysis End_MS Trace PK & Doping Control LOQ: ~0.4 ng/mL MS_Analysis->End_MS Run: ~3 min

Workflow comparison of HPLC-UV and LC-MS/MS for trimetazidine analysis in human plasma.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: HPLC-UV Analysis via Liquid-Liquid Extraction

This protocol utilizes basification to drive the analyte into the organic phase, validating the cleanup by eliminating low-wavelength UV interferents[2].

  • Aliquot & Spike: Transfer 0.5 mL of human plasma into a glass extraction tube. Add the internal standard (e.g., lidocaine)[2].

  • Basification: Add 300 µL of saturated K₂CO₃ solution. Causality: This raises the pH > 10, ensuring TMZ is completely un-ionized[2].

  • Extraction: Add 5.0 mL of ethyl acetate. Vortex vigorously for 3 minutes to facilitate phase transfer, then centrifuge at 3,000 rpm for 10 minutes to separate the layers[2].

  • Concentration: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[2].

  • Reconstitution & Injection: Reconstitute the residue in 100 µL of mobile phase. Inject 20 µL onto a C18 reversed-phase column[2].

  • Chromatography: Run isocratically using 15% acetonitrile in 50 mM potassium dihydrogen phosphate (pH adjusted to 4.0) at 1.0 mL/min. Monitor UV absorbance at 207 nm[2].

Protocol B: LC-MS/MS Analysis via Protein Precipitation

This protocol leverages the specificity of tandem mass spectrometry, allowing for a rapid, single-step extraction that self-validates through high recovery and zero column clogging[5].

  • Aliquot & Spike: Transfer 200 µL of plasma into an Eppendorf tube. Add 50 µL of internal standard solution (e.g., pseudoephedrine, 2 ng/mL)[5].

  • Protein Precipitation: Add 600 µL of ice-cold methanol to the mixture[5]. Causality: Methanol disrupts protein-drug binding and precipitates the matrix[5].

  • Agitation & Centrifugation: Vortex aggressively for 3 minutes. Centrifuge at 16,000 rpm at 4°C for 3 minutes[5]. Causality: High-speed cold centrifugation yields a tightly packed protein pellet, ensuring the supernatant is particulate-free[5].

  • Injection: Transfer the clear supernatant into an autosampler vial and inject 10 µL into the LC-MS/MS system[5].

  • Chromatography: Separate on a C18 column using a mobile phase of 3 mM ammonium acetate / methanol (15:85, v/v) at a flow rate of 0.3 mL/min[5].

  • Mass Spectrometry: Operate in ESI positive mode. Monitor the MRM transitions: m/z 267.2 → 181.4 for TMZ and m/z 148.0 for pseudoephedrine[6].

Quantitative Data Comparison

To objectively compare the performance of both analytical systems, the following table summarizes their validated parameters based on established pharmacokinetic studies[2][5][6].

ParameterHPLC-UVLC-MS/MS
Sample Volume 500 µL200 - 500 µL
Sample Preparation Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Extraction Recovery 71.5% - 84.6%> 97%
Lower Limit of Quantification (LLOQ) 10 ng/mL0.4 - 1.0 ng/mL
Linear Range 10 - 150 ng/mL1 - 100 ng/mL
Chromatographic Run Time ~15.0 min~3.2 - 3.5 min
Specificity / Matrix Interference High susceptibility (UV 207 nm)Excellent (Mass-specific MRM)

Conclusion

While HPLC-UV remains a rugged and accessible technique for high-dose pharmacokinetic studies, its reliance on low-wavelength UV detection necessitates laborious LLE procedures to mitigate matrix effects[2]. Conversely, LC-MS/MS represents the gold standard for trace-level analysis[3]. By utilizing MRM transitions, LC-MS/MS affords unparalleled specificity, enabling rapid PPT workflows, sub-nanogram LLOQs, and high-throughput capabilities essential for modern drug development and anti-doping regulations[3][5].

References

  • Quantification of trimetazidine in human plasma by liquid chromatography- electrospray ionization mass spectrometry and its application to a bioequivalence study Source: Ingenta Connect URL:[Link]

  • Sensitive and Rapid Method to Determine Trimetazidine in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry Source: Journal of AOAC INTERNATIONAL / Oxford Academic URL:[Link]

  • An HPLC Determination of Trimetazidine in Human Plasma Using Liquid‐Liquid Extraction for Sample Clean‐Up Source: Journal of Liquid Chromatography & Related Technologies / Taylor & Francis URL:[Link]

  • Biochemical Aspects That Lead to Abusive Use of Trimetazidine in Performance Athletes: A Mini-Review Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Assessing the Impact of Deuteration on Chromatographic Retention Time

Executive Summary In drug development and bioanalysis, deuteration—the substitution of protium ( H) with deuterium ( H)—is a critical tool used for internal standards (IS) in LC-MS and for improving the metabolic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and bioanalysis, deuteration—the substitution of protium (


H) with deuterium (

H)—is a critical tool used for internal standards (IS) in LC-MS and for improving the metabolic stability of therapeutic candidates ("heavy drugs").[1]

While often assumed to be chromatographically identical, deuterated isotopologues exhibit distinct physicochemical differences that lead to retention time shifts.[1][2][3][4][5][6] In Reversed-Phase Liquid Chromatography (RPLC), this typically manifests as the Inverse Isotope Effect , where deuterated compounds elute earlier than their non-deuterated counterparts.[1]

This guide provides a technical comparison of protium vs. deuterium retention behaviors, explains the quantum mechanical drivers behind these shifts, and offers a self-validating protocol for assessing these impacts in your specific assays.

Mechanistic Basis: The Physics of Separation

To predict how deuteration affects chromatography, one must look beyond the molecular weight increase and focus on the vibrational energy of the carbon-hydrogen bond.

The Zero-Point Energy Difference

The primary driver of the retention shift is the difference in Zero-Point Energy (ZPE) between C-H and C-D bonds.

  • Mass & Vibration: Deuterium is twice as heavy as protium.[7] According to the harmonic oscillator model, a heavier mass leads to a lower vibrational frequency.

  • Bond Length: The lower ZPE of the C-D bond results in a shorter average bond length (approx. 0.005 Å shorter) and a smaller vibrational amplitude compared to C-H.

  • Molar Volume: This shortening reduces the overall molar volume and the van der Waals radius of the molecule.

Impact on Lipophilicity (RPLC)

In RPLC, retention is governed by hydrophobic expulsion from the mobile phase and interaction with the stationary phase (e.g., C18).

  • Reduced Hydrophobicity: The smaller molar volume of deuterated compounds results in a lower polarizability and slightly reduced lipophilicity (

    
    ).
    
  • The Result: The deuterated analog partitions less strongly into the lipophilic stationary phase, leading to earlier elution (

    
    ).
    
DOT Diagram: The Isotope Effect Mechanism

IsotopeEffect cluster_0 Physicochemical Change cluster_1 Chromatographic Consequence (RPLC) H_Bond C-H Bond (Higher ZPE, Longer) Vol_H Larger Molar Volume H_Bond->Vol_H Higher vibrational amplitude D_Bond C-D Bond (Lower ZPE, Shorter) Vol_D Smaller Molar Volume D_Bond->Vol_D Lower vibrational amplitude Lipophilicity Hydrophobic Interaction (Stationary Phase) Vol_H->Lipophilicity Stronger Interaction Vol_D->Lipophilicity Weaker Interaction Retention Retention Time (tR) Lipophilicity->Retention Direct Correlation Result Inverse Isotope Effect (Earlier Elution) Retention->Result Result: tR(D) < tR(H)

Figure 1: Mechanistic pathway showing how bond vibrational energy differences lead to reduced retention for deuterated compounds in RPLC.

Comparative Analysis: Protium vs. Deuterium[1][2][8][9][10][11]

The magnitude of the retention shift depends on the number of deuterium atoms, their position (aliphatic vs. aromatic), and the chromatographic mode.

Property Comparison Table
FeatureProtium Analog (

H)
Deuterium Analog (

H)
Chromatographic Impact
Bond Length (C-X) ~1.09 Å~1.085 ÅShorter bond = Lower Volume
Polarizability HigherLowerReduced dispersion forces with C18
RPLC Elution Order Elutes 2nd (Later)Elutes 1st (Earlier)

typically 2–20 seconds
HILIC/NPLC Elution Elutes 1st (Usually)Elutes 2nd (Variable)Effect often reversed or negligible
Temperature Sensitivity StandardStandardSeparation from

H increases as Temp decreases
Experimental Data: Retention Time Shifts ( )[1]

The following data illustrates typical shifts observed in RPLC (C18 column) for common small molecules. Note that


 increases with the number of deuterium substitutions (

).[8]
Analyte PairSubstitution CountColumn Type

(min)
Observation
Olanzapine

C18-0.05Co-elutes (peak broadening)
Amphetamine

C18-0.20Partial separation
Chlorobenzene

C18-0.35Baseline separation possible
Benzene

Phenyl-Hexyl-0.42Enhanced separation due to

effects

Critical Insight: Aromatic deuteration often causes smaller retention shifts than aliphatic deuteration because the C-D bonds in the ring are rigid and less accessible to the stationary phase compared to freely rotating methyl groups.

Experimental Protocol: Assessing Isotope Resolution

Whether you are trying to prevent separation (for LC-MS internal standards) or achieve separation (for purification), you must characterize the resolution factor.

Method Development Workflow

Use this self-validating protocol to determine the "Deuterium Resolution Potential" of your system.

Objective: Quantify


 and Resolution (

) between Isotopologues.
Step 1: System Suitability & Setup
  • Column: C18 (Standard) or PFP (Enhanced Selectivity).

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Sample: 1:1 mixture of Analyte (H) and IS (D) at 1 µM.

Step 2: The "Thermal Stress" Test

Temperature is the most powerful variable for isotopologue separation. Lower temperatures reduce the kinetic energy of the molecules, magnifying the subtle differences in hydrophobic interaction energies.

  • Run 1 (High Temp): Set column oven to 50°C . Run a generic gradient (5% to 95% B over 10 min).

  • Run 2 (Low Temp): Set column oven to 15°C (or as low as system allows). Run the same gradient.

Step 3: Calculation & Validation

Calculate the Resolution (


) for both runs:


  • If

    
     at 50°C:  You have significant separation. Risk for Quantitation:  High (Matrix effects may differ).[3][4]
    
  • If

    
     at 15°C:  The isotopes are effectively co-eluting under all conditions. Ideal for Quantitation. 
    
DOT Diagram: Assessment Workflow

AssessmentWorkflow Start Start: Mix H and D Analogs RunHighT Run LC at 50°C (Thermodynamic Masking) Start->RunHighT CalcRs Calculate Resolution (Rs) RunHighT->CalcRs Decision Is Rs > 0.5? CalcRs->Decision CoElution Co-elution Confirmed Ideal for LC-MS IS Decision->CoElution No Separation Separation Detected Decision->Separation Yes Action1 Action: Increase Temp or Switch to 13C/15N Separation->Action1 For Quantitation Action2 Action: Lower Temp to Purify Isotopologues Separation->Action2 For Purification

Figure 2: Decision tree for assessing and managing deuteration-induced retention shifts.

Implications for Bioanalysis (LC-MS)

The most common application of deuterated compounds is as Internal Standards (IS) in quantitative bioanalysis. The assumption is that the IS and analyte experience identical ionization conditions.

The Co-elution Paradox
  • The Goal: Perfect co-elution.

  • The Reality: If

    
     is large enough that the IS elutes on the rising edge of a matrix interference peak while the analyte elutes at the apex, the Ion Suppression  will differ.
    
  • The Fix:

    • Use

      
      C or 
      
      
      
      N:
      These isotopes change mass but have negligible effects on bond length/lipophilicity, ensuring perfect co-elution.
    • Broaden the Peak: Intentionally degrading chromatography (isocratic holds) can force overlap, though this sacrifices sensitivity.

    • Dynamic MRM: Ensure the MS acquisition window covers both peaks if they separate.

References

  • Fundamental Mechanism of Isotope Effect: Turowski, M., et al. "Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase." Journal of Chromatography A. [Link]

  • Temperature Effects on Separation: Fahmy, T., et al. "Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns." Analytical Chemistry. [Link][1][5][6][8][9][10]

  • Matrix Effects & Internal Standards: Wang, S., et al. "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects." LCGC North America. [Link]

  • Secondary Isotope Effects (Solvents): Tchapla, A., et al. "Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents." Journal of Chromatography A. [Link]

Sources

Validation

A Comparative Guide: Justifying the Use of a Stable Isotope-Labeled Internal Standard for Trimetazidine Bioanalysis

In the landscape of pharmaceutical development, the bioanalytical data for a drug like trimetazidine underpins critical decisions in pharmacokinetics, bioequivalence, and toxicokinetic studies. The integrity of this data...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the bioanalytical data for a drug like trimetazidine underpins critical decisions in pharmacokinetics, bioequivalence, and toxicokinetic studies. The integrity of this data is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantification due to its high sensitivity and selectivity.[1][2] However, this technology is susceptible to variability introduced during sample preparation and, most notably, from matrix effects.[3]

This guide, from a Senior Application Scientist's perspective, provides a detailed justification for the selection of a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of trimetazidine in biological matrices. We will explore the mechanistic advantages of a SIL-IS over structural analogs, present supporting data, and provide a robust experimental protocol, demonstrating why this choice is not just a preference but a necessity for generating defensible, high-quality data for regulatory submission.

The Challenge: Variability in Trimetazidine Bioanalysis

Trimetazidine is a widely used anti-anginal agent. Accurate measurement of its concentration in biological fluids like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The primary challenge in LC-MS/MS bioanalysis is managing variability. This variability stems from two main sources:

  • Sample Preparation: Inconsistencies can arise during extraction steps, leading to variable recovery of the analyte from the matrix.

  • Matrix Effects: This is a more insidious issue. Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, metabolites) can interfere with the ionization of the target analyte in the mass spectrometer's source.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise data accuracy and precision.[2][3]

To counteract these issues, an internal standard (IS) is incorporated into every sample, including calibration standards, quality controls (QCs), and unknown study samples. The fundamental principle is that the IS will experience the same analytical variations as the analyte. By measuring the ratio of the analyte response to the IS response, these variations can be normalized.

Comparing Internal Standards: Structural Analogs vs. SIL-IS

The choice of internal standard is a critical method development decision. Historically, structural analogs—compounds with similar chemical structures to the analyte—were commonly used. Several published methods for trimetazidine have employed structural analogs like pseudoephedrine or lidocaine.[4][5][6] However, the ideal internal standard should behave identically to the analyte during extraction, chromatography, and ionization.[3] This is where structural analogs fall short.

Stable Isotope-Labeled Internal Standards (SIL-IS) are molecules of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[7][8] For example, Trimetazidine-d6 would be a suitable SIL-IS for trimetazidine. This subtle change in mass makes it distinguishable by the mass spectrometer, but its physicochemical properties remain nearly identical to the unlabeled analyte.[1] This near-perfect analogy is the cornerstone of its superiority.

The Decisive Advantage: Mitigating Matrix Effects

The ability of an IS to compensate for matrix effects is directly dependent on its co-elution with the analyte.[9] A structural analog, having a different chemical structure, will almost certainly have a different retention time. If the analyte elutes in a zone of ion suppression while the analog elutes in a "cleaner" zone, the response ratio will be skewed, leading to inaccurate quantification.

A SIL-IS, due to its identical chemical structure, co-elutes perfectly with the analyte.[2] Therefore, both the analyte and the SIL-IS experience the exact same degree of ion suppression or enhancement at the same time. This ensures that the analyte/IS response ratio remains constant and unaffected by the matrix, providing a true and accurate measurement.

cluster_0 Bioanalytical Challenge cluster_1 SIL-IS Solution Analyte Analyte Ion_Source MS Ion Source Analyte->Ion_Source Ionization Matrix Matrix Matrix->Ion_Source Interference (Ion Suppression) Inaccurate_Result Inaccurate Quantification Ion_Source->Inaccurate_Result Compromised Signal Analyte_IS Analyte + SIL-IS (Co-elution) Ion_Source_2 MS Ion Source Analyte_IS->Ion_Source_2 Identical Ionization & Suppression Matrix_2 Matrix Matrix_2->Ion_Source_2 Interference Detector Detector (Measures Analyte/IS Ratio) Ion_Source_2->Detector Accurate_Result Accurate Quantification Detector->Accurate_Result Normalized Signal

Justification for using a SIL-IS to mitigate bioanalytical challenges.

Quantitative Comparison: The Impact on Method Performance

The theoretical advantages of a SIL-IS are borne out in experimental data. While a structural analog can yield a method that passes validation in a uniform matrix (like pooled plasma), its performance can falter when analyzing diverse individual patient samples, where matrix composition varies significantly.[10] A SIL-IS provides the necessary robustness to handle this inter-individual variability.

The following table presents a comparison of expected validation parameters for a hypothetical trimetazidine assay, contrasting the use of a structural analog with a SIL-IS. These expectations are based on extensive field experience and published data demonstrating the superior performance of SIL-IS in bioanalysis.[10][11]

Validation Parameter Structural Analog IS (e.g., Lidocaine) Stable Isotope-Labeled IS (Trimetazidine-d6) Justification for Superiority
Accuracy (% Bias) Within ±15% (often shows wider spread)Within ±5%SIL-IS more effectively corrects for variability in recovery and matrix effects.
Precision (%CV) < 15%< 5%Tighter control over all analytical variables leads to more reproducible results.[8]
Matrix Factor (%CV) ≤ 15%≤ 5%Demonstrates minimal variation in ion suppression/enhancement across different matrix lots because the SIL-IS perfectly tracks the analyte.
Recovery (%CV) ≤ 15%≤ 10%The SIL-IS precisely mimics the extraction behavior of trimetazidine, normalizing for any inconsistencies.[10]

Regulatory Imperative

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), explicitly recommend the use of a stable isotope-labeled internal standard for quantitative mass spectrometric assays.[3] Adhering to these guidelines is crucial for a smooth and successful regulatory submission process. Using a SIL-IS is considered the current best practice and demonstrates a commitment to high-quality, robust science.[12]

Experimental Protocol: LC-MS/MS Analysis of Trimetazidine in Human Plasma

This section outlines a validated, high-performance method for the quantification of trimetazidine in human plasma using its stable isotope-labeled internal standard, Trimetazidine-d6.

start Start: Human Plasma Sample add_is Add Trimetazidine-d6 (Internal Standard) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject lc_separation Chromatographic Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quant Quantification (Analyte/IS Peak Area Ratio) ms_detection->quant end Final Concentration Result quant->end

A typical bioanalytical workflow using a SIL-IS.
Materials and Reagents
  • Trimetazidine Dihydrochloride Reference Standard

  • Trimetazidine-d6 (Internal Standard)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid

  • Control Human Plasma (K₂EDTA)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of trimetazidine and Trimetazidine-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the trimetazidine stock solution in 50:50 Methanol:Water to create calibration standard (CS) spiking solutions. Prepare a working solution of Trimetazidine-d6 (IS working solution) at 100 ng/mL in the same diluent.

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards (CS): Spike 95 µL of control human plasma with 5 µL of the appropriate trimetazidine working solution to achieve final concentrations ranging from 1 to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 40, and 80 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL Trimetazidine-d6) to all tubes except for the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions
  • LC System: Standard UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions.

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole MS

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Trimetazidine: Q1: 267.2 m/z → Q3: 181.1 m/z

    • Trimetazidine-d6: Q1: 273.2 m/z → Q3: 181.1 m/z

Data Analysis
  • Quantification is based on the ratio of the peak area of trimetazidine to the peak area of Trimetazidine-d6.

  • A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Conclusion

The selection of an internal standard is a foundational element of a robust bioanalytical method. For the quantification of trimetazidine by LC-MS/MS, a stable isotope-labeled internal standard is unequivocally the superior choice. Its ability to co-elute with the analyte provides the most effective compensation for variations in sample recovery and, critically, for unpredictable matrix effects.[8][9][10] This approach leads to unparalleled accuracy and precision, ensuring data integrity and aligning with the stringent expectations of regulatory authorities.[3][13] By investing in a SIL-IS, researchers and drug developers can have the highest confidence in their bioanalytical results, supporting the successful advancement of their clinical programs.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. Benchchem.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
  • Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Trimetazidine in Human Plasma. PubMed.
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • LC/ESI-MS method for the determination of trimetazidine in human plasma: application to a bioequivalence study on Chinese volunteers. PubMed.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Validation of a rapid and simple LC-MS/MS method to determine trimetazidine in rat plasma.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • LC/ESI-MS method for the determination of trimetazidine in human plasma: Application to a bioequivalence study on Chinese volunteers.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • Guideline on bioanalytical method valid
  • Bioanalytical Method Development and its Validation by Using RP-HPLC for Determination of Trimetazidine Dihydrochloride in Human Plasma. Research Journal of Pharmacy and Technology.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.
  • Justifying Stable Isotope-Labeled Internal Standards in Regul
  • Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology.
  • Metabolic study of trimetazidine using ultra- high performance liquid chromatography- tandem mass spectrometry. Semantic Scholar.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Trimetazidine-d8 Dihydrochloride

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Trimetazidine-d8 Dihydrochloride. As a deuterated analogue of a pharmacologically active compound, its handling and disposal r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Trimetazidine-d8 Dihydrochloride. As a deuterated analogue of a pharmacologically active compound, its handling and disposal require a meticulous approach to ensure the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. Our goal is to provide value beyond the product by building a foundation of trust through unwavering commitment to laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

Trimetazidine-d8 Dihydrochloride is the deuterated form of Trimetazidine, an anti-anginal agent. While deuterium is a stable, non-radioactive isotope of hydrogen, the resulting molecule's altered metabolic profile necessitates that it be handled with the same precautions as its non-deuterated counterpart.[1] The toxicological properties of Trimetazidine-d8 Dihydrochloride have not been exhaustively investigated, and therefore, it must be treated as a potentially hazardous substance.[2]

The primary hazards, as identified in Safety Data Sheets (SDS), are associated with the active pharmaceutical ingredient itself.[2][3][4]

Table 1: Hazard Profile of Trimetazidine Dihydrochloride

Hazard Category GHS Hazard Statement NFPA/HMIS Rating Description
Acute Oral Toxicity H302: Harmful if swallowed Health: 2 Ingestion can cause adverse health effects.[2][4]
Skin Irritation H315: Causes skin irritation Health: 2 Direct contact can cause skin irritation.[2][4]
Eye Irritation H319: Causes serious eye irritation Health: 2 Can cause significant irritation upon contact with eyes.[2][4]
Respiratory Irritation H335: May cause respiratory irritation Health: 2 Inhalation of dust may irritate the respiratory tract.[2][4]
Flammability N/A Flammability: 0 The compound is not considered flammable.[2]

| Reactivity | N/A | Reactivity: 0 | The compound is stable under normal conditions.[2] |

Causality: The hazards listed are intrinsic to the molecule's chemical structure and reactivity with biological tissues. The hydrochloride salt form can contribute to its irritant properties. The "Health: 2" rating signifies a moderate hazard, indicating that intense or continued exposure could cause temporary incapacitation or possible residual injury.

Personnel Protection and Engineering Controls

The first line of defense against chemical exposure is a combination of appropriate engineering controls and Personal Protective Equipment (PPE). These measures are not merely procedural; they are a critical system to prevent the primary routes of exposure: inhalation, skin/eye contact, and ingestion.[5][6]

  • Engineering Controls : All handling and weighing of solid Trimetazidine-d8 Dihydrochloride should be performed in a certified chemical fume hood or a ventilated balance enclosure to contain dust and prevent inhalation.[7][8] General laboratory ventilation should be adequate for handling solutions.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory to prevent accidental eye contact.[7][8]

    • Hand Protection : Nitrile or other chemically resistant gloves must be worn. Gloves should be inspected before use and changed immediately if contaminated.[7]

    • Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[7]

    • Respiratory Protection : If work cannot be performed within a fume hood and dust generation is likely, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required.[2]

Waste Management Workflow: A System for Safety

The cornerstone of chemical disposal is a robust and compliant waste management plan. The following workflow is designed to be a self-validating system, ensuring that each step is performed correctly and safely.

The Core Directive : Before initiating any disposal procedure, you must consult your institution's Environmental Health and Safety (EHS) department.[7] EHS will provide specific guidance, approved waste containers, and information on local and federal regulations (e.g., EPA, RCRA) that govern hazardous waste disposal.[9][10][11]

G cluster_prep Preparation cluster_segregation Segregation & Collection cluster_containment Containment & Storage cluster_disposal Final Disposal start Identify Waste Containing Trimetazidine-d8 Dihydrochloride consult_ehs Consult Institutional EHS Office for Guidance & Containers start->consult_ehs wear_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->wear_ppe segregate Segregate Waste by Physical Form wear_ppe->segregate solid Solid Waste (Powder, Contaminated PPE, Weigh Boats, Wipes) segregate->solid Solid liquid Liquid Waste (Aqueous/Solvent Solutions) segregate->liquid Liquid sharps Sharps Waste (Contaminated Needles, Glassware) segregate->sharps Sharps label_solid Collect in Labeled SOLID Hazardous Waste Container solid->label_solid label_liquid Collect in Labeled LIQUID Hazardous Waste Container liquid->label_liquid label_sharps Collect in Labeled SHARPS Hazardous Waste Container sharps->label_sharps store Store Sealed Container in Designated Satellite Accumulation Area label_solid->store label_liquid->store label_sharps->store schedule_pickup Schedule Waste Pickup with EHS store->schedule_pickup end_node Disposal Complete schedule_pickup->end_node

Caption: Disposal workflow for Trimetazidine-d8 Dihydrochloride.

Step-by-Step Disposal Protocols

Never dispose of Trimetazidine-d8 Dihydrochloride down the drain or in the regular trash.[1][12] All waste streams must be treated as hazardous chemical waste.

Protocol 4.1: Solid Waste Disposal

This includes unused or expired powder, contaminated gloves, weigh paper/boats, and absorbent pads from spill cleanups.

  • Prepare Container : Obtain a designated solid hazardous waste container from your EHS office. Ensure it is clearly labeled with "Hazardous Waste," the full chemical name ("Trimetazidine-d8 Dihydrochloride"), and the accumulation start date.[7]

  • Transfer Waste : Carefully place all solid waste directly into the labeled container. Avoid creating dust. If cleaning contaminated surfaces, use wipes wetted with an appropriate solvent (e.g., 70% ethanol) and dispose of them in the container.

  • Seal and Store : Securely seal the container when not in use. Store it in your lab's designated satellite accumulation area, away from incompatible materials.[7]

Protocol 4.2: Liquid Waste Disposal

This applies to any solutions containing Trimetazidine-d8 Dihydrochloride.

  • Prepare Container : Obtain a compatible, labeled liquid hazardous waste container from EHS. Do not mix this waste stream with other liquid wastes (e.g., halogenated vs. non-halogenated solvents) unless approved by EHS.[1][7]

  • Transfer Waste : Using a funnel, carefully pour the liquid waste into the container.

  • Seal and Store : Securely cap the container, leaving at least 10% headspace to allow for vapor expansion.[7] Store in the satellite accumulation area.

Protocol 4.3: Sharps Waste Disposal

This includes any contaminated item that could puncture a bag, such as needles, syringes, or broken glassware.

  • Use Sharps Container : Place all contaminated sharps directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.[7]

  • Do Not Overfill : Never fill a sharps container more than three-quarters full.

  • Store and Dispose : Once full, seal the container and manage it for pickup by EHS.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Spill Cleanup
  • Alert and Evacuate : Alert personnel in the immediate area. Evacuate if the spill is large or in a poorly ventilated space.[7]

  • Secure Area : Restrict access to the spill area.

  • Don PPE : Before cleanup, don the appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and respiratory protection if necessary.[7]

  • Contain and Clean :

    • For solid spills , gently cover with a wetted absorbent pad to avoid raising dust. Carefully scoop the material into a hazardous waste container.

    • For liquid spills , cover with a chemical absorbent material like vermiculite or absorbent pads.[3][7]

  • Collect Waste : Place all contaminated absorbent materials and cleaning supplies into a sealed hazardous waste container.[7]

  • Decontaminate : Wipe the spill area with an appropriate solvent (e.g., alcohol) and dispose of the wipes as hazardous waste.[3]

  • Report : Report the incident to your supervisor and your institution's EHS office.[7]

Personnel Exposure
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][9]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2][3]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2][9]

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. By adhering to the procedures outlined in this guide—prioritizing EHS consultation, utilizing proper PPE, correctly segregating waste, and preparing for emergencies—researchers can handle Trimetazidine-d8 Dihydrochloride with confidence and care. These protocols serve to protect you, your colleagues, and the wider community.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. Am J Hosp Pharm. 1986 May;43(5):1193-204. ([Link])

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). ([Link])

  • Material Safety Data Sheet Trimetazidine Dihcl. Cleanchem. ([Link])

  • Pharmaceutical Waste Guidance. Florida Department of Environmental Protection. ([Link])

  • Disposal of deuterium (D₂). Synergy Recycling. ([Link])

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). ([Link])

  • Update on pharmaceutical waste disposal regulations. Ovid. ([Link])

  • Safe handling of cytotoxics: guideline recommendations. Current Oncology. ([Link])

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Foley & Lardner LLP. ([Link])

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment (AHE). ([Link])

  • Chemical Waste Disposal Guidelines. Washington University in St. Louis. ([Link])

  • ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy. ([Link])

  • Procedures for Disposal of Hazardous Waste. The University of Texas at Austin. ([Link])

  • Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services. ([Link])

  • Safe disposal of hydrochloric acid. Chemistry Stack Exchange. ([Link])

  • How to dispose of hydrochloric acid. Lab Alley. ([Link])

  • Heavy water recycling for producing deuterium compounds. Royal Society of Chemistry. ([Link])

Sources

Handling

Personal protective equipment for handling Trimetazidine-d8 Dihydrochloride

Topic: Personal Protective Equipment & Operational Safety for Trimetazidine-d8 Dihydrochloride Content Type: Advanced Technical Safety Guide Audience: Analytical Chemists, Lab Managers, and drug development researchers....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Safety for Trimetazidine-d8 Dihydrochloride Content Type: Advanced Technical Safety Guide Audience: Analytical Chemists, Lab Managers, and drug development researchers.

Introduction: Precision Meets Protection

As researchers, we often treat internal standards—like Trimetazidine-d8 Dihydrochloride —purely as reagents. However, this deuterated compound represents both a significant financial investment and a specific safety profile. While chemically identical to the therapeutic agent Trimetazidine in terms of toxicity, the "d8" isotope labeling introduces unique handling challenges: the material is often supplied in milligram quantities, is highly static-prone, and requires absolute containment to prevent both exposure and cross-contamination of analytical baselines.

This guide moves beyond generic "safety first" advice. It provides a scientifically grounded, logistical framework for handling this specific compound, ensuring data integrity and operator safety.

The Risk Profile: Beyond the SDS

To select the right PPE, we must first understand the hazard. Trimetazidine Dihydrochloride is not just a "harmful solid"; it is a bioactive metabolic modulator.[1]

Physicochemical & Toxicological Reality:

  • The Molecule: A piperazine derivative used to treat angina. It acts by inhibiting beta-oxidation of fatty acids (3-KAT inhibitor).[1][2][3]

  • The Salt Form: The dihydrochloride moiety makes the powder acidic and hygroscopic. Upon contact with mucous membranes (lungs, eyes), it hydrolyzes to release mild hydrochloric acid, causing immediate irritation (H335, H319).

  • The "d8" Factor: The deuterium labeling does not alter the toxicity profile compared to the unlabeled drug. However, the high cost leads to handling small, dry powders which are prone to electrostatic dispersion—increasing the risk of inhalation.

GHS Hazard Classification Summary:

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedZero-tolerance for hand-to-mouth transfer; glove hygiene is critical.
H315 Causes skin irritationAcidic salt nature requires chemically resistant gloves (Nitrile).
H319 Causes serious eye irritationParticulates are corrosive to corneal tissue; safety glasses are minimum, goggles preferred.
H335 May cause respiratory irritationPrimary Risk: Inhalation of airborne dust during weighing. Fume hood is mandatory.
PPE Specification Strategy

Rationale: We employ a "Barrier Redundancy" approach. If one barrier fails (e.g., a glove tear), a secondary system must be in place.

A. Respiratory Protection (The Primary Defense)
  • Requirement: Handling must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Why? Trimetazidine-d8 is a light, fluffy powder. Standard N95 masks do not offer sufficient protection against the fine particulates generated during static discharge. The face velocity of the hood (0.5 m/s) is the only reliable control for H335 hazards.

B. Dermal Protection (The Contact Barrier)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Protocol: Double-Gloving is required during the weighing step.

    • Inner Glove: Tucked under the lab coat cuff.

    • Outer Glove: Over the lab coat cuff.

    • Logic: If the outer glove is contaminated by static powder cling, it can be stripped immediately inside the hood without exposing skin.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Logic: Safety glasses with side shields are insufficient for fine powders that behave like aerosols. Goggles seal the orbital area against drifting particulates.

Operational Protocol: The "Static-Free" Workflow

Expert Insight: The greatest risk with deuterated standards is not just toxicity, but loss of material due to static charge. A static-charged particle is an airborne particle—which is an inhalation hazard.

Step 1: Preparation & Static Neutralization
  • Environment: Activate the fume hood 10 minutes prior to work to establish laminar flow.

  • De-ionize: Use an anti-static gun (ZeroStat) or a localized ionizing bar inside the balance chamber.

    • Why? Trimetazidine-d8[4][5] • 2HCl is a salt. In low humidity, it accumulates charge. Neutralizing this charge prevents the powder from "jumping" off the spatula, reducing both loss and exposure risk.

Step 2: The Weighing Procedure (Critical Control Point)
  • Place a disposal trap (small biohazard bag) inside the hood.

  • Open the vial only inside the hood.

  • Use a micro-spatula (stainless steel, not plastic) to minimize static friction.

  • Transfer: Weigh the required amount into the volumetric flask.

  • Immediate Solubilization: Do not leave the powder exposed. Immediately add the solvent (typically Methanol or DMSO) to the flask.

    • Safety Note: Once in solution, the inhalation risk drops to near zero, shifting the risk profile to the solvent's hazards.

Step 3: Decontamination
  • Wipe the balance and surrounding area with a 10% aqueous detergent solution , followed by methanol.

    • Why? The dihydrochloride salt is highly water-soluble. Organic solvents alone might just smear the salt; water solubilizes and removes it effectively.

  • Dispose of the outer pair of gloves into the hood's waste bag before removing hands from the containment area.

Visualizing the Safety Logic
Diagram 1: The Hierarchy of Controls for Trimetazidine-d8

This diagram illustrates the decision matrix for protection, prioritizing engineering controls over PPE.

SafetyHierarchy Hazard Hazard Source: Trimetazidine-d8 2HCl (Fine Powder / Irritant) Level1 Engineering Control: Chemical Fume Hood (Face Velocity > 0.5 m/s) Hazard->Level1 Containment Level2 Admin Control: Static Neutralization (Ionizer / Anti-static Gun) Level1->Level2 Stabilization Level3 PPE Barrier: Double Nitrile Gloves + Splash Goggles Level2->Level3 Exposure Prevention SafeState Safe Operation: Solubilized Standard Level3->SafeState Completion

Diagram 2: The "Zone of Exclusion" Workflow

This workflow ensures that the powder never leaves the controlled environment until it is rendered safe (dissolved).

Workflow Start Vial Retrieval (Storage -20°C) Acclimate Acclimate to RT (Prevent Condensation) Start->Acclimate HoodEntry Enter Fume Hood (Don Outer Gloves) Acclimate->HoodEntry Static Static Neutralization HoodEntry->Static Weigh Weighing Event (Micro-spatula) Static->Weigh Dissolve Add Solvent (Methanol/DMSO) Weigh->Dissolve Clean Wet Wipe Down (10% Detergent) Dissolve->Clean Exit Exit Hood (Doff Outer Gloves) Clean->Exit

[6]

Emergency Response & Disposal
ScenarioImmediate Action
Powder Spill (In Hood) Do NOT use a brush (creates dust). Cover with a wet paper towel (water) to dissolve and trap the powder. Wipe up and dispose of as hazardous chemical waste.
Powder Spill (Outside Hood) Evacuate area. Don N95/P100 respirator. Cover spill with wet absorbent pads. Ventilate area.[5][6][7][8]
Skin Contact Wash with copious amounts of soap and water for 15 minutes. The salt is acidic; rapid rinsing prevents chemical burns.
Eye Contact Flush with water for 15 minutes.[9] Seek medical attention immediately (corneal abrasion risk from particulates).

Disposal: Trimetazidine-d8 waste must be categorized as Hazardous Chemical Waste . Do not dispose of down the drain. Label waste containers clearly with "Trimetazidine Dihydrochloride - Toxic/Irritant."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21109, Trimetazidine. Retrieved from [Link]

  • European Medicines Agency (2020). Trimetazidine-containing medicinal products: Article 31 referral. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.